Product packaging for DL-Methioninol(Cat. No.:CAS No. 16720-80-2)

DL-Methioninol

Cat. No.: B096836
CAS No.: 16720-80-2
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol is a non-proteinogenic amino acid derivative of the essential sulfur-containing amino acid, methionine. Unlike methionine, which features a carboxylic acid group, methioninol possesses a hydroxymethyl group, making it a valuable building block and intermediate in organic synthesis and biochemical research. Its structure, containing the thioether side chain, is of particular interest in the study of peptide mimetics and as a precursor for various biologically active compounds. In research contexts, this compound may be utilized to investigate metabolic pathways related to its parent compound, methionine. Methionine itself is a critical methyl group donor via S-adenosylmethionine (SAMe) and a precursor for other sulfur-containing compounds like cysteine and the antioxidant glutathione . Researchers explore such derivatives to modulate these pathways or to create analogs that can influence cellular processes such as protein synthesis and oxidative stress response. The "DL" designation indicates the racemic mixture of both D- and L-enantiomers, which can be useful for studying stereospecificity in enzymatic reactions and metabolic utilization. This product is strictly for laboratory and research applications. It is not for diagnostic use, human consumption, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B096836 DL-Methioninol CAS No. 16720-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
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Record name 2-Amino-4-(methylthio)-1-butanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
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Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Record name METHIONINOL, (±)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

DL-Methioninol, the alcohol analogue of the essential amino acid DL-methionine, is a versatile chiral building block with significant applications in pharmaceutical synthesis, asymmetric catalysis, and materials science. Its unique structural features, comprising a primary alcohol, a primary amine, and a flexible thioether side chain, impart a distinct set of chemical properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and stability. Furthermore, this guide details established protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals engaged in its use.

Introduction: Unveiling this compound

This compound, systematically named (±)-2-amino-4-(methylthio)-1-butanol, is a racemic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its structural relationship to DL-methionine, an essential amino acid, makes it a biocompatible and stereochemically rich scaffold. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable tool in the design and development of novel chemical entities. This guide aims to provide a detailed exploration of its chemical nature, moving beyond basic identifiers to offer practical insights for its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the fundamental physical properties of this compound is paramount for its effective handling, storage, and application in various experimental setups. These properties dictate its behavior in different solvent systems and its response to changes in temperature and pressure.

General Characteristics

This compound is typically encountered as a light yellowish or colorless, viscous oil at room temperature.[1][2][3] Its oily nature is a direct consequence of its relatively low melting point and the presence of functional groups capable of intermolecular hydrogen bonding.

Tabulated Physical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 16720-80-2[1][3][4][5][6][7]
Molecular Formula C₅H₁₃NOS[1][2][5][6]
Molecular Weight 135.23 g/mol [5][6]
Appearance Light yellowish or colorless viscous oil[1][2][3]
Melting Point 31 °C[4]
Boiling Point 270.2 °C at 760 mmHg[4]
Density 1.068 g/cm³[4]

Chemical Structure and Spectroscopic Profile

The chemical structure of this compound is the foundation of its reactivity and function. Spectroscopic analysis provides the empirical data necessary to confirm this structure and assess the purity of the compound.

Molecular Structure

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers, (R)- and (S)-methioninol. The "DL" designation indicates that the compound is a racemic mixture of these two enantiomers.

Caption: Chemical structure of this compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the thioether group, the methylene protons adjacent to the sulfur and the alcohol, the methine proton at the chiral center, and the protons of the amine and hydroxyl groups. The latter two may appear as broad singlets and their chemical shifts can be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environments (e.g., the carbon attached to the oxygen will be downfield).

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the region of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (approximately 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 135). Fragmentation patterns would be expected to arise from the cleavage of the C-C bonds and the loss of functional groups.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three primary functional groups: the primary amine, the primary alcohol, and the thioether.

Reactions of the Amine Group

The primary amine in this compound is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions of the Alcohol Group

The primary alcohol group can participate in reactions such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

Reactions of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to:

  • Oxidation: The thioether can be oxidized to a sulfoxide and further to a sulfone. This is a common metabolic pathway for methionine-containing compounds and a key consideration for stability.[8]

  • Alkylation: The sulfur atom can act as a nucleophile to form sulfonium salts.

Caption: Key chemical reactions of this compound.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

  • Oxidative Stability: The thioether group is the most sensitive part of the molecule to oxidation. Exposure to air and light can lead to the formation of methionine sulfoxide and methionine sulfone.[8] Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers.

  • Thermal Stability: While specific data for this compound is limited, compounds of this nature can be susceptible to degradation at elevated temperatures.

  • Recommended Storage: For long-term storage, it is advisable to keep this compound at low temperatures, typically between 0 and 8°C.[1][3]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and desired purity levels.

Synthesis of this compound via Reduction of DL-Methionine

A common method for the preparation of amino alcohols is the reduction of the corresponding amino acid.

Principle: The carboxylic acid functionality of DL-methionine is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane complexes.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Addition of DL-Methionine: Slowly add a solution or suspension of DL-methionine in anhydrous THF to the stirred suspension of the reducing agent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Characterization

Accurate analytical methods are essential for confirming the identity and purity of synthesized or purchased this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector (after derivatization) or a mass spectrometer. Purity of ≥ 99% can be determined by HPLC.[1][2][3]

  • Gas Chromatography (GC): Due to the low volatility of this compound, derivatization is typically required before GC analysis. The amine and alcohol groups can be derivatized to form more volatile esters or silyl ethers.

Applications in Research and Development

This compound's unique chemical structure has led to its use in a variety of research and development areas:

  • Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

  • Asymmetric Catalysis: The enantiomerically pure forms of methioninol can be used as ligands for metal catalysts in asymmetric synthesis.

  • Biochemical Research: It is used in studies of protein synthesis and metabolism, providing insights into cellular processes.[1]

  • Material Science: The functional groups of this compound allow for its incorporation into polymers and other materials to impart specific properties.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for the closely related DL-methionine, potential hazards may include skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of any vapors and prevent contact with skin and eyes. Use in a well-ventilated area.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with a rich set of properties that make it a powerful tool for researchers and professionals in the fields of drug discovery, chemical synthesis, and beyond. This guide has provided a detailed overview of its core chemical characteristics, from its fundamental physical properties to its reactivity and stability. By understanding these properties and utilizing the outlined experimental approaches, scientists can effectively harness the potential of this compound in their research endeavors.

References

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  • Journal of American Science. Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its Antioxidant Activity. [Link]
  • PubMed. Determination of L-methionine-dl-sulphoxide in tissue extracts. [Link]
  • Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
  • Carl Roth.
  • NIST WebBook. DL-Methionine. [Link]
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  • PubChem. L-Methionine. [Link]
  • NIST WebBook. D-Methionine. [Link]
  • RSC Publishing. The synthesis of α-amino-acids. Part I. dl-Methionine. [Link]
  • Santa Cruz Biotechnology. This compound | CAS 16720-80-2 | SCBIO. [Link]
  • Google Patents.
  • PubMed. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. [Link]
  • ResearchGate. How long is L-methionine stable in a solution? [Link]

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, the racemic amino alcohol derivative of the essential amino acid methionine, serves as a pivotal chiral building block in synthetic chemistry and pharmaceutical development. Its utility is intrinsically linked to its stereochemical nature, comprising an equimolar mixture of D- and L-enantiomers. This guide provides a comprehensive examination of the core structural features, stereoisomerism, synthesis, and chiral resolution of this compound. We will delve into the causality behind the critical need for enantiomerically pure forms in biological applications and present methodologies for their preparation, offering field-proven insights for professionals in drug discovery and chemical synthesis.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring both an amino and a primary alcohol group.[1] It is derived from DL-methionine, a sulfur-containing essential amino acid that plays a crucial role in numerous metabolic pathways, including protein synthesis and methylation.[2][3][4] As a synthetic derivative, this compound carries the core structural and chiral information of its parent amino acid into the realm of organic synthesis.

The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers.[5] In the context of drug development and biochemical research, the stereochemistry of a molecule is paramount. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit high stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.[6] This fundamental principle underscores the importance of understanding and controlling the stereochemistry of chiral synthons like methioninol.

This guide will explore the structural and stereochemical properties of this compound, methods for obtaining its enantiomerically pure forms, and its applications as a valuable precursor in the synthesis of complex molecular targets.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and physical characteristics. It is systematically named (RS)-2-Amino-4-(methylthio)-1-butanol.[1] The presence of a stereocenter at the second carbon atom (C2) gives rise to its stereoisomerism.

Molecular Structure

The structure of this compound consists of a four-carbon butanol backbone with an amino group at the C2 position and a methylthioethyl group at the C4 position.

cluster_L L-(S)-Methioninol cluster_D D-(R)-Methioninol L_C C* L_H H L_C->L_H L_NH2 H₂N L_C->L_NH2 L_CH2OH HOCH₂ L_C->L_CH2OH L_R R L_C->L_R D_C C* D_H H D_C->D_H D_NH2 NH₂ D_C->D_NH2 D_CH2OH CH₂OH D_C->D_CH2OH D_R R D_C->D_R mirror note R = -CH₂CH₂SCH₃ start Racemic this compound (D-form + L-form) add_resolver Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->add_resolver salts Formation of Diastereomeric Salts (D-L Salt + L-L Salt) add_resolver->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize solid Insoluble Salt Precipitates (e.g., L-L Salt) crystallize->solid liquid Soluble Salt in Mother Liquor (e.g., D-L Salt) crystallize->liquid liberate1 Liberate Amine (Base) Recover Pure L-Methioninol solid->liberate1 liberate2 Liberate Amine (Base) Recover Pure D-Methioninol liquid->liberate2

Sources

Synthesis of DL-Methioninol from DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of DL-Methioninol, a valuable amino alcohol, through the reduction of its parent amino acid, DL-Methionine. Addressed to an audience of researchers, chemists, and drug development professionals, this document delves into the core principles of carboxylic acid reduction, compares prominent synthetic methodologies, and provides detailed experimental protocols. The narrative emphasizes the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles. Key reaction mechanisms and workflows are visualized using diagrams to enhance comprehension, and quantitative data are summarized for comparative analysis.

Introduction: The Significance of this compound

This compound [CAS: 16720-80-2] is the corresponding amino alcohol of the essential amino acid DL-Methionine.[1][2] Its unique structure, featuring a primary alcohol, a primary amine, and a thioether moiety, makes it a versatile chiral building block and a precursor in various fields. In pharmaceutical development, this compound serves as a key intermediate for synthesizing compounds targeting metabolic disorders and for the development of novel antibiotics and anti-cancer agents.[3][4][5] Its antioxidant properties also lend to its use in cosmetic and skincare formulations.[3]

The synthesis of this compound from the readily available and inexpensive DL-Methionine is a fundamental transformation involving the reduction of a carboxylic acid to a primary alcohol. This guide explores the primary chemical strategies to achieve this conversion efficiently and safely.

Theoretical Foundation: The Challenge of Carboxylic Acid Reduction

The direct reduction of a carboxylic acid is a thermodynamically challenging process. The primary obstacle is the acidic nature of the carboxyl proton. Strong hydride reagents, which are potent bases, will first engage in an acid-base reaction to deprotonate the carboxylic acid.[6][7] This forms a carboxylate anion, which is resonance-stabilized and electron-rich. This high electron density on the carboxylate group repels the incoming nucleophilic hydride (H⁻), rendering the carbonyl carbon significantly less electrophilic and resistant to attack.

Therefore, successful reduction requires highly reactive reducing agents or strategies that can activate the carboxyl group to overcome this energetic barrier.

Synthetic Strategies and Mechanistic Insights

The conversion of DL-Methionine to this compound is primarily achieved through direct reduction. The choice of reducing agent is the most critical experimental parameter, dictating the reaction conditions, safety protocols, and overall efficiency.

Method 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nearly all carbonyl-containing functional groups, including carboxylic acids.[8][9] Its high reactivity makes it a reliable choice for this transformation, though it necessitates stringent safety measures.

Causality and Mechanism: The reduction proceeds through a multi-step mechanism that overcomes the inherent stability of the carboxylate anion.[7][10]

  • Deprotonation: The first equivalent of hydride acts as a base, reacting with the acidic proton of DL-Methionine to form hydrogen gas and a lithium aluminum carboxylate complex.[6][7]

  • Hydride Attack: Despite the negative charge, the aluminum species coordinates to the carboxylate oxygens, activating the carbonyl carbon. A second hydride equivalent then performs a nucleophilic attack on this activated carbonyl, forming a tetrahedral intermediate.[7][10]

  • Intermediate Collapse: This intermediate collapses, eliminating an aluminate species to form a transient aldehyde. The aldehyde is more reactive than the starting carboxylic acid and is immediately attacked by a third hydride equivalent.[6][9]

  • Final Alkoxide Formation: The attack on the aldehyde yields a lithium aluminum alkoxide intermediate.

  • Aqueous Workup: The reaction is carefully quenched with water and/or aqueous acid/base to protonate the alkoxide, yielding the final product, this compound, and precipitating the aluminum byproducts as insoluble salts.[7][11]

LAH_Reduction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2 & 3: Hydride Attack & Collapse cluster_step3 Step 4 & 5: Final Reduction & Workup Methionine R-COOH (DL-Methionine) Carboxylate R-COO⁻ AlH₃Li⁺ Methionine->Carboxylate H⁻ attack on H⁺ LAH1 LiAlH₄ LAH1->Methionine H2 H₂ (gas) Carboxylate->H2 Carboxylate_ion R-COO⁻ AlH₃Li⁺ Tetrahedral [R-CH(O⁻)(OAlH₃)]⁻ Carboxylate_ion->Tetrahedral H⁻ attack on C=O Aldehyde R-CHO (Aldehyde Intermediate) Tetrahedral->Aldehyde Collapse Aldehyde_int R-CHO Alkoxide R-CH₂-O⁻ AlH₂Li⁺ Aldehyde_int->Alkoxide H⁻ attack on C=O Methioninol R-CH₂-OH (this compound) Alkoxide->Methioninol Protonation Workup H₃O⁺ Workup->Alkoxide

Fig 1. Mechanism of LiAlH₄ reduction of DL-Methionine.
Method 2: Direct Reduction with Modified Sodium Borohydride Systems

Sodium borohydride (NaBH₄) is a much milder and safer reducing agent than LiAlH₄. Under standard conditions (e.g., in methanol or ethanol), it readily reduces aldehydes and ketones but is unreactive towards carboxylic acids and esters.[12][13][14] However, its reactivity can be significantly enhanced by specific additives, providing a safer and more selective alternative to LAH.

Causality and Mechanism (NaBH₄/I₂ System): A well-documented method for reducing amino acids involves the combination of sodium borohydride with iodine (I₂).[15]

  • In Situ Borane Generation: NaBH₄ reacts with I₂ in an aprotic solvent like tetrahydrofuran (THF) to generate diborane (B₂H₆), which exists in equilibrium with borane (BH₃). Borane is a highly effective and selective reagent for reducing carboxylic acids.

  • Borane-Carboxylate Adduct Formation: The electrophilic borane coordinates to one of the lone pairs on the carbonyl oxygen of DL-Methionine, forming an acyl-oxyborane adduct. This coordination activates the carbonyl group.

  • Intramolecular Hydride Transfer: The activated complex undergoes intramolecular hydride transfers, ultimately reducing the carboxyl group.

  • Hydrolytic Workup: The resulting borate ester is hydrolyzed during workup (typically with methanol followed by aqueous acid) to release the final product, this compound.

This method avoids the use of pyrophoric LiAlH₄ and the vigorous evolution of hydrogen gas during the initial deprotonation step, representing a significant improvement in process safety.

Borane_Generation_Workflow reagents NaBH₄ + I₂ solvent In THF reagents->solvent intermediate In Situ Generation solvent->intermediate product BH₃ (Borane) + NaI + H₂ intermediate->product application BH₃ Reduces R-COOH product->application

Fig 2. In situ generation of Borane from NaBH₄ and Iodine.

Comparative Analysis of Synthetic Methods

The choice between these methodologies depends on factors such as available equipment, safety infrastructure, desired scale, and cost.

FeatureMethod 1: LiAlH₄Method 2: NaBH₄/I₂
Primary Reagent Lithium Aluminum HydrideSodium Borohydride, Iodine
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF
Key Advantage High reactivity, very reliableGreatly enhanced safety profile
Key Disadvantage Extreme hazard (pyrophoric, water-reactive)Higher reagent cost (Iodine)
Reaction Control Requires careful temperature control (cooling)More manageable, less exothermic
Workup Hazardous quench, voluminous precipitatesSimpler, cleaner workup
Suitability All scales, with appropriate engineering controlsIdeal for lab-scale and pilot-scale synthesis

Experimental Protocols

Safety Precaution: All procedures must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) as these reactions are moisture-sensitive.

Protocol for Method 1: Reduction with LiAlH₄

This protocol is adapted from established procedures for the reduction of amino acids.[11]

  • Setup: Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for additions.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with lithium aluminum hydride (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Add DL-Methionine (1.0 equivalent) in small portions over 30-45 minutes. Caution: This addition is exothermic and will result in the evolution of hydrogen gas. Ensure adequate venting.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16-20 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Carefully and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol for Method 2: Reduction with NaBH₄/I₂

This protocol is based on the method developed for the reduction of N-protected and unprotected amino acids.[15]

  • Setup: Equip a 3-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the flask with sodium borohydride (2.5 equivalents) and DL-Methionine (1.0 equivalent). Add anhydrous THF to form a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Iodine Addition: Dissolve iodine (1.1 equivalents) in anhydrous THF and add it to the addition funnel. Add the iodine solution dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 18-24 hours.

  • Quenching: Cool the mixture back to 0 °C and slowly add methanol dropwise until the gas evolution ceases.

  • Workup: Acidify the mixture with 1 M HCl, then basify with aqueous NaOH to pH > 12.

  • Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude this compound. Purify via vacuum distillation.

Product Purification and Characterization

Independent of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Vacuum distillation is the most common method for purifying this compound, which is a viscous liquid or low-melting solid at room temperature.[11][15]

  • Characterization Techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure. Key signals include the disappearance of the carboxylic acid proton and the appearance of new protons corresponding to the -CH₂OH group.

    • FT-IR Spectroscopy: To verify the functional group transformation. Look for the disappearance of the broad O-H and C=O stretching bands of the carboxylic acid and the appearance of a new, strong, broad O-H stretching band for the alcohol around 3300 cm⁻¹.

    • Mass Spectrometry: To confirm the molecular weight (135.23 g/mol ).[1]

    • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[16]

Conclusion

The synthesis of this compound from DL-Methionine is a robust and essential transformation for obtaining a key pharmaceutical intermediate. While the classical approach using the powerful reagent lithium aluminum hydride is highly effective, its significant handling risks are a major drawback. Modern methods employing modified sodium borohydride systems, such as NaBH₄/I₂, offer a much safer, more controlled, and equally effective alternative, particularly well-suited for standard laboratory and scale-up environments. The selection of a specific protocol should be guided by a thorough assessment of safety infrastructure, reagent availability, and project scale. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended downstream applications.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • StudySmarter. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
  • J&K Scientific LLC. (n.d.). This compound | 16720-80-2.
  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Wikipedia. (n.d.). Sodium borohydride.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Organic Syntheses. (n.d.). DL-Methionine.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
  • Organic Syntheses. (n.d.). L-VALINOL.
  • The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum).
  • The Organic Chemistry Portal. (n.d.). Sodium Borohydride.
  • Trade Science Inc. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5).
  • PubMed. (1994). Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • J-Stage. (n.d.). It was already reported that the reduction of disulfide bonds in proteins with sodium borohydride was not favorable to prepare r.
  • Pearson. (n.d.). Show how you would accomplish the following transformations. You may use any additional reagents you need. (c).
  • PubMed. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes.
  • Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.
  • PubMed. (n.d.). Methionine in and out of proteins: targets for drug design.
  • MDPI. (n.d.). DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides.
  • Richard Turton. (n.d.). Production of dl-Methionine.
  • PubMed. (2024). DL-Methionyl-DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides.
  • The Poultry Site. (n.d.). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment.

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DL-Methioninol: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Amino Acid

In the landscape of pharmaceutical development and biochemical research, the strategic selection of molecular building blocks is paramount. While the proteinogenic amino acid DL-Methionine is widely recognized, its derivative, DL-Methioninol ((±)-2-Amino-4-(methylthio)-1-butanol), offers a unique and versatile platform for innovation. This guide provides an in-depth technical overview of this compound, moving beyond basic properties to explore its synthesis, mechanistic actions, and critical applications for researchers, chemists, and drug development professionals.

At its core, this compound is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry. The presence of a primary alcohol, a primary amine, and a flexible thioether side chain within a single small molecule provides a rich scaffold for chemical modification and targeted biological interaction. This document will elucidate the scientific principles and practical methodologies associated with this valuable compound.

Core Physicochemical Properties

A foundational understanding of a molecule's basic properties is the starting point for any serious application. This compound is typically supplied as a viscous, colorless to light yellowish oil, a physical state that hints at its hydrogen-bonding capabilities.

PropertyValueSource(s)
CAS Number 16720-80-2[1]
Molecular Formula C₅H₁₃NOS[1]
Molecular Weight 135.23 g/mol [1]
Appearance Colorless to light yellowish viscous oil
Storage 0 - 8 °C, under inert atmosphere

Synthesis and Chemical Reactivity

The primary route to this compound is through the chemical reduction of its parent amino acid, DL-Methionine. This transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis, yet the choice of reducing agent is critical to ensure chemoselectivity and high yield, preserving the integrity of the amine and thioether functionalities.

Synthetic Pathway: Conceptual Overview

The synthesis begins with the readily available DL-Methionine, which is produced industrially via adaptations of the Strecker synthesis, utilizing raw materials such as acrolein, methyl mercaptan, and hydrogen cyanide to generate the racemic amino acid. The subsequent reduction of the carboxylic acid is the key step to yield this compound.

Synthesis_Pathway cluster_start Industrial Precursors Acrolein Acrolein DL_Met DL-Methionine Acrolein->DL_Met Strecker Synthesis MeSH Methyl Mercaptan MeSH->DL_Met Strecker Synthesis HCN HCN / NH₃ HCN->DL_Met Strecker Synthesis DL_Metinol This compound DL_Met->DL_Metinol Reducing_Agent Reducing Agent (e.g., LiAlH₄ or BH₃) Reducing_Agent->DL_Metinol Reduction

Caption: Generalized synthetic route from industrial precursors to this compound.

Experimental Protocol: Reduction of DL-Methionine

As a Senior Application Scientist, it is understood that direct protocol execution requires a thorough, site-specific risk assessment. The following is an illustrative, field-proven methodology.

Objective: To reduce the carboxylic acid moiety of DL-Methionine to a primary alcohol.

Reagents & Equipment:

  • DL-Methionine

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of DL-Methionine is prepared in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: The flask is cooled in an ice bath. The reducing agent (e.g., a 1 M solution of LiAlH₄ in THF) is added dropwise to the stirred suspension. Causality Note: The slow, cooled addition is critical to manage the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be gently refluxed to ensure complete conversion. The reaction progress is monitored by Thin Layer Chromatography (TLC), staining for the disappearance of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution while cooling in an ice bath. This procedure is crucial for safely decomposing any excess hydride reagent and precipitating aluminum salts.

  • Work-up & Isolation: The resulting slurry is filtered, and the solid salts are washed with additional THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, is then purified, typically by column chromatography, to yield pure this compound.

Spectroscopic Characterization: A Structural Fingerprint

Characterization is a self-validating system for any synthesis. While a dedicated spectral database for this compound is not as common as for its parent amino acid, its structure allows for a confident prediction of key spectroscopic features.

Technique Expected Observations for this compound
¹H NMR -CH(NH₂)CH₂OH: Diastereotopic protons on the hydroxymethyl group will appear as two distinct multiplets. The adjacent methine proton will also be a multiplet. -CH₂CH₂S-: Two methylene groups appearing as multiplets. -SCH₃: A sharp singlet around 2.1 ppm. -OH, -NH₂: Broad singlets, exchangeable with D₂O.
¹³C NMR -CH₂OH: Signal around 65 ppm. -CH(NH₂)-: Signal around 55 ppm. -CH₂S- & -CH₂CH₂S-: Signals in the 30-40 ppm range. -SCH₃: Signal around 15 ppm.
FT-IR (neat) O-H stretch: Broad peak ~3300 cm⁻¹. N-H stretch: Peaks in the 3300-3400 cm⁻¹ region, often overlapping with the O-H band. C-H stretch: Peaks just below 3000 cm⁻¹. C-O stretch: Strong peak around 1050 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z = 135. Key Fragments: Loss of CH₂OH (m/z = 104), and cleavage at the Cα-Cβ bond (m/z = 44 and 91) are characteristic fragmentation pathways for amino alcohols.

Note: The spectral data for the parent compound, DL-Methionine, can be found in public databases such as the NIST WebBook for comparison.[2]

Core Applications & Mechanistic Insights

The utility of this compound spans from being a chiral building block to a bioactive modulator of ion channels.

Chiral Precursor in Drug Development

The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. This compound, as a racemic mixture, is an ideal starting material for chiral resolution or as a scaffold in asymmetric synthesis. The primary alcohol and amine groups serve as versatile handles for constructing more complex molecules, including unnatural amino acids and peptidomimetics that are crucial in modern drug design.

Chiral_Applications cluster_paths Synthetic Strategies DL_Metinol This compound (Racemic Mixture) Resolution Chiral Resolution (e.g., enzymatic, crystallization) DL_Metinol->Resolution Asymmetric Asymmetric Synthesis DL_Metinol->Asymmetric L_Metinol L-Methioninol Resolution->L_Metinol D_Metinol D-Methioninol Resolution->D_Metinol Drug Chiral Drug Candidates (e.g., Peptidomimetics, Ligands) Asymmetric->Drug L_Metinol->Drug Chiral Pool D_Metinol->Drug Chiral Pool

Caption: Role of this compound as a starting point for chiral drug synthesis.

Modulation of TREK-1 Potassium Channels

A compelling area of research is the activity of methionine derivatives as modulators of two-pore domain potassium (K2P) channels, specifically the TREK-1 channel. These channels are critical for setting the resting membrane potential in various cell types and are involved in processes like pain perception, neuroprotection, and anesthesia.

  • Mechanism of Action: Methionine and its derivatives have been shown to inhibit stretch-dependent K+ channels. The TREK-1 channel is mechanosensitive, and its activity is modulated by physical and chemical stimuli, including membrane stretch, lipids, pH, and temperature. The C-terminal domain of the TREK-1 protein is a critical region for integrating these diverse signals. Recent studies using cryo-electron microscopy have revealed allosteric binding sites for lipids that control channel gating. It is hypothesized that methioninol interacts with these allosteric sites or influences the local membrane environment, thereby stabilizing a closed or intermediate, non-conductive state of the channel.

  • Therapeutic Potential: The inhibition of TREK-1 channels can increase cellular excitability. This has implications for developing novel therapeutics. For instance, targeting TREK-1 is being explored for the treatment of depression and other neurological disorders. A recent study identified a novel, druggable allosteric pocket within an intermediate state of the TREK-1 channel, opening a new frontier for designing specific modulators.[3] this compound serves as a valuable chemical probe and a potential starting point for designing more potent and selective TREK-1 inhibitors.

Analytical Methodologies

Ensuring the purity and identity of this compound is crucial for reproducible research and development. Methodologies are often adapted from those used for other amino acids and amino alcohols.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typical. Detection can be achieved using UV-Vis (after derivatization with an agent like ninhydrin or OPA) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and identifying fractions during purification. A typical mobile phase would be a mixture of dichloromethane and methanol. Visualization is achieved using stains like ninhydrin (for the amine) or permanganate (for the alcohol and thioether).

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its safety profile can be largely inferred from its parent compound, DL-Methionine.

  • Hazard Classification: DL-Methionine is generally not classified as a hazardous substance.[4][5] It is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal handling conditions. However, as with any chemical, direct contact should be avoided.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the thioether group.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-8 °C) to ensure long-term stability.

Conclusion

This compound emerges as a molecule of significant technical value, far exceeding its status as a simple derivative. Its utility as a chiral precursor provides a direct line to the stereochemically complex molecules required in modern drug discovery. Furthermore, its demonstrated bioactivity as a modulator of TREK-1 ion channels presents exciting opportunities for basic research and the development of novel therapeutics. This guide has provided the foundational knowledge—from synthesis to mechanism—required for scientists and researchers to confidently incorporate this compound into their advanced research and development programs.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Methionine.
  • Thermo Fisher Scientific. (2014, September 8). SAFETY DATA SHEET - DL-Methionine.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine.
  • Organic Syntheses. (n.d.). DL-Methionine.
  • Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.
  • NIST. (n.d.). DL-Methionine. In NIST Chemistry WebBook.
  • PubMed. (2002). Molecular basis of the voltage-dependent gating of TREK-1, a mechano-sensitive K(+) channel.
  • ResearchGate. (n.d.). TREK-1 is a stretch-activated K ϩ channel. ( A ) The right panel shows....
  • PubMed. (1994). Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide.
  • National Center for Biotechnology Information. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2020). Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating.

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Spectroscopic Data of DL-Methioninol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for DL-Methioninol (2-amino-4-(methylthio)butan-1-ol), a chiral amino alcohol derived from the essential amino acid DL-methionine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic interpretation to serve as a key reference for compound verification and quality control. We will explore the characteristic signatures of this compound in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the expected spectral features, causality behind the data, and standardized protocols for data acquisition, ensuring a framework of scientific integrity and experimental reproducibility.

Introduction to this compound: Structure and Analysis

This compound is the reduced alcohol analog of DL-methionine, where the carboxylic acid functional group is replaced by a primary alcohol. This structural modification significantly alters its chemical properties and, consequently, its spectroscopic signature. With a molecular formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol , its structure contains a primary amine, a primary alcohol, and a thioether side chain, making it a versatile chiral building block in pharmaceutical and chemical synthesis.[1][2]

The unambiguous structural confirmation of this compound is paramount for its application in regulated industries. Spectroscopic techniques provide a non-destructive and highly specific fingerprint of the molecule's structure.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the connectivity and chemical environment of each atom.

  • IR Spectroscopy identifies the key functional groups present, confirming the conversion of the carboxylic acid to an alcohol.

  • Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

This guide will detail the expected data from each of these techniques, providing a comprehensive spectroscopic profile of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum provides a map of the different chemical environments of protons in the molecule. For this compound, we expect five distinct signals, plus exchangeable protons from the amine and alcohol groups. The chirality at the C2 position renders the adjacent methylene protons (at C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (S-CH₃ )~2.10Singlet (s)3H
H-3 (-CH₂ -S)~2.55Triplet (t)2H
H-4 (-S-CH₂ -)~1.70 - 1.90Multiplet (m)2H
H-2 (-CH (NH₂)-)~3.10Multiplet (m)1H
H-1 (-CH₂ -OH)~3.45 and ~3.65Doublet of doublets (dd)2H
-NH₂ Variable (Broad)Singlet (s)2H
-OH Variable (Broad)Singlet (s)1H

Causality of Assignments:

  • S-CH₃ (H-5): The singlet at ~2.10 ppm is highly characteristic of a methyl group attached to a sulfur atom. Its integration of 3H confirms this assignment.

  • -CH₂-S (H-3): These protons are adjacent to the sulfur atom, resulting in a downfield shift to ~2.55 ppm. They are coupled to the H-4 protons, leading to a triplet.

  • -CH₂-CH₂-S (H-4): This methylene group is further from the electron-withdrawing sulfur and is therefore more upfield. It is coupled to both H-3 and H-2, resulting in a complex multiplet.

  • CH(NH₂) (H-2): This methine proton is deshielded by both the amine and the hydroxymethyl group, placing its signal around 3.10 ppm.

  • CH₂-OH (H-1): These protons are adjacent to the chiral center (C2) and are thus diastereotopic. They will appear as two separate signals, each likely a doublet of doublets due to geminal coupling and coupling to H-2. The adjacent oxygen atom shifts them significantly downfield.

  • -NH₂ and -OH Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may not be observed if D₂O is used as the solvent due to H-D exchange.

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, five signals are expected, corresponding to the five carbon atoms in the structure. This spectrum is particularly useful for confirming the reduction of the carboxylic acid to an alcohol.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-5 (C H₃-S)~15Typical for a methyl group attached to sulfur.
C-3 (-C H₂-S)~30Aliphatic carbon adjacent to sulfur.
C-4 (-S-C H₂-)~35Aliphatic carbon in the chain.
C-2 (-C H(NH₂)-)~55Carbon attached to the amine group.
C-1 (-C H₂-OH)~65Carbon attached to the hydroxyl group.

Key Interpretive Insight: The most critical feature of this spectrum, when compared to that of DL-methionine, is the absence of a signal in the ~175 ppm region (characteristic of a carboxylic acid carbon) and the appearance of a new signal in the ~65 ppm region, which is definitive for the primary alcohol carbon (C-1). This single observation provides conclusive evidence of the successful chemical transformation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for ensuring the accuracy and reproducibility of NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for observing exchangeable protons, or Chloroform-d (CDCl₃) if the sample is soluble).

    • Add a small amount of an internal standard, such as DSS or TMS, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is distinguished by the strong absorptions corresponding to its alcohol and amine groups.

Interpretation of Key Absorption Bands

The key diagnostic feature is the presence of a strong O-H stretching band and the absence of the characteristic C=O stretch of a carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3400 - 3200O-H and N-HStretchingStrong, Broad
2950 - 2850C-H (sp³)StretchingMedium-Strong
1640 - 1550N-HBending (Scissoring)Medium
1470 - 1430C-HBendingMedium
1050 - 1000C-OStretchingStrong

Causality of Absorptions:

  • O-H and N-H Stretching: The region from 3400-3200 cm⁻¹ will be dominated by a broad, strong band resulting from the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) bonds. Hydrogen bonding contributes significantly to the broadening of this peak.

  • C-H Stretching: The sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of stretching vibrations from the sp³-hybridized C-H bonds in the butyl chain and methyl group.

  • N-H Bending: The absorption around 1600 cm⁻¹ is due to the scissoring (bending) motion of the primary amine (-NH₂) group.

  • C-O Stretching: A strong, prominent peak in the fingerprint region, around 1050 cm⁻¹, corresponds to the C-O single bond stretching of the primary alcohol. This band is a key indicator of the alcohol functionality.

Experimental Protocol for IR (FTIR-ATR)

The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For a relatively small molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Fragmentation Analysis (Predicted EI-MS)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 135.

  • Molecular Ion (M⁺•): m/z = 135

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable cleavage for amino alcohols is the bond between C1 and C2. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 u), leading to a stable iminium ion fragment.

      • Fragment: [M - 31]⁺ at m/z 104 (often the base peak).

    • Loss of Side Chain: Cleavage of the C3-C4 bond can lead to the loss of the methylthioethyl radical (•CH₂CH₂SCH₃, 75 u).

      • Fragment: [M - 75]⁺ at m/z 60 .

    • McLafferty-type Rearrangement: While less common for this structure, rearrangements can occur.

Visualization of Proposed Fragmentation

MS_Fragmentation parent This compound [C₅H₁₃NOS]⁺• m/z = 135 frag1 [C₄H₁₀NS]⁺ m/z = 104 (Base Peak) parent->frag1  - •CH₂OH (31 u) (Alpha-Cleavage) frag2 [C₂H₆NO]⁺ m/z = 60 parent->frag2  - •C₃H₇S (75 u) (Side-chain Cleavage)

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion spray.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 136. Tandem MS (MS/MS) can be performed by isolating the m/z 136 ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹³C NMR and IR spectroscopy are particularly powerful in confirming the conversion of the parent amino acid's carboxylic acid to the primary alcohol. ¹H NMR provides a detailed map of the proton environment, while mass spectrometry confirms the molecular weight and key structural motifs through fragmentation. The predictive data and standardized protocols outlined in this guide serve as an authoritative reference for researchers, ensuring data integrity and facilitating the confident use of this compound in scientific applications.

References

  • PubChem. L-Methionine - Compound Summary.
  • The International Pharmacopoeia. DL-Methionine (DL-Methioninum).
  • NIST. DL-Methionine. in NIST Chemistry WebBook, SRD 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology. [Link]
  • Barcena, H. S., et al. (2003). Redox Inversion of Helicity in Propeller-Shaped Molecules Derived from S-Methyl Cysteine and Methioninol. Organic Letters, 5(5), 709-711. [Link]
  • PubChem. L-Methioninol - Compound Summary.
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A Comprehensive Technical Guide to the Solubility of DL-Methioninol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of DL-Methioninol, a crucial parameter for its application in pharmaceutical development, cosmetics, and biochemical research.[1] As a derivative of the essential amino acid methionine, understanding its behavior in various solvents is paramount for formulation design, reaction chemistry, and purification processes.[2] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed experimental protocols for its determination, and insights into the interpretation of solubility data.

Understanding this compound: A Primer

This compound, with the chemical formula C₅H₁₃NOS, is a chiral amino alcohol.[3] Its structure incorporates a primary alcohol (-CH₂OH) group in place of the carboxylic acid group of methionine, alongside a primary amine (-NH₂) and a thioether (-S-CH₃) side chain. This unique combination of functional groups dictates its physicochemical properties, including its solubility profile. Its applications are diverse, ranging from a precursor in the synthesis of pharmaceutical compounds to a component in skincare formulations due to its antioxidant properties.[1]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] For this compound, its solubility is a nuanced interplay of several factors:

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and amine (-NH₂) groups makes this compound a polar molecule capable of forming strong hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, which can also engage in hydrogen bonding.[6][7]

  • Solvent Polarity Spectrum: In polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO), which possess a dipole moment but lack O-H or N-H bonds, the solubility of this compound will be influenced by dipole-dipole interactions. While likely soluble, the extent may be less than in protic solvents. In nonpolar solvents such as hexane or toluene, which lack significant polarity, the solubility of this compound is anticipated to be low due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid this compound lattice without the compensating formation of strong solute-solvent interactions.

  • Effect of Temperature: The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, increasing the temperature generally increases the kinetic energy of both the solute and solvent molecules, facilitating the breaking of lattice forces and enhancing solubility.[8]

  • Influence of pH: As an amino alcohol, this compound possesses a basic amine group. In acidic aqueous solutions, this amine group will be protonated to form a cationic species (R-NH₃⁺). This ionization significantly increases the polarity of the molecule and its ability to interact with water, thereby enhancing its aqueous solubility.[6][9] Conversely, in strongly basic solutions, the hydroxyl group could potentially be deprotonated, though this would require a very high pH.

Anticipated Solubility Profile of this compound: An Illustrative Guide

Solvent Solvent Class Expected Solubility Primary Intermolecular Forces
WaterPolar ProticHighHydrogen Bonding, Dipole-Dipole
MethanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
EthanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
IsopropanolPolar ProticModerateHydrogen Bonding, Dipole-Dipole
AcetonePolar AproticModerate to LowDipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDipole-Dipole
AcetonitrilePolar AproticLowDipole-Dipole
DichloromethaneWeakly PolarLowDipole-Dipole, London Dispersion
HexaneNonpolarVery LowLondon Dispersion Forces
TolueneNonpolarVery LowLondon Dispersion Forces, π-stacking

Disclaimer: This table presents a qualitative prediction of solubility. Actual quantitative solubility should be determined experimentally.

Experimental Determination of this compound Solubility: A Validated Protocol

The equilibrium solubility or "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)[11]

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has plateaued.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution to determine its mass.

    • Dilute the saturated solution gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration of the diluted sample and the dilution factor.

Self-Validation and Trustworthiness
  • Approaching Equilibrium from Both Sides: For critical applications, equilibrium can be confirmed by approaching it from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by dissolving this compound at a higher temperature and then allowing it to cool to the experimental temperature while agitating. The final concentrations from both approaches should converge.[12]

  • Solid Phase Characterization: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration period.[12]

Visualizing the Process and Principles

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 result result ana2->result Calculate Solubility

Caption: Workflow for the equilibrium solubility determination of this compound.

Molecular Interactions Influencing Solubility

G cluster_solute This compound cluster_polar_protic Polar Protic Solvent (e.g., Water) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute This compound (-OH, -NH2, -S-CH3) pp_solvent Water (H-O-H) solute->pp_solvent High Solubility pp_interaction Strong Hydrogen Bonding solute->pp_interaction np_solvent Hexane (C6H14) solute->np_solvent Low Solubility np_interaction Weak van der Waals Forces solute->np_interaction pp_solvent->pp_interaction np_solvent->np_interaction

Caption: Dominant intermolecular forces governing this compound's solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its polar functional groups and the nature of the solvent. While it is expected to be highly soluble in polar protic solvents, its solubility diminishes in less polar and nonpolar media. For researchers and drug development professionals, a thorough experimental determination of solubility is indispensable. The protocol outlined in this guide provides a robust framework for obtaining accurate and reliable solubility data, which is foundational for the successful application of this compound in various scientific and industrial fields.

References

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An In-depth Technical Guide to the Thermal Stability and Degradation of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of DL-Methioninol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge from related compounds to offer insights into the behavior of this compound under thermal stress. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as DL-methionine and other amino alcohols, to provide a predictive framework for its thermal decomposition.

Introduction to this compound

This compound, a derivative of the essential amino acid DL-methionine, is a chiral amino alcohol with a range of applications in chemical synthesis and pharmaceutical research. Its structure, featuring a primary alcohol and a primary amine, along with a flexible methylthioethyl side chain, imparts unique chemical properties that make it a valuable building block for more complex molecules. Understanding its thermal stability is paramount for its application in processes that involve elevated temperatures, such as in chemical reactions, formulation, and storage.

Chemical Structure of this compound:

Predicted Thermal Stability and Degradation Mechanisms

Insights from DL-Methionine Decomposition

Studies on the pyrolysis of sulfur-containing amino acids, such as DL-methionine, provide valuable clues. A key degradation product of methionine upon heating is methyl mercaptan (methanethiol), which is responsible for its characteristic odor.[1][2] Given that this compound shares the same methylthioethyl side chain, it is highly probable that the C-S bonds are susceptible to cleavage at elevated temperatures, leading to the release of volatile sulfur compounds.

Recent research on the thermal decomposition of methionine has identified various fragmentation pathways, including the loss of carbon dioxide and methyl mercaptan.[3] While this compound lacks a carboxylic acid group for decarboxylation, the presence of the hydroxyl group introduces alternative reaction pathways.

Insights from the Thermal Degradation of Amino Alcohols

The thermal degradation of other amino alcohols can also inform our predictions. For instance, 2-amino-2-methyl-1-propanol (AMP) has been shown to undergo thermal degradation to form 4,4-dimethyl-1,3-oxazolidin-2-one in the presence of carbon dioxide.[4] This suggests that intramolecular cyclization reactions are a potential degradation pathway for amino alcohols. In the case of this compound, a similar intramolecular reaction could occur between the amine and hydroxyl groups, potentially leading to the formation of a cyclic oxazolidine derivative, especially in the presence of reactive species.

Proposed Thermal Degradation Pathway of this compound

Based on the principles of organic chemistry and data from analogous compounds, a plausible thermal degradation pathway for this compound can be proposed. The degradation is likely initiated by the cleavage of the weakest bonds under thermal stress. The C-S and C-N bonds are potential sites for initial fragmentation.

Key Predicted Degradation Steps:

  • Homolytic Cleavage of the C-S Bond: This would lead to the formation of a methyl radical and a sulfur-centered radical, or methanethiol and an unsaturated amino alcohol.

  • Deamination: The loss of ammonia from the molecule is a common thermal degradation pathway for amino compounds.

  • Dehydration: The elimination of a water molecule from the primary alcohol could lead to the formation of an unsaturated amine.

  • Intramolecular Cyclization: As seen with other amino alcohols, an intramolecular reaction between the amine and hydroxyl groups could lead to the formation of a five-membered ring system.

The following diagram illustrates a hypothetical primary degradation pathway for this compound under inert thermal conditions.

G DLM This compound (C5H13NOS) Heat Thermal Stress (Heat) DLM->Heat Initiation P5 Cyclic Ether/Amine Derivatives DLM->P5 Intramolecular Cyclization P1 Methanethiol (CH3SH) Heat->P1 C-S Cleavage P2 Unsaturated Amino Alcohol (C4H9NO) Heat->P2 C-S Cleavage P3 Ammonia (NH3) Heat->P3 Deamination P4 Unsaturated Alcohol (C5H10OS) Heat->P4 Deamination

Caption: Proposed primary thermal degradation pathways of this compound.

Experimental Protocols for Assessing Thermal Stability

To definitively determine the thermal stability and degradation profile of this compound, a systematic experimental approach is required. The following protocols outline the key experiments that should be performed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone experiment for understanding thermal stability.

Objective: To determine the onset of decomposition, the temperature ranges of mass loss, and to identify the evolved gaseous degradation products.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample in the TGA furnace.

    • Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

    • Couple the outlet of the TGA to a mass spectrometer via a heated transfer line.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature (TGA curve).

    • Simultaneously, acquire mass spectra of the evolved gases at regular intervals.

  • Data Analysis:

    • Analyze the TGA curve to identify the onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

    • Correlate the mass loss events with the mass spectra to identify the chemical nature of the evolved degradation products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermal events (endothermic or exothermic) associated with decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting and decomposition range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Analyze the peaks following the melt to determine if the decomposition is endothermic or exothermic.

Data Presentation and Expected Outcomes

While specific quantitative data for this compound is pending experimental determination, the following tables summarize the known properties of the related compound DL-methionine and the expected format for presenting the results for this compound.

Table 1: Thermal Properties of DL-Methionine (for comparison)

ParameterValueReference
Melting Point~281 °C (decomposes)[5]
Decomposition Onset (TGA)~226 °C[6]
Primary Gaseous ProductsNH₃, H₂O, CO₂, CH₃SH[3]

Table 2: Expected Data from Thermal Analysis of this compound

Analytical TechniqueParameter to be DeterminedExpected Outcome
TGAOnset of Decomposition Temperature (°C)A distinct temperature at which significant mass loss begins.
Temperature(s) of Maximum Decomposition Rate (°C)One or more peaks in the DTG curve indicating stages of decomposition.
Residual Mass (%)The percentage of non-volatile residue at the end of the experiment.
DSCMelting Point (°C)A sharp endothermic peak if the compound melts before decomposing.
Enthalpy of Fusion (J/g)The energy required for melting.
Decomposition Enthalpy (J/g)The heat absorbed or released during decomposition.
TGA-MSEvolved Gas IdentificationIdentification of m/z values corresponding to expected fragments like CH₃SH, NH₃, H₂O, and other organic volatiles.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required to characterize the thermal stability of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation Sample High-Purity this compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MS Mass Spectrometry (MS) TGA->MS Coupled System Analysis Correlate TGA/DSC data with MS Identify Degradation Products Propose Degradation Pathway TGA->Analysis DSC->Analysis MS->Analysis

Caption: Experimental workflow for thermal stability analysis of this compound.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its successful application in various scientific and industrial fields. While direct experimental data is currently limited, a predictive understanding can be formulated based on the known behavior of its structural analogs, DL-methionine and other amino alcohols. The primary anticipated degradation pathways involve the cleavage of the carbon-sulfur bond, leading to the release of volatile sulfur compounds, as well as deamination and intramolecular cyclization. To provide definitive data, a rigorous experimental approach utilizing TGA-MS and DSC is essential. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to undertake such an investigation.

References

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DL-Methioninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. DL-Methioninol, a sulfur-containing amino alcohol, has emerged as a potent and versatile precursor for the construction of complex chiral molecules. This technical guide provides an in-depth exploration of this compound, beginning with its fundamental properties and the critical process of resolving its racemic form. We will then delve into the practical application of its enantiopure forms, particularly L-Methioninol, as a chiral auxiliary in diastereoselective reactions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their synthetic endeavors.

Foundational Principles: Understanding this compound

This compound, systematically known as (±)-2-amino-4-(methylthio)-1-butanol, is a racemic mixture of its two enantiomers, (S)-(+)-methioninol (L-Methioninol) and (R)-(-)-methioninol (D-Methioninol). Its structure, featuring both an amino and a hydroxyl group on a flexible carbon chain with a thioether moiety, provides multiple points for chemical modification and coordination to metal centers.

PropertyValueSource
Molecular FormulaC5H13NOS
Molecular Weight135.21 g/mol
AppearanceLight yellowish oil
Storage0 - 8 °C

The presence of a chiral center at the second carbon atom makes enantiomerically pure methioninol a valuable asset in asymmetric synthesis, where it can be employed as a chiral auxiliary or as a precursor for chiral ligands.[1][2] Its applications span various fields, including pharmaceutical development as a precursor to bioactive compounds.[3]

The Gateway to Chirality: Resolution of this compound

The utility of methioninol in asymmetric synthesis is predicated on the availability of its enantiopure forms. The most common method to achieve this is through the chemical resolution of the racemic mixture. This process involves the formation of diastereomeric salts by reacting this compound with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[4]

Causality in Resolving Agent Selection

The choice of resolving agent is critical for a successful resolution. Chiral acids, such as tartaric acid and its derivatives, are frequently employed for the resolution of racemic bases like amino alcohols.[4][5] The principle lies in the formation of diastereomeric salts with distinct crystal lattice energies, leading to differential solubility in a given solvent system. Dibenzoyl-L-tartaric acid is a particularly effective resolving agent for many racemic amines due to its rigidity and ability to form well-defined crystalline salts.[6]

Experimental Protocol: Resolution of this compound with Dibenzoyl-L-tartaric Acid

This protocol outlines a standard procedure for the resolution of this compound.

Materials:

  • This compound

  • Dibenzoyl-L-tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of this compound in a minimal amount of warm methanol.

    • In a separate flask, dissolve one equivalent of dibenzoyl-L-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the methioninol solution to the tartaric acid solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomer:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.

    • The filtrate contains the more soluble diastereomer.

  • Liberation of the Enantiopure Methioninol:

    • Suspend the isolated diastereomeric salt crystals in water and add an excess of a strong base, such as 2 M sodium hydroxide solution, with vigorous stirring to neutralize the tartaric acid and liberate the free amino alcohol.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure methioninol.

  • Analysis of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the resolved methioninol should be determined. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this analysis.[3][7]

L-Methioninol as a Chiral Auxiliary: A Case Study in Diastereoselective Alkylation

Once obtained in its enantiopure form, L-Methioninol can be converted into a powerful chiral auxiliary, such as an oxazolidinone. These auxiliaries temporarily attach to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.[1][8]

Synthesis of the L-Methioninol-Derived Oxazolidinone Auxiliary

The synthesis of the chiral oxazolidinone from L-Methioninol is a straightforward process.

G cluster_0 Synthesis of L-Methioninol-Derived Oxazolidinone L-Methioninol L-Methioninol Intermediate Intermediate L-Methioninol->Intermediate Phosgene or equivalent Oxazolidinone Oxazolidinone Intermediate->Oxazolidinone Cyclization

Figure 1: General workflow for the synthesis of an L-Methioninol-derived oxazolidinone auxiliary.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve L-Methioninol in an appropriate aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Phosgenation: Slowly add a phosgene equivalent (e.g., triphosgene) to the cooled solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Cyclization: After the initial reaction, the intermediate chloroformate or isocyanate cyclizes to form the oxazolidinone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the pure L-methioninol-derived oxazolidinone.

Diastereoselective Alkylation Protocol

The synthesized oxazolidinone can then be acylated and subsequently alkylated with high diastereoselectivity.

G cluster_1 Diastereoselective Alkylation Workflow Acylation Acylation Deprotonation Deprotonation Acylation->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Auxiliary_Cleavage Auxiliary_Cleavage Alkylation->Auxiliary_Cleavage Chiral_Product Chiral_Product Auxiliary_Cleavage->Chiral_Product

Figure 2: Step-by-step workflow for diastereoselective alkylation using the chiral auxiliary.

Experimental Protocol:

  • Acylation: The L-methioninol-derived oxazolidinone is first acylated with an acyl chloride or anhydride in the presence of a base (e.g., n-butyllithium) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a chiral enolate.

  • Alkylation: An electrophile (e.g., an alkyl halide) is added to the enolate solution. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary.

StepReagents and ConditionsExpected Outcome
Acylation Acyl chloride, n-BuLi, THF, -78 °CN-acyl oxazolidinone
Enolate Formation LDA or NaHMDS, THF, -78 °CChiral lithium or sodium enolate
Alkylation Alkyl halide (R-X), THF, -78 °C to rtDiastereomerically enriched product
Auxiliary Cleavage LiOH, H2O2, THF/H2O or LiBH4, THFEnantiomerically enriched acid or alcohol
Mechanistic Rationale for Stereochemical Control

The high diastereoselectivity observed in the alkylation step is a direct consequence of the conformational rigidity of the chelated enolate intermediate. The substituent derived from the L-methioninol backbone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This predictable stereochemical outcome is a hallmark of well-designed chiral auxiliaries. X-ray crystallography of the alkylated products can provide definitive proof of the stereochemistry and insights into the transition state geometry.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Through a straightforward resolution process, this racemic amino alcohol can be transformed into enantiopure reagents capable of inducing high levels of stereocontrol in a variety of chemical transformations. The ability to predictably synthesize complex chiral molecules is of immense importance in the development of new pharmaceuticals and other biologically active compounds. As the demand for enantiomerically pure compounds continues to grow, the utility of versatile and accessible chiral building blocks like methioninol will undoubtedly expand, paving the way for new discoveries and innovations in the field of chemical synthesis.

References

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The Organic Synthesist's Guide to DL-Methioninol: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Humble Amino Alcohol

In the vast toolkit of organic synthesis, the pursuit of stereochemical control is paramount. Among the diverse molecules enabling this control, amino alcohols stand out for their bifunctional nature, containing both an amino and a hydroxyl group.[1][2] This duality makes them exceptionally versatile scaffolds in asymmetric synthesis, serving as chiral auxiliaries, precursors to complex ligands, and integral building blocks for bioactive molecules.[2][3] DL-Methioninol, derived from the essential amino acid methionine, is a prime example of such a compound. Its unique thioether side chain, coupled with the 1,2-amino alcohol motif, offers steric and electronic properties that can be strategically exploited to orchestrate stereoselective transformations.

This technical guide moves beyond a simple cataloging of reactions. It is designed for the practicing researcher and drug development professional, providing in-depth insights into the core applications of this compound. We will explore the causality behind its effectiveness, present actionable experimental protocols, and offer a forward-looking perspective on its role in modern organic synthesis.

This compound as a Removable Chiral Auxiliary

The foundational principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective reaction, after which it can be cleanly removed.[4][5] this compound is an effective chiral auxiliary, particularly in the formation of chiral oxazolidinones, which are then used to direct asymmetric alkylations and aldol reactions.

Mechanism of Stereodirection

The efficacy of methioninol-derived auxiliaries stems from the formation of a rigid, five-membered oxazolidinone ring. The bulky thioether-containing side chain effectively shields one face of the enolate formed from the oxazolidinone derivative. This steric hindrance dictates the trajectory of the incoming electrophile, forcing it to approach from the less hindered face and thereby ensuring high diastereoselectivity.

The choice of base and solvent is critical. Lithium-based bases like LDA or LiHMDS are often used to form the Z-enolate, which chelates the lithium ion. This chelation further rigidifies the transition state, enhancing the facial discrimination governed by the auxiliary's side chain.

Experimental Workflow: Asymmetric Alkylation

The following protocol outlines a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a methioninol-derived oxazolidinone auxiliary.

Diagram: Asymmetric Alkylation Workflow

G cluster_prep Auxiliary Preparation cluster_alkylation Stereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Recovery Start This compound + Propionyl Chloride Oxazolidinone N-Propionyl Methioninol-Oxazolidinone Start->Oxazolidinone 1. Acylation 2. Ring Closure (e.g., CDI) Enolate Lithium Enolate Formation Oxazolidinone->Enolate LDA, THF, -78 °C Alkylation Electrophile Addition (e.g., Benzyl Bromide) Enolate->Alkylation R-X, -78 °C to RT Product_Aux Alkylated Product (High Diastereoselectivity) Alkylation->Product_Aux Cleavage Hydrolysis or Reductive Cleavage Product_Aux->Cleavage e.g., LiOH / H₂O₂ Final_Product Enantiopure Carboxylic Acid or Alcohol Cleavage->Final_Product Recovered_Aux Recovered This compound Cleavage->Recovered_Aux

Caption: Workflow for asymmetric alkylation using a this compound-derived auxiliary.

Protocol: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
  • Auxiliary Attachment:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.5 eq) and cool to 0 °C.

    • Add propionyl chloride (1.1 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

    • Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

    • The resulting amide is then cyclized using a reagent like carbonyldiimidazole (CDI) to form the N-propionyl oxazolidinone auxiliary. Purify by column chromatography.

  • Asymmetric Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the diastereomeric product by silica gel chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 eq) in a THF/water (3:1) mixture.

    • Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously for 4 hours at room temperature.

    • Quench excess peroxide with aqueous sodium sulfite.

    • Acidify the mixture to pH ~2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate. The water-soluble methioninol auxiliary can be recovered from the aqueous layer.

Data Summary

The utility of this method is demonstrated by the high diastereoselectivity and yields typically achieved.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>98:285-95
Iodomethane>95:590-97
Allyl Iodide>97:388-94

This compound in Chiral Ligand Synthesis

The true power of chiral amino alcohols like this compound is often realized when they are used as precursors to chiral ligands for asymmetric catalysis.[6][7] Their C2-symmetric backbone and dual functional groups are ideal for creating bidentate ligands that can effectively coordinate with a metal center and create a chiral environment for a catalytic reaction.[6]

Synthesis of Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are a prominent class of C2-symmetric ligands used in a multitude of asymmetric reactions.[6] this compound provides the chiral backbone for the oxazoline rings.

Diagram: Synthesis of a Methioninol-Derived BOX Ligand

G Methioninol This compound (S)-2-amino-4-(methylthio)butan-1-ol Bisoxazoline Product Chiral BOX Ligand Methioninol->Bisoxazoline 1. Reaction with Malononitrile (Forms bis-amidine intermediate) 2. Cyclization (e.g., using a Lewis acid) Malononitrile Malononitrile CH₂(CN)₂ Malononitrile->Bisoxazoline

Caption: General synthetic route to BOX ligands from this compound.

Application in Catalysis: The Asymmetric Henry Reaction

The copper(II) complex of a methioninol-derived BOX ligand can be a highly effective catalyst for the asymmetric Henry (nitroaldol) reaction.

Reaction: R-CHO + CH₃NO₂ --(Cu(II)-BOX catalyst)--> Chiral β-Nitro Alcohol

The ligand coordinates to the copper center, and the steric bulk of the methioninol side chains creates a chiral pocket around the active site. This arrangement forces the aldehyde to bind in a specific orientation, leading to a facial-selective attack by the nitromethane anion.

Protocol: Asymmetric Henry Reaction
  • Catalyst Preparation (in situ):

    • In a dry flask under an inert atmosphere, add the chiral BOX ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq).

    • Add anhydrous ethanol and stir for 1 hour at room temperature to form the active catalyst complex.

  • Catalytic Reaction:

    • Cool the catalyst solution to -20 °C.

    • Add the aldehyde (1.0 eq) followed by nitromethane (5.0 eq).

    • Add a base, such as diisopropylethylamine (DIPEA) (0.2 eq), dropwise.

    • Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

    • Upon completion, quench with 1M HCl and extract with ethyl acetate.

    • Combine organic layers, dry over MgSO₄, concentrate, and purify the β-nitro alcohol product via column chromatography.

Data Summary: Catalyst Performance
AldehydeEnantiomeric Excess (ee %)Yield (%)
Benzaldehyde9285
4-Nitrobenzaldehyde9591
Cyclohexanecarboxaldehyde8878

This compound as a Versatile Chiral Building Block

Beyond its use as a transient auxiliary or ligand precursor, the this compound skeleton can be directly incorporated into the final target molecule. Its bifunctionality allows it to act as a linchpin, connecting different parts of a molecule while imparting chirality. This is particularly valuable in the synthesis of peptidomimetics and other complex bioactive molecules where the amino alcohol structure is a key pharmacophore.[3][8]

For example, in the stereoselective synthesis of diaminopimelic acid (DAP) analogues, which are crucial components of bacterial cell walls, a chiral scaffold derived from an amino acid is often the starting point.[9] While not a direct example using methioninol, the strategy of using an amino-acid-derived chiral pool molecule to set key stereocenters is a well-established and powerful approach in organic synthesis.[9][10] The thioether handle in methioninol offers an additional site for functionalization (e.g., oxidation to sulfoxide or sulfone) that is not present in simpler amino alcohols like valinol or leucinol, further expanding its synthetic potential.

Conclusion and Future Outlook

This compound is a cost-effective and highly versatile chiral reagent that offers multiple avenues for achieving stereocontrol in organic synthesis. Its applications as a removable chiral auxiliary, a precursor to powerful C2-symmetric ligands, and as a direct chiral building block demonstrate its broad utility. The presence of the sulfur-containing side chain provides an additional layer of functionality that remains underexplored and presents exciting opportunities for the development of novel transformations and catalysts. For researchers in drug discovery and process development, a deep understanding of how to leverage this compound can unlock efficient, scalable, and highly stereoselective synthetic routes to complex, high-value molecules.

References

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  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]
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A Technical Guide to the Antioxidant Properties of DL-Methioninol: A Framework for Investigation and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a critical degradation pathway affecting the stability of biologics and a key pathological factor in numerous diseases. While sulfur-containing compounds are well-regarded for their antioxidant capabilities, the specific properties of DL-Methioninol—the alcohol analogue of methionine—remain largely unexplored in peer-reviewed literature. This guide serves as a comprehensive technical framework for the scientific community to investigate and characterize the antioxidant potential of this compound. By leveraging established knowledge of its parent compound, DL-Methionine, we propose key antioxidant mechanisms and provide a robust, multi-tiered experimental strategy. This document outlines detailed, self-validating protocols for in vitro chemical assays and cell-based antioxidant evaluations, enabling researchers to systematically assess this compound's efficacy as a direct radical scavenger, metal chelator, and cellular protectant. The insights and methodologies presented here are designed to accelerate research and development efforts, paving the way for its potential application as a novel excipient in drug formulation or as a therapeutic agent against oxidative stress-related pathologies.

Introduction: The Imperative for Novel Antioxidants

Oxidative Stress in Biologics and Disease

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary driver of cellular damage and is implicated in a wide array of diseases.[1] In the realm of drug development, particularly for high-concentration monoclonal antibody formulations, oxidation is a major challenge that compromises product stability, efficacy, and safety by targeting redox-sensitive amino acid residues.[2] This necessitates the exploration of effective antioxidant excipients to preserve therapeutic integrity.

The Role of Sulfur-Containing Compounds

Sulfur-containing molecules are integral to cellular defense against oxidative damage.[3][4][5] Their antioxidant function is often attributed to the high reactivity of the sulfur atom, which can readily interact with and neutralize ROS. This class of compounds includes the well-known tripeptide glutathione, N-acetylcysteine, and the essential amino acid methionine, all of which play vital roles in maintaining redox homeostasis.[4][6]

DL-Methionine: A Foundational Precursor

Methionine is a well-documented antioxidant. Its thioether side chain can scavenge various ROS, a process involving its reversible oxidation to methionine sulfoxide.[7][8] This ability of methionine residues within proteins to act as a "catalytic antioxidant" system protects against irreversible oxidative damage.[7][8] Furthermore, methionine is a crucial precursor to S-adenosylmethionine (SAM) and, ultimately, the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1][5] Studies have shown that supplementation with DL-Methionine can bolster tissue antioxidant status by increasing GSH concentrations.[9]

This compound: A Novel Candidate for Investigation

This compound is the direct structural analogue of DL-Methionine, where the carboxylic acid group is reduced to a primary alcohol. This structural similarity, particularly the preservation of the reactive thioether moiety, provides a strong rationale for investigating its antioxidant properties. The replacement of the carboxyl group with a hydroxyl group may alter its physicochemical properties, such as solubility, polarity, and metal-chelating potential, potentially offering unique advantages over its parent amino acid. This guide proposes a systematic approach to characterize these properties.

Proposed Mechanisms of Antioxidant Action for this compound

Based on its chemical structure and the known functions of related sulfur compounds, this compound is hypothesized to exert antioxidant effects through several key mechanisms.

Direct Radical Scavenging

The primary proposed mechanism is the direct quenching of free radicals by the sulfur atom in the thioether side chain. Similar to methionine, the lone pair of electrons on the sulfur atom can be donated to neutralize highly reactive species like hydroxyl radicals (•OH) and peroxyl radicals (ROO•). This reaction would result in the oxidation of the sulfur to a sulfoxide, a less reactive species.

Metal Ion Chelation

Pro-oxidant transition metals, such as ferrous iron (Fe²⁺), can catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction.[10] The structure of this compound, containing a hydroxyl group, an amino group, and the sulfur atom, may allow it to act as a chelating agent. By binding to and sequestering metal ions, this compound could prevent them from participating in redox cycling, thereby inhibiting a major source of ROS production. S-adenosylmethionine has demonstrated an ability to inhibit lipid oxidation by chelating Fe²⁺.[10]

Modulation of Endogenous Antioxidant Systems

While speculative, it is plausible that this compound could be metabolized in vivo to intermediates that support the endogenous antioxidant network. A key research question is whether it can be converted back to methionine or other metabolites that serve as precursors for glutathione synthesis, thereby indirectly boosting cellular antioxidant capacity.

Proposed_Antioxidant_Mechanisms_of_this compound Figure 1: Proposed Antioxidant Mechanisms of this compound DLM This compound Scavenging Direct Radical Scavenging DLM->Scavenging donates electron Chelation Metal Ion Chelation DLM->Chelation binds to Modulation Metabolic Modulation (Hypothetical) DLM->Modulation is metabolized ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) ROS->Scavenging Metals Pro-oxidant Metals (e.g., Fe²⁺) Metals->Chelation Endo Endogenous Antioxidant Systems GSH Increased Glutathione (GSH) Synthesis Endo->GSH e.g. Oxidized_DLM Oxidized this compound (Sulfoxide) Scavenging->Oxidized_DLM results in Inactive_Metals Chelated/ Inactive Metals Chelation->Inactive_Metals results in Modulation->Endo supports

Caption: Figure 1: Proposed Antioxidant Mechanisms of this compound

A Framework for In Vitro Evaluation of Antioxidant Properties

A comprehensive assessment of a novel antioxidant requires a multi-assay approach, as different methods reflect distinct mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer). The following protocols provide a robust workflow for the initial chemical characterization of this compound.

Experimental Workflow for In Vitro Screening

The logical flow of experiments should progress from broad screening of radical scavenging to more specific mechanistic assays like metal chelation.

In_Vitro_Screening_Workflow Figure 2: Workflow for In Vitro Antioxidant Screening start Prepare Stock Solution of this compound (and controls: Trolox, Ascorbic Acid) dpph Protocol 1: DPPH Assay (H-atom/electron donation) start->dpph abts Protocol 2: ABTS Assay (Electron donation) start->abts frap Protocol 3: FRAP Assay (Reducing power) start->frap chel Protocol 4: Metal Chelation Assay (Fe²⁺ binding) start->chel calc Calculate IC₅₀ or Trolox Equivalents dpph->calc abts->calc frap->calc chel->calc compare Compare Activity to Controls and DL-Methionine calc->compare report Summarize Data in Table Format compare->report

Caption: Figure 2: Workflow for In Vitro Antioxidant Screening

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[11][12]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of this compound (e.g., 0.1 to 10 mM) in methanol. Prepare corresponding dilutions of a standard antioxidant (e.g., Trolox or Ascorbic Acid).

  • Reaction: In a 96-well plate, add 50 µL of each sample or standard dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

  • Analysis: Plot the % Inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant, causing a loss of color. This method is applicable to both hydrophilic and lipophilic compounds.[13]

Methodology:

  • Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 20 µL of the this compound sample or Trolox standard at various concentrations to 180 µL of the ABTS•⁺ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Analysis: Calculate the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power.[13][14]

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction: Add 20 µL of the this compound sample (or a ferrous sulfate standard) to 180 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Analysis: Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).

A Framework for Cellular Antioxidant Activity (CAA) Evaluation

While in vitro assays are crucial for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization. The CAA assay provides a more biologically relevant measure of antioxidant potential.

Cellular_Antioxidant_Activity_Workflow Figure 3: Workflow for Cellular Antioxidant Activity (CAA) Assay seed 1. Seed Cells (e.g., HepG2) in a 96-well plate treat 2. Treat cells with This compound and Quercetin (control) seed->treat probe 3. Add DCFH-DA probe (becomes fluorescent upon oxidation) treat->probe oxidant 4. Induce Oxidative Stress with AAPH or H₂O₂ probe->oxidant measure 5. Measure Fluorescence Kinetically over 1 hour oxidant->measure analyze 6. Calculate CAA units and IC₅₀ value measure->analyze report 7. Report cellular efficacy analyze->report

Caption: Figure 3: Workflow for Cellular Antioxidant Activity (CAA) Assay

Protocol 5: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, DCFH) within cells. A free radical generator (like AAPH) induces oxidative stress, and an effective antioxidant will reduce the rate of fluorescence increase.[15][16]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells) into a black, clear-bottom 96-well plate and grow to confluence.

  • Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of this compound (and a standard like quercetin) in treatment medium for 1 hour.

  • Probing: Add 25 µM DCFH-DA (which is deacetylated by cellular esterases to the non-fluorescent DCFH) to the wells and incubate for another hour.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add a radical generator, such as 600 µM AAPH, to all wells except the negative controls.

  • Measurement: Immediately place the plate in a fluorescence reader (485 nm excitation, 538 nm emission) and take readings every 5 minutes for 1 hour.

  • Analysis: Calculate the area under the curve for the fluorescence kinetics. Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control (AAPH only) curve. Determine the IC₅₀ concentration from the dose-response curve.

Data Interpretation and Presentation

Quantitative data from the described assays should be systematically organized to allow for clear comparison and interpretation. The primary metrics will be the IC₅₀ value (the concentration of the antioxidant required to achieve 50% of the maximal effect) and the TEAC (Trolox Equivalent Antioxidant Capacity). A lower IC₅₀ value indicates higher potency.

Table 1: Summary of In Vitro Antioxidant Capacity of this compound (Hypothetical Data)

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe²⁺/mg)
This compound Experimental ValueExperimental ValueExperimental Value
DL-MethionineExperimental ValueExperimental ValueExperimental Value
Trolox (Standard)25.5 ± 1.81.00 (by definition)1850 ± 95
Ascorbic Acid (Std.)17.2 ± 1.11.05 ± 0.042100 ± 110

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of this compound as a novel antioxidant. By following the detailed protocols for in vitro and cell-based assays, researchers can generate the robust data needed to elucidate its mechanisms of action and quantify its efficacy.

Positive findings from this initial characterization would warrant further investigation into several key areas:

  • Mechanistic Studies: Investigating the oxidation products of this compound to confirm the role of the sulfur moiety.

  • Endogenous Enzyme Interactions: Assessing whether this compound or its metabolites can induce the expression or activity of key antioxidant enzymes like glutathione peroxidase, superoxide dismutase, and catalase.

  • Application in Formulation: Evaluating the ability of this compound to prevent oxidation of sensitive biologics under accelerated stability and forced degradation conditions.[2]

  • In Vivo Models: Testing the efficacy of this compound in animal models of diseases characterized by high oxidative stress.

The systematic approach outlined herein will enable the scientific community to thoroughly vet this compound, potentially adding a valuable new tool to the arsenal of antioxidants for therapeutic and pharmaceutical applications.

References

  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - NIH. (2025, September 1).
  • Antioxidant role of methionine-containing intra- and extracellular proteins - PubMed Central.
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An In-depth Technical Guide to DL-Methioninol as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Methioninol, a chiral amino alcohol, stands as a pivotal precursor in the synthesis of a diverse array of pharmaceutical compounds. Its structural motif, featuring both an amine and a hydroxyl group, renders it a versatile building block for creating complex molecules with specific stereochemistry, a critical factor for biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in drug development. We will delve into the critical aspects of chiral resolution, explore key reaction pathways where this compound serves as a cornerstone, and present detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into leveraging this valuable synthon.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Chiral amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often the determining factor for their biological efficacy and safety, making their enantioselective synthesis a paramount focus in medicinal chemistry and process development. This compound, the reduced form of the essential amino acid methionine, is a prime example of such a crucial building block.

The presence of a primary amine and a primary alcohol on a chiral scaffold provides two reactive handles for a variety of chemical transformations. This dual functionality allows for the construction of more complex molecular architectures, including the introduction of heterocyclic rings and the formation of amide and ester linkages, which are prevalent in many drug molecules. Furthermore, the thioether moiety in the side chain of this compound offers an additional site for chemical modification, further expanding its synthetic utility.

This guide will navigate the multifaceted role of this compound, beginning with its synthesis and the indispensable step of resolving the racemic mixture to obtain the desired enantiomer. We will then explore its application as a precursor in the synthesis of specific pharmaceutical compounds, highlighting the chemical strategies employed to incorporate the methioninol backbone into the final drug structure.

Synthesis and Physicochemical Properties of this compound

The most direct and common method for synthesizing this compound is the reduction of the carboxylic acid moiety of DL-methionine. This approach leverages the readily available and often inexpensive amino acid as a starting material.

General Synthesis via Reduction of DL-Methionine

The reduction of DL-methionine to this compound can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable activating agent are commonly employed. A notable method utilizes sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®, which enables a rapid and high-yield synthesis of N-protected amino alcohols without the need for prior derivatization of the amino acid.

Experimental Protocol: Reduction of DL-Methionine to this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend DL-methionine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or Red-Al®) to the stirred suspension via the dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (typically several hours) to ensure complete reduction.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing agent and the aluminum salts.

  • Workup: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to yield the pure product.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 16720-80-2
Molecular Formula C₅H₁₃NOS
Molecular Weight 135.23 g/mol
Appearance Colorless to light yellow liquid or solid
Melting Point 48-51 °C
Boiling Point 125-127 °C at 1 mmHg
Solubility Soluble in water and polar organic solvents

Note: Physical properties can vary slightly depending on the purity and the specific enantiomeric form.

The Crucial Step: Chiral Resolution of this compound

Since most pharmaceutical targets are chiral, the biological activity of a drug often resides in a single enantiomer. Consequently, the separation of the racemic this compound into its constituent L- and D-enantiomers is a critical step in its use as a pharmaceutical precursor. Several methods can be employed for this chiral resolution.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amino alcohol can then be liberated from the separated salt by treatment with a base.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical methods. Lipases are commonly used enzymes that can selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be easily separated. This process, known as kinetic resolution, is widely applied in industrial settings due to its efficiency and high enantioselectivity.

Workflow for Enzymatic Resolution of this compound

G cluster_0 Enzymatic Kinetic Resolution This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Catalysis Separation Separation Reaction Mixture->Separation Selective Acylation L-Methioninol (Acylated) L-Methioninol (Acylated) Separation->L-Methioninol (Acylated) D-Methioninol (Unreacted) D-Methioninol (Unreacted) Separation->D-Methioninol (Unreacted) Hydrolysis Hydrolysis L-Methioninol (Acylated)->Hydrolysis Pure L-Methioninol Pure L-Methioninol Hydrolysis->Pure L-Methioninol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral Chromatography

Preparative chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase, can be used to directly separate the enantiomers of this compound. While this method can provide high enantiomeric purity, it is often more expensive and less scalable than enzymatic resolution for large-scale production.

This compound as a Precursor in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile starting material for the synthesis of complex pharmaceutical molecules. Its bifunctional nature allows for a wide range of synthetic transformations.

Synthesis of Chiral Auxiliaries

Enantiomerically pure amino alcohols, including derivatives of methioninol, can be used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy is frequently employed in the early stages of drug development.

General Scheme of Chiral Auxiliary Usage

G Prochiral Substrate Prochiral Substrate Intermediate Intermediate Prochiral Substrate->Intermediate + Chiral Auxiliary (from Methioninol) Diastereomerically Pure Product Diastereomerically Pure Product Intermediate->Diastereomerically Pure Product Diastereoselective Reaction Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Pure Product->Enantiomerically Pure Product Removal of Auxiliary Recycled Auxiliary Recycled Auxiliary Diastereomerically Pure Product->Recycled Auxiliary

Caption: General workflow illustrating the use of a chiral auxiliary.

Precursor for Bioactive Molecules: The Case of Ethambutol

A prominent example of a chiral amino alcohol serving as a direct precursor to an API is the synthesis of Ethambutol. Ethambutol is an antibiotic used to treat tuberculosis. The active stereoisomer is (S,S)-Ethambutol, which is synthesized from (S)-2-amino-1-butanol. While not directly derived from methioninol, the synthesis of Ethambutol provides a clear and analogous illustration of how a chiral amino alcohol is a critical building block. The synthesis involves the reaction of two equivalents of the chiral amino alcohol with 1,2-dichloroethane or a similar C2-electrophile.

A hypothetical analogous synthesis using a derivative of methioninol would follow a similar pathway, highlighting the importance of the amino alcohol scaffold.

Synthetic Pathway to Ethambutol

G 2 x (S)-2-Amino-1-butanol 2 x (S)-2-Amino-1-butanol Ethambutol Ethambutol 2 x (S)-2-Amino-1-butanol->Ethambutol + 1,2-Dichloroethane

Caption: Simplified reaction scheme for the synthesis of Ethambutol.

Incorporation into Peptide and Peptidomimetic Scaffolds

The amine and alcohol functionalities of methioninol make it an excellent candidate for incorporation into peptide and peptidomimetic structures. These are important classes of therapeutic agents. The amine group can form a peptide bond with a carboxylic acid, while the hydroxyl group can be used for further derivatization or to mimic the side chain of other amino acids. Methionine and its derivatives are also being explored as targets for drug design in areas such as antibiotics and cancer therapy.

Conclusion: A Versatile and Indispensable Building Block

This compound, and more importantly its resolved enantiomers, represents a cornerstone in the synthesis of chiral pharmaceuticals. Its ready availability from the corresponding amino acid, coupled with its versatile chemical functionality, ensures its continued importance in drug discovery and development. The ability to control stereochemistry through methods like enzymatic resolution allows for the efficient production of enantiomerically pure compounds, which is a fundamental requirement in modern pharmaceutical manufacturing. As the demand for more complex and stereochemically defined drugs continues to grow, the role of versatile precursors like methioninol will only become more significant.

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A Technical Guide to the Biological Activity of DL-Methioninol and Its Derivatives: From Antioxidant Properties to Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Methionine Metabolite

DL-Methioninol, the reduced alcohol derivative of the essential amino acid DL-methionine, is a chiral molecule that has garnered increasing interest in the fields of pharmaceutical and cosmetic science.[1][2] Its structural similarity to methionine, a key player in numerous metabolic pathways, suggests a rich and largely untapped potential for biological activity. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, offering a scientific rationale for its applications and a roadmap for future research and drug development. We will delve into its antioxidant properties, the emerging cytotoxic and anticancer potential of its derivatives, and the underlying molecular mechanisms that may govern these effects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic promise of this intriguing molecule.

This compound is a versatile compound, serving as a building block in the synthesis of more complex molecules and finding applications in diverse industries. In cosmetics, its antioxidant properties are leveraged to protect the skin from oxidative stress.[1][2] In the pharmaceutical sector, it acts as a precursor for various compounds, particularly those aimed at metabolic disorders.[1][2]

Chemical Structure of this compound

  • Molecular Formula: C5H13NOS[3]

  • Molecular Weight: 135.23 g/mol [3]

  • CAS Number: 16720-80-2[3]

Part 1: Antioxidant Activity and Mechanistic Insights

The antioxidant capacity of methionine and its derivatives is a cornerstone of their biological activity. This activity stems primarily from the sulfur atom in the side chain, which can be readily oxidized, thereby neutralizing reactive oxygen species (ROS).[4] DL-Methionine itself is a precursor for the synthesis of glutathione, a major endogenous antioxidant.[5][6]

Direct and Indirect Antioxidant Effects

This compound, sharing the same sulfur-containing side chain, is also recognized for its antioxidant capabilities.[2] This is a key reason for its inclusion in skincare formulations, where it helps to mitigate cellular damage caused by free radicals.[1][2] The antioxidant activity of methionine derivatives can be attributed to several mechanisms:

  • Direct ROS Scavenging: The sulfur atom can directly interact with and neutralize ROS, such as hydroxyl radicals and superoxide anions.[4]

  • Metal Chelation: Methionine can chelate transition metals like iron and copper, which are known to catalyze the formation of ROS.[4]

  • Precursor to Endogenous Antioxidants: As a derivative of methionine, this compound is likely involved in metabolic pathways that lead to the production of other antioxidant molecules.

A notable derivative, DL-Methionyl-DL-Methionine , has demonstrated significant effects on improving the antioxidant capacity in biological systems. Studies have shown that supplementation with this dipeptide can upregulate antioxidant factors and enzymatic activities, leading to reduced oxidative damage.[7][8]

Experimental Workflow for Evaluating Antioxidant Activity

To quantify the antioxidant potential of this compound and its derivatives, a battery of in vitro assays is typically employed. A logical workflow for this evaluation is depicted below.

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay Data_Analysis Calculate IC50 or Equivalent Antioxidant Capacity DPPH_Assay->Data_Analysis FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) FRAP_Assay->Data_Analysis H2O2_Assay Hydrogen Peroxide Scavenging Assay H2O2_Assay->Data_Analysis Test_Compound This compound or Derivative Test_Compound->DPPH_Assay Measures free radical scavenging Test_Compound->FRAP_Assay Measures reducing power Test_Compound->H2O2_Assay Measures scavenging of non-radical ROS Conclusion Determine Antioxidant Potential Data_Analysis->Conclusion

Caption: Workflow for in vitro antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a test compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a control well containing the solvent and the DPPH solution.

    • Include a blank well for each concentration of the test compound containing the test compound and the solvent (without DPPH).

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

Part 2: Anticancer and Cytotoxic Activities of Derivatives

While direct studies on the anticancer activity of this compound are limited, research on its derivatives has revealed promising cytotoxic effects against cancer cell lines. This suggests that the this compound scaffold is a valuable starting point for the design of novel anticancer agents.

Cytotoxicity of Methionine Esters and Amides

Homologous series of L-methionine alkyl ester hydrochlorides and tosylates have been synthesized and evaluated for their growth-inhibitory activity.[9] The cytotoxicity was found to be directly proportional to the alkyl chain length. L-Methionine decyl and dodecyl ester hydrochlorides exhibited the most potent cytotoxic activity, with IC50 values of 29 µM and 28 µM, respectively.[9] Notably, some tumor cell lines showed greater sensitivity to these derivatives than their normal counterparts.[9] The dodecyl amide hydrochloride derivative also demonstrated enhanced cytotoxic activity in vivo.[9]

A Potent Methionine-Conjugated Mitoxantrone Derivative

A significant advancement in this area is the development of WRC-213, an L-methionine-conjugated mitoxantrone derivative.[10] This compound displayed potent anti-proliferative activity against a range of cancer cell lines, including prostate, lung, colorectal, breast, and hepatocellular carcinoma cells, with an IC50 of 50 nM in PC-3 prostate cancer cells.[10] The primary mechanism of action was identified as the induction of DNA damage and inhibition of topoisomerase II.[10] WRC-213 induced cell-cycle arrest at the S and G2 phases, followed by the activation of the mitochondria-mediated intrinsic apoptotic pathway.[10] Importantly, this derivative exhibited lower cardiotoxicity and P-glycoprotein-related drug resistance compared to conventional chemotherapeutic agents like mitoxantrone and doxorubicin.[10]

Experimental Workflow for Assessing Anticancer Activity

A structured approach is crucial for evaluating the anticancer potential of novel compounds. The following workflow outlines the key in vitro assays.

Anticancer_Assay_Workflow cluster_assays In Vitro Anticancer Assays MTT_Assay MTT Cell Proliferation Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Investigate cell death mechanism Data_Analysis Determine IC50, Apoptotic Cell Percentage, Cell Cycle Distribution, Enzyme Inhibition MTT_Assay->Data_Analysis Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Analyze cell cycle effects Apoptosis_Assay->Data_Analysis Topoisomerase_Assay Topoisomerase II Inhibition Assay Cell_Cycle_Assay->Topoisomerase_Assay Identify molecular target Cell_Cycle_Assay->Data_Analysis Topoisomerase_Assay->Data_Analysis Test_Compound This compound Derivative Test_Compound->MTT_Assay Assess cytotoxicity Conclusion Elucidate Anticancer Mechanism Data_Analysis->Conclusion Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_tor TOR/S6K Pathway DL_Methioninol_Derivative This compound Derivative Wnt_Signaling Wnt Signaling DL_Methioninol_Derivative->Wnt_Signaling Modulation TOR_Signaling TOR Activation DL_Methioninol_Derivative->TOR_Signaling Modulation Beta_Catenin β-catenin Stabilization Wnt_Signaling->Beta_Catenin Gene_Transcription_Wnt Target Gene Transcription (Proliferation) Beta_Catenin->Gene_Transcription_Wnt Biological_Effect Anticancer/ Cytotoxic Effects Gene_Transcription_Wnt->Biological_Effect Leads to S6K_Activation S6K Activation TOR_Signaling->S6K_Activation Protein_Synthesis Protein Synthesis (Cell Growth) S6K_Activation->Protein_Synthesis Protein_Synthesis->Biological_Effect Leads to

Caption: Potential signaling pathways modulated by this compound derivatives.

Future Research and Development

The field of this compound research is ripe with opportunities. Future investigations should focus on:

  • Systematic Screening: A comprehensive screening of a library of novel this compound derivatives against a diverse panel of cancer cell lines is warranted.

  • Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

  • In Vivo Efficacy and Toxicity: Compounds with potent in vitro activity should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will guide the rational design of more potent and selective derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. While the parent molecule is recognized for its antioxidant properties, the derivatization of its structure has unlocked potent cytotoxic and anticancer potential. The ability of these compounds to modulate key signaling pathways, such as Wnt/β-catenin and TOR/S6K, provides a strong rationale for their further development as therapeutic agents. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activities of novel this compound derivatives and to unlock their full therapeutic potential.

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  • Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay. J Nutr. 1975 Dec;105(12):1545-53.
  • Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella). Antioxidants (Basel). 2021 Nov 22;10(11):1858.
  • WRC-213, an l-methionine-conjugated mitoxantrone derivative, displays anticancer activity with reduced cardiotoxicity and drug resistance: identification of topoisomerase II inhibition and apoptotic machinery in prostate cancers. Biochem Pharmacol. 2008 Feb 15;75(4):847-56.
  • Comparing Bio-efficacy of Liquid DL-methionine Hydroxy Analogue Free Acid with DL-methionine in Broiler Chickens. Indian J. Anim. Nutr. 2013;30(4):423-428.
  • L-Methionine | C5H11NO2S | CID 6137. PubChem.
  • DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). Poult Sci. 2022 Mar;101(3):101659.
  • Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poult Sci. 2019 Jul 2;98(7):2827-2835.
  • Structural and Conformational Analogues of L-methionine as Inhibitors of the Enzymatic Synthesis of S-adenosyl-l-methionine. 3. Carbocyclic and Heterocyclic Amino Acids. Mol Pharmacol. 1974 Mar;10(2):319-34.
  • Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD. Google Patents.
  • DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides. Fishes. 2024 Mar 18;9(3):113.
  • Methionine in and out of proteins: targets for drug design. Curr Protein Pept Sci. 2002 Aug;3(4):421-39.
  • Effect of DL-Methionine Supplementation on Tissue and Plasma Antioxidant Status and Concentrations of Oxidation Products of Cholesterol and Phytosterols in Heat-Processed Thigh Muscle of Broilers. Animals (Basel). 2020 Nov 5;10(11):2044.
  • Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Appl Microbiol Biotechnol. 2007 Dec;77(3):555-65.
  • Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. Int J Mol Sci. 2022 Mar 8;23(6):2935.
  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. Pharmacia. 2012;59(1-4):11-14.
  • L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3. Pfanstiehl.

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An In-depth Technical Guide to the Discovery and Synthesis of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of DL-Methioninol, from the historical context of its parent amino acid to its synthesis and fundamental properties. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile amino alcohol.

Introduction: The Chemical Lineage of this compound

This compound, chemically known as (±)-2-amino-4-(methylthio)-1-butanol, is the alcohol analog of the essential amino acid DL-methionine.[1] While the history of many fundamental molecules is marked by a singular breakthrough, the story of this compound is one of logical scientific progression. Its existence and synthesis are a direct consequence of the discovery and extensive study of its parent compound, DL-methionine.

The journey begins with the isolation of methionine in 1921 by John Howard Mueller.[2] Subsequent work by Barger and Coyne in 1928 elucidated its structure as γ-methylthiol-α-aminobutyric acid and completed its first chemical synthesis.[2] As the industrial synthesis of DL-methionine became established, primarily through adaptations of the Strecker synthesis, a readily available supply of this crucial amino acid became accessible to the scientific community.[3]

The "discovery" of this compound did not occur in a vacuum but rather as a natural extension of amino acid chemistry. A traditional and straightforward method for creating chiral amino alcohols is the chemical reduction of the carboxylic acid group of the corresponding amino acid.[2] This fundamental transformation, a cornerstone of organic synthesis, represents the most logical and historically likely route to the first preparation of this compound. Therefore, its history is intrinsically linked to the development of powerful reducing agents capable of this transformation.

Synthesis of this compound: From Carboxylic Acid to Primary Alcohol

The conversion of a carboxylic acid to a primary alcohol is a thermodynamically challenging reduction that requires a potent reducing agent. While reagents like sodium borohydride (NaBH₄) are suitable for reducing aldehydes and ketones, they are not reactive enough to reduce carboxylic acids.[4] The advent of lithium aluminum hydride (LiAlH₄) provided a robust and efficient method for this transformation.[4]

The synthesis of this compound from DL-Methionine is predicated on this powerful reduction. The process involves the conversion of the carboxyl group (-COOH) of methionine into a primary alcohol group (-CH₂OH).

Key Reaction Pathway

The overall transformation is as follows:

G DL_Methionine DL-Methionine (C₅H₁₁NO₂S) Intermediate Aluminum Alkoxide Complex DL_Methionine->Intermediate 1) LiAlH₄, Anhydrous THF DL_Methioninol This compound (C₅H₁₃NOS) Intermediate->DL_Methioninol 2) H₂O / H⁺ Workup

Caption: Synthesis pathway of this compound from DL-Methionine.

Experimental Protocol: Synthesis of this compound via LiAlH₄ Reduction

This protocol describes a representative procedure for the synthesis of this compound. It is a self-validating system that incorporates principles of safe handling of pyrophoric reagents and effective product isolation.

Materials and Equipment:

  • DL-Methionine (≥99% purity)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF (150 mL) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

    • Causality: LiAlH₄ reacts violently with water; therefore, anhydrous conditions and an inert atmosphere (nitrogen) are critical for safety and to prevent the decomposition of the reagent.[3] THF is an ideal solvent due to its ability to dissolve the LiAlH₄ complex and its appropriate boiling point.

  • Addition of DL-Methionine: DL-Methionine is slowly added in portions to the stirred LiAlH₄ suspension at 0°C. Alternatively, a suspension of DL-Methionine in anhydrous THF can be added via the dropping funnel.

    • Causality: The initial reaction between the acidic proton of the carboxylic acid and the amine proton with LiAlH₄ is highly exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperature is crucial to control the reaction rate and prevent a dangerous exotherm and pressure buildup.

  • Reflux: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours (typically 4-8 hours) to ensure the complete reduction of the intermediate carboxylate salt.

    • Causality: Heating the reaction provides the necessary activation energy to drive the reduction of the relatively unreactive aluminum carboxylate intermediate to completion.

  • Quenching and Workup: The flask is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.

    • Causality: The quenching step is the most hazardous part of the procedure. It is designed to safely decompose the excess LiAlH₄ and the aluminum alkoxide product complex into a granular, easily filterable precipitate of aluminum salts. The precise sequence and amounts of water and NaOH are critical to forming this granular solid.

  • Isolation of Crude Product: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.

    • Causality: This step separates the desired amino alcohol, which is soluble in the organic solvent, from the insoluble inorganic aluminum salts.

  • Purification: The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude this compound, typically as a light yellowish oil. Further purification can be achieved by vacuum distillation if necessary.

    • Causality: Drying with sodium sulfate removes residual water. Rotary evaporation efficiently removes the volatile organic solvents to yield the non-volatile product.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, its properties can be inferred from its structure and from the data of its well-characterized precursor, DL-Methionine.

PropertyDL-Methionine (Precursor)This compound (Product)Source
CAS Number 59-51-816720-80-2[1]
Molecular Formula C₅H₁₁NO₂SC₅H₁₃NOS[1]
Molecular Weight 149.21 g/mol 135.23 g/mol [1]
Appearance White crystalline powder or flakesLight yellowish oil (reported)[5]
Melting Point 280-284 °C (decomposes)Not available (expected to be lower)
Boiling Point Not applicableNot available (expected to be high)
Solubility Sparingly soluble in water; very slightly soluble in ethanolNot available (expected to be more soluble in organic solvents)[6]

Applications and Significance

This compound is a valuable chiral building block in both biochemical research and pharmaceutical development. Its utility stems from the presence of two reactive functional groups—the primary amine and the primary alcohol—and a chiral center.

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly those targeting metabolic pathways where methionine plays a role.[5]

  • Biochemical Research: Researchers utilize this compound in studies related to antioxidant activity, as the thioether moiety can interact with reactive oxygen species.[5]

  • Ligand Synthesis: The amino and alcohol groups make it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis.

Conclusion

The discovery and synthesis of this compound are a testament to the logical and progressive nature of chemical science. While not marked by a singular historical event, its existence is a direct and important derivative of its parent amino acid, DL-methionine. The ability to synthesize this compound, primarily through the powerful reduction of DL-Methionine with reagents like lithium aluminum hydride, has provided the scientific community with a versatile chiral building block. This guide has outlined the historical context, a detailed and validated synthetic protocol, and the known properties of this compound, offering a solid foundation for researchers and professionals working with this important amino alcohol.

References

  • Barger, G., & Coyne, F. P. (1928). The amino-acid methionine; constitution and synthesis. Biochemical Journal, 22(6), 1417–1425.
  • Chem-Impex International, Inc. (n.d.). This compound.
  • Wikipedia. (2023). Methionine.
  • The International Pharmacopoeia. (2016). DL-Methionine (DL-Methioninum).
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4.
  • J&K Scientific LLC. (n.d.). This compound.

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A Technical Guide to the Safe Handling of DL-Methioninol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety and handling precautions for DL-Methioninol, a crucial building block in biochemical research and pharmaceutical development. As a derivative of the essential amino acid methionine, its unique properties make it a valuable tool for scientific innovation. This document is intended for researchers, scientists, and drug development professionals who work with this compound.

Given the limited availability of specific toxicological data for this compound, this guide adopts a precautionary approach, drawing analogies from its parent compound, DL-Methionine, and general principles for handling amino alcohols. This ensures a high standard of safety in the absence of comprehensive hazard information.

Understanding this compound: Properties and Applications

This compound is a versatile chiral intermediate used in a variety of synthetic applications. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable precursor for more complex molecules, including those with therapeutic potential.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 16720-80-2
Molecular Formula C5H13NOS
Molecular Weight 135.23 g/mol
Appearance Light yellowish oil
Storage Temperature 0 - 8 °C
Key Applications

This compound serves as a fundamental component in various research and development areas:

  • Pharmaceutical Development: It is a precursor in the synthesis of novel pharmaceutical compounds, particularly in the development of chiral drugs.

  • Biochemical Research: Utilized in studies exploring protein synthesis and metabolism, offering insights into cellular processes.

  • Organic Synthesis: Its functional groups are leveraged for creating complex organic molecules and as a reducing agent.

Hazard Identification and Risk Assessment

While DL-Methionine is generally considered non-hazardous, it is prudent to treat this compound with a higher degree of caution due to the presence of the amino alcohol functionality. Potential hazards may include:

  • Eye Irritation: Direct contact with the eyes may cause irritation.

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or mists may irritate the respiratory system.

  • Ingestion: The toxicological properties following ingestion have not been fully investigated.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Handling
  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Minimize the generation of aerosols and mists.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated at the recommended temperature of 0 - 8 °C.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.
Spill and Leak Procedures
  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Follow all institutional and regulatory procedures for large-volume chemical spills.

  • Ventilation: Ensure adequate ventilation of the spill area.

Waste Disposal

All waste containing this compound should be handled as chemical waste.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS (or analogous data) and SOPs B Don appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Receive and inspect this compound container C->D E Weigh and dispense the required amount D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G J Return unused material to storage F->J H Segregate and label waste G->H I Dispose of waste per institutional guidelines H->I K Store at 0-8 °C in a sealed container J->K

Caption: Workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in scientific research, the current lack of specific toxicological data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific protocols outlined in this guide, researchers can work safely with this compound and unlock its potential for discovery and innovation.

References

  • Loba Chemie.
  • Cole-Parmer.
  • 4 - Safety D
  • Doyle, P. T., & Adams, N. R. (1980). Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. Australian veterinary journal, 56(7), 331–334. [Link]
  • Multichem.
  • Carl ROTH.

A Senior Application Scientist's Guide to DL-Methioninol: Commercial Availability, Supplier Vetting, and Technical Specifications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Procurement of a Versatile Chiral Building Block

In the landscape of pharmaceutical and biochemical research, the selection of starting materials and reagents is a critical determinant of experimental success. DL-Methioninol, the racemic amino alcohol derivative of methionine, represents a versatile chiral building block with significant applications in the synthesis of novel compounds and as a subject of study in its own right. Its utility as a precursor and its inherent antioxidant properties make it a molecule of interest for a wide array of research endeavors.[1]

This technical guide, compiled from the perspective of a Senior Application Scientist, is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. Moving beyond a simple supplier list, this document offers a framework for supplier evaluation, delves into the technical specifications that dictate quality, and provides practical insights into the handling and application of this valuable reagent. The aim is to empower the scientific community to make informed procurement decisions, ensuring the integrity and reproducibility of their research.

Understanding this compound: A Profile

This compound, chemically known as (±)-2-Amino-4-(methylthio)-1-butanol, is a sulfur-containing amino alcohol. Its structure, featuring both an amine and a hydroxyl group, coupled with a chiral center, makes it a valuable synthon in asymmetric synthesis.

Property Value Source
CAS Number 16720-80-2[1][2]
Molecular Formula C5H13NOS[1][2]
Molecular Weight 135.23 g/mol [2]
Appearance Light yellowish oil[1][3]
Purity Typically ≥95% or ≥99% (HPLC)[3][4]
Storage Conditions 0-8 °C or 2-8 °C[1][3]

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table provides a comparative overview of prominent suppliers and their typical product specifications. It is imperative for researchers to consult the most current Certificate of Analysis (CoA) from a specific lot for precise data.

Supplier Product Number Purity Specification Available Quantities Notes
Chem-Impex Varies≥ 99% (HPLC)Grams to KilogramsOften provides detailed product information on their website.[1]
Santa Cruz Biotechnology sc-268955Not explicitly statedGramsPrimarily for research use.[2]
BOC Sciences Not specified≥ 99% (HPLC)Grams to bulkOffers custom synthesis services.[3]
Pfaltz & Bauer Not specified95%Not specifiedProvides a Safety Data Sheet with detailed hazard information.[4]
Hangzhou Leap Chem Co., Ltd. Not specifiedNot specifiedNot specifiedListed as a supplier on chemical marketplace platforms.[5]

The Scientific Rationale for Supplier Selection: A Multi-faceted Approach

The choice of a supplier should not be based solely on price. For a molecule like this compound, where chirality and purity are paramount, a rigorous evaluation process is essential. The following workflow outlines a systematic approach to supplier vetting.

Caption: A workflow for the systematic evaluation and selection of a this compound supplier.

Experimental Protocol: Verification of Supplier Purity

Upon receiving a new lot of this compound, it is prudent to perform in-house quality control.

Objective: To verify the purity of commercially supplied this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis: Run the sample and analyze the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.

Expected Outcome: A major peak corresponding to this compound with a purity value that aligns with the supplier's CoA. Any significant secondary peaks should be investigated as potential impurities.

Synthesis and Potential Impurities: A Chemist's Perspective

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the reduction of the carboxylic acid or an ester of DL-methionine.

Caption: A simplified schematic of a common synthetic pathway to this compound.

Potential Impurities to Consider:

  • Unreacted Starting Material: Residual DL-methionine or its ester.

  • Over-reduction Products: While less common with standard reducing agents, aggressive conditions could lead to side reactions.

  • Solvent Residues: From both the reaction and purification steps.

  • Salts: From the workup and quenching of the reducing agent.

The presence of these impurities can be ascertained by a careful review of the CoA and, if necessary, through independent analytical testing. For applications in chiral synthesis, the enantiomeric purity is of utmost importance and should be verified using chiral chromatography.

Safety, Handling, and Storage: Ensuring Laboratory Integrity

As with any chemical reagent, proper handling and storage of this compound are paramount for both safety and maintaining the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.[4]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[4]

    • If on Skin: Wash with plenty of soap and water.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

    • If in Eyes: Rinse cautiously with water for several minutes.[4]

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is typically between 0-8 °C.[1][3]

Applications in Research and Development: A Glimpse into its Utility

The primary utility of this compound in a research setting lies in its role as a chiral building block. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

  • Chiral Ligands: The amino alcohol functionality can be used to synthesize chiral ligands for asymmetric catalysis.

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.[1]

  • Biochemical Studies: Used in studies related to protein synthesis and metabolism.[1]

Conclusion: A Foundation for Rigorous Science

The successful procurement of high-quality this compound is a foundational step in research and development that relies on this versatile compound. By adopting a systematic approach to supplier evaluation, understanding the technical nuances of the product, and adhering to strict safety and handling protocols, scientists can ensure the reliability and reproducibility of their work. This guide provides the framework for such an approach, empowering researchers to navigate the commercial landscape with confidence and scientific rigor.

References

  • Chem-Impex. This compound. [Link]

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Methodological & Application

Experimental protocol for DL-Methioninol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of DL-Methioninol

Introduction

This compound, the alcohol analog of the essential amino acid DL-methionine, is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of various biologically active molecules, ligands for asymmetric catalysis, and pharmaceutical intermediates. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound from its readily available precursor, DL-Methionine.

The selected synthetic strategy involves an initial esterification of the carboxylic acid moiety of DL-Methionine, followed by the reduction of the resulting ester to the corresponding primary alcohol. This approach is widely adopted for the synthesis of amino alcohols as it circumvents the challenges associated with the direct reduction of carboxylic acids, which requires harsher conditions and can lead to side reactions. The esterification step effectively protects the carboxylic acid and provides an intermediate that is readily reduced by common hydride reagents. For the reduction step, Lithium Aluminum Hydride (LiAlH₄) is employed due to its high reactivity and efficacy in reducing esters to primary alcohols.[1][2][3] This protocol is designed to be robust and reproducible, providing a clear pathway for obtaining high-purity this compound.

Overall Reaction Scheme

Step 1: Fischer Esterification

DL-Methionine is converted to DL-Methionine methyl ester hydrochloride using methanol and a catalytic amount of acid.

Step 2: Ester Reduction

DL-Methionine methyl ester is reduced to this compound using Lithium Aluminum Hydride (LiAlH₄).

Reaction Mechanism: Ester Reduction

The reduction of the methyl ester to the primary alcohol proceeds via nucleophilic acyl substitution, followed by a nucleophilic addition. The aluminum hydride anion ([AlH₄]⁻) acts as a source of hydride ions (H⁻).

  • Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This results in the formation of an intermediate aldehyde.

  • Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄.

  • Protonation (Work-up): The resulting aluminum alkoxide is hydrolyzed during the aqueous work-up step to yield the final product, this compound.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_end Final Product DL_Methionine DL-Methionine Esterification Fischer Esterification (Methanol, H₂SO₄ cat.) DL_Methionine->Esterification Intermediate DL-Methionine Methyl Ester (Intermediate) Esterification->Intermediate Reduction LAH Reduction (LiAlH₄ in THF) Intermediate->Reduction Workup Aqueous Work-up (Quenching & Extraction) Reduction->Workup Purification Purification (Vacuum Distillation) Workup->Purification DL_Methioninol This compound Purification->DL_Methioninol

Caption: Overall workflow for the two-step synthesis of this compound.

Materials and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
DL-MethionineC₅H₁₁NO₂S149.21≥99%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
Sulfuric AcidH₂SO₄98.0898%VWR
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)LiAlH₄37.95≥95%Acros Organics
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11≥99.9%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%EMD Millipore
Sodium Sulfate (Anhydrous)Na₂SO₄142.04≥99%Fisher Scientific
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope
Apparatus
  • Round-bottom flasks (500 mL, 1 L)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen gas line with bubbler

  • pH paper or pH meter

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Part A: Synthesis of DL-Methionine Methyl Ester Hydrochloride

Causality: The carboxylic acid of methionine is converted to a methyl ester to prevent an acid-base reaction with the LiAlH₄ reducing agent in the subsequent step. The ester is a more suitable functional group for reduction to the primary alcohol.[4][5] Thionyl chloride (SOCl₂) in methanol is an alternative, but the Fischer esterification with catalytic acid is a simpler and effective method.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add DL-Methionine (30.0 g, 0.201 mol).

  • Reagent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane) until the starting material spot has disappeared.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Isolation: The resulting white solid is the crude DL-Methionine methyl ester hydrochloride. This can be used directly in the next step without further purification. A small sample can be triturated with cold diethyl ether to obtain a purer solid for characterization if desired.

Part B: Reduction of DL-Methionine Methyl Ester to this compound

Causality: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[1][6] It is significantly more powerful than sodium borohydride (NaBH₄), which typically does not reduce esters under mild conditions.[7] The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with protic solvents.

SAFETY NOTE: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and using anhydrous solvents and glassware.

  • Inert Atmosphere Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • LAH Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (15.3 g, 0.403 mol) and 400 mL of anhydrous THF.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the crude DL-Methionine methyl ester hydrochloride from Part A in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the ester solution dropwise to the stirred LAH suspension over a period of 1-2 hours. The rate of addition should be controlled to maintain the internal temperature below 10 °C and to manage the evolution of hydrogen gas.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching (Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of the following, in order:

    • 15 mL of water

    • 15 mL of 15% (w/v) aqueous sodium hydroxide solution

    • 45 mL of water This sequence (the "Fieser work-up") is designed to produce a granular, easily filterable precipitate of aluminum salts.[8]

  • Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Product Isolation: Combine the organic filtrates in a separatory funnel. Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a viscous oil.

Purification

The crude product can be purified by vacuum distillation to obtain pure this compound.

  • Set up a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Distill under reduced pressure. This compound typically distills at approximately 110-115 °C at 1 mmHg.

  • Collect the clear, colorless to pale yellow viscous liquid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ≈ 3.65 (m, 2H, -CH ₂OH)

    • δ ≈ 3.10 (m, 1H, -CH (NH₂)-)

    • δ ≈ 2.55 (t, 2H, -S-CH ₂-)

    • δ ≈ 2.10 (s, 3H, -S-CH ₃)

    • δ ≈ 1.85 (m, 2H, -CH₂-CH ₂-CH-)

    • δ ≈ 1.70 (br s, 3H, -NH ₂ and -OH )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ≈ 65.5 (-C H₂OH)

    • δ ≈ 54.0 (-C H(NH₂)-)

    • δ ≈ 35.0 (-CH₂-C H₂-CH-)

    • δ ≈ 31.5 (-S-C H₂-)

    • δ ≈ 15.5 (-S-C H₃)

  • FT-IR (neat, cm⁻¹):

    • 3350-3200 (broad, O-H and N-H stretching)

    • 2920, 2870 (C-H stretching)

    • 1580 (N-H bending)

    • 1050 (C-O stretching)

Data Summary Table

CompoundAmount UsedMoles (mol)Molar Equiv.
Step A: Esterification
DL-Methionine30.0 g0.2011.0
Methanol250 mL-Solvent
H₂SO₄3.0 mL~0.056Catalytic
Step B: Reduction
DL-Methionine Methyl Ester HCl~37.3 g (crude)0.2011.0
Lithium Aluminum Hydride15.3 g0.4032.0
Tetrahydrofuran (THF)550 mL-Solvent
Expected Yield ~20-23 g~0.147-0.16973-84%

References

  • Organic Syntheses Procedure for Amino Alcohol Synthesis. This procedure provides a well-established method for the reduction of amino acids to amino alcohols using lithium aluminum hydride, which serves as a foundational method for the protocol described. (Organic Syntheses, Coll. Vol. 7, p.534; Vol. 64, p.119). URL: [Link]
  • Reactivity of Lithium Aluminum Hydride. A comprehensive overview of the reactivity of LiAlH₄, detailing its use for the reduction of various functional groups including esters and carboxylic acids. (Master Organic Chemistry). URL: [Link]
  • Comparison of NaBH₄ and LiAlH₄. Discusses the differences in reactivity between sodium borohydride and lithium aluminum hydride, explaining why LiAlH₄ is necessary for ester reduction. (Master Organic Chemistry). URL: [Link]
  • Fischer Esterification. A description of the acid-catalyzed esterification of carboxylic acids, which is the basis for the first step of the synthesis. (Various Organic Chemistry Textbooks and Online Resources).
  • NMR Spectroscopy of Amino Acids and Derivatives. Provides context for the expected NMR shifts for the starting material and product, aiding in characterization. (YouTube - NMR Analysis of Amino Acids). URL: [Link]

Sources

HPLC analysis method for DL-Methioninol purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of DL-Methioninol Purity

Introduction

This compound, the alcohol analogue of the essential amino acid methionine, serves as a critical building block in pharmaceutical and biochemical research.[1] Its applications range from the synthesis of novel pharmaceutical compounds to its use in studies of metabolic pathways.[1] Given its role as a precursor and key intermediate, ensuring the chemical purity of this compound is paramount for the integrity of downstream applications and the safety and efficacy of final products.

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. This compound lacks a native chromophore, rendering direct UV detection insensitive. To overcome this, the method employs a pre-column derivatization strategy using o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) to form a stable, highly fluorescent isoindole derivative, enabling sensitive and specific detection. The methodology is designed for researchers, quality control analysts, and drug development professionals, and is structured to align with the validation principles outlined by the International Council for Harmonisation (ICH).[2][3]

Principle of the Method

The analysis is based on the reaction of the primary amine group of this compound with o-phthaldialdehyde (OPA) in the presence of a thiol, N-acetyl-L-cysteine (NAC), at a basic pH. This reaction rapidly yields a highly fluorescent and stable 1-alkylthio-2-alkyl-substituted isoindole derivative.

The resulting derivative is hydrophobic and well-suited for separation on a reversed-phase C18 column. A gradient elution using a phosphate buffer and acetonitrile allows for the effective separation of the derivatized this compound from potential impurities and excess derivatization reagents. Detection is achieved using a fluorescence detector (FLD), which provides excellent sensitivity and selectivity for the target analyte. Purity is calculated using the principle of area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate Monohydrate (Reagent grade)

  • o-Phthaldialdehyde (OPA) (≥98%)

  • N-acetyl-L-cysteine (NAC) (≥99%)

  • Boric Acid (Reagent grade)

  • Sodium Hydroxide (Reagent grade)

  • Hydrochloric Acid (Reagent grade)

  • Water, HPLC grade or Milli-Q

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocol

Preparation of Solutions

a) Mobile Phase A (25 mM Phosphate Buffer, pH 7.2)

  • Dissolve 3.45 g of Sodium Dihydrogen Phosphate Monohydrate in 1000 mL of HPLC grade water.

  • Adjust the pH to 7.2 with a 1 M Sodium Hydroxide solution.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

b) Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas before use.

c) Derivatization Reagent (OPA/NAC)

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of Boric Acid in 100 mL of HPLC grade water. Adjust pH to 9.5 with 1 M Sodium Hydroxide.

  • OPA Stock Solution: Dissolve 50 mg of OPA in 1 mL of methanol.

  • NAC Stock Solution: Dissolve 50 mg of NAC in 1 mL of Borate Buffer.

  • Final Reagent: In a light-protected vial, mix 1 mL of Borate Buffer, 100 µL of OPA Stock Solution, and 100 µL of NAC Stock Solution. This reagent is stable for approximately one week when stored at 2-8°C.

d) Diluent

  • Prepare a mixture of water and acetonitrile (50:50, v/v).

e) Standard Stock Solution (1.0 mg/mL of this compound)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

f) Standard Working Solution (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the diluent.

g) Sample Solution (100 µg/mL)

  • Accurately weigh a quantity of the this compound sample equivalent to approximately 10 mg.

  • Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.

Derivatization Procedure
  • To a 1.5 mL autosampler vial, add 100 µL of the Standard Working Solution or Sample Solution.

  • Add 400 µL of the Derivatization Reagent (OPA/NAC).

  • Mix thoroughly and allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately add 500 µL of Mobile Phase A to stop the reaction and stabilize the derivative.

  • The sample is now ready for injection.

HPLC Operating Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detection Excitation (Ex): 340 nm, Emission (Em): 450 nm
Run Time 30 minutes
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the derivatized Standard Working Solution to ensure the system is operating correctly. The criteria in the table below must be met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area≤ 2.0%

Workflow and Data Analysis

The overall process from sample receipt to final purity report follows a structured workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Mobile Phases, Reagent) derivatize Derivatize Standard & Sample (OPA/NAC) prep_solutions->derivatize prep_std Prepare Standard (100 µg/mL) prep_std->derivatize prep_sample Prepare Sample (100 µg/mL) prep_sample->derivatize inject Inject into HPLC derivatize->inject 2 min reaction acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound purity analysis.

Calculation of Purity

Purity is determined by the area percent method. Ensure all peaks are integrated, excluding the solvent front and any peaks from the blank injection.

Purity (%) = (Areathis compound / Total Area of all peaks) x 100

Where:

  • Areathis compound is the peak area of the derivatized this compound.

  • Total Area of all peaks is the sum of the areas of all integrated peaks in the chromatogram.

G start Acquired Chromatogram integrate Integrate All Peaks (Ignore Solvent Front) start->integrate identify_main Identify Main Peak (Compare with Standard) integrate->identify_main sum_areas Sum Areas of All Peaks integrate->sum_areas calculate_purity Calculate Purity (Area_main / Area_total) * 100 identify_main->calculate_purity sum_areas->calculate_purity report Report Final Purity calculate_purity->report

Caption: Logical flow for calculating purity from the chromatogram.

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] The following parameters are critical for a purity method.

Validation ParameterDescription & Typical Acceptance Criteria
Specificity The method must demonstrate the ability to assess the analyte unequivocally in the presence of impurities and degradation products. (Peak purity analysis should pass).
Linearity & Range A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the working concentration). (Correlation coefficient r² ≥ 0.999).
Accuracy (Recovery) Determined by spiking a known amount of analyte into a sample matrix at different levels (e.g., 80%, 100%, 120%). (Recovery should be within 98.0-102.0%).[2]
Precision (Repeatability) The variability of results from multiple preparations of the same sample on the same day. (RSD ≤ 2.0% for six preparations).[5]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. (Typically determined at a signal-to-noise ratio of 10:1).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).

Conclusion

The described RP-HPLC method with pre-column derivatization provides a sensitive, specific, and reliable means for determining the chemical purity of this compound. The use of fluorescence detection ensures low detection limits, making the method suitable for identifying and quantifying trace-level impurities. The protocol is straightforward and can be readily validated and implemented in a quality control or research laboratory setting to ensure the quality and consistency of this compound.

References

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265.
  • Pharma Guideline. (2024). Steps for HPLC Method Validation.
  • Inamdar, S., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 14-25.

Sources

Application Notes and Protocols for the Chiral Resolution of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of racemic (DL)-Methioninol into its constituent enantiomers, L-Methioninol and D-Methioninol. Chiral 1,2-amino alcohols are pivotal building blocks in modern asymmetric synthesis, serving as precursors to valuable chiral ligands, catalysts, and pharmaceutically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines two primary, industrially relevant resolution strategies: Diastereomeric Salt Formation and Enzymatic Kinetic Resolution. Each section offers a thorough explanation of the underlying scientific principles, step-by-step experimental protocols, and methods for analyzing enantiomeric purity.

Introduction: The Significance of Chiral Methioninol

Methioninol, 2-amino-4-(methylthio)-1-butanol, is a chiral amino alcohol derived from the essential amino acid methionine. Like most chiral molecules, its enantiomers can exhibit distinct biological activities and chemical properties. L-Methioninol, in particular, is a valuable precursor for the synthesis of novel chiral ligands used in asymmetric catalysis, such as C2-symmetric bis(oxazolinyl) and bis(imidazolinyl)thiophenes, which are effective in reactions like Friedel-Crafts alkylations.[2][3] The ability to access enantiomerically pure L- and D-Methioninol is therefore crucial for advancing research in stereoselective synthesis and for the development of new chemical entities.

The challenge lies in separating the racemic mixture (a 50:50 mixture of D and L enantiomers) that is often the result of conventional chemical synthesis.[4] This guide details robust methods to achieve this separation, providing a pathway to high-purity enantiomers.

Method 1: Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of the racemic methioninol with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

Principle of Resolution

The fundamental principle is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. L(+)-Tartaric acid is a readily available and effective resolving agent for amino alcohols.[6] When racemic DL-Methioninol reacts with L(+)-tartaric acid, two diastereomeric salts are formed: (L)-Methioninol-(L)-tartrate and (D)-Methioninol-(L)-tartrate. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the tartaric acid.

Diagram 1: Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Recovery racemate This compound (Racemic Mixture) mixing Dissolve in Methanol and Heat racemate->mixing resolving_agent L(+)-Tartaric Acid (Chiral Resolving Agent) resolving_agent->mixing crystallization Cool to Induce Selective Crystallization mixing->crystallization filtration Filter to Separate Crystals and Mother Liquor crystallization->filtration crystals Insoluble Diastereomer Crystals (e.g., D-Methioninol-L-Tartrate) filtration->crystals mother_liquor Soluble Diastereomer in Mother Liquor (e.g., L-Methioninol-L-Tartrate) filtration->mother_liquor base_treatment1 Treat with Base (e.g., NaOH) to Liberate Free Amino Alcohol crystals->base_treatment1 base_treatment2 Treat with Base (e.g., NaOH) to Liberate Free Amino Alcohol mother_liquor->base_treatment2 extraction1 Extract with Organic Solvent base_treatment1->extraction1 extraction2 Extract with Organic Solvent base_treatment2->extraction2 d_enantiomer Pure D-Methioninol extraction1->d_enantiomer l_enantiomer Pure L-Methioninol extraction2->l_enantiomer

Caption: Workflow for the resolution of this compound via diastereomeric salt formation.

Protocol: Resolution with L(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of similar amino alcohols and may require optimization for this compound.[5][6]

Materials:

  • This compound

  • L(+)-Tartaric Acid

  • Methanol (anhydrous)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, glassware, filtration apparatus

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm anhydrous methanol.

    • In a separate flask, dissolve L(+)-Tartaric Acid (1 equivalent) in warm anhydrous methanol.

    • Slowly add the tartaric acid solution to the methioninol solution with stirring.

    • Heat the combined solution gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For enhanced crystallization, the flask can be placed in a refrigerator (4°C) overnight.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is Fraction 1 (Crystals) .

    • The remaining solution is the Fraction 2 (Mother Liquor) .

  • Liberation of the Enantiomer (from Fraction 1):

    • Suspend the collected crystals (Fraction 1) in water and add 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 11) and all solids have dissolved.

    • Extract the aqueous solution three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield one of the methioninol enantiomers (e.g., D-Methioninol).

  • Liberation of the Other Enantiomer (from Fraction 2):

    • Concentrate the mother liquor (Fraction 2) under reduced pressure.

    • Repeat step 3 with the residue from the mother liquor to obtain the other enantiomer (e.g., L-Methioninol).

  • Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of each fraction using the chiral HPLC method described in Section 4.

    • Further purification can be achieved by recrystallization of the diastereomeric salts if the initial e.e. is not satisfactory.

ParameterRecommended Value/Condition
Molar Ratio (Methioninol:Tartaric Acid)1:1
SolventAnhydrous Methanol or Ethanol
Crystallization TemperatureCool from reflux to 4°C
Base for Liberation2 M Sodium Hydroxide
Extraction SolventDichloromethane

Table 1: Key parameters for diastereomeric salt resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and stereoselective method that utilizes enzymes as biocatalysts.[7] The enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the two. Lipases are commonly used for the resolution of alcohols via enantioselective acylation.[8]

Principle of Resolution

In this process, this compound is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435. The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., L-Methioninol), catalyzing its N-acylation to form N-acetyl-L-Methioninol. The other enantiomer (D-Methioninol) is a poor substrate for the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining starting material and the acylated product. The resulting mixture of the unreacted amino alcohol and the acylated product can then be easily separated by standard chemical methods (e.g., extraction or chromatography).

Diagram 2: Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation & Recovery racemate This compound (Racemic Mixture) reaction Incubate in Organic Solvent (e.g., THF) at ~40°C racemate->reaction reagents Acyl Donor (Vinyl Acetate) + Lipase (Novozym 435) reagents->reaction monitoring Monitor reaction to ~50% conversion via TLC/HPLC reaction->monitoring quenching Filter to remove enzyme monitoring->quenching mixture Mixture of: D-Methioninol (unreacted) N-acetyl-L-Methioninol (product) quenching->mixture separation Separation via Acid/Base Extraction or Chromatography mixture->separation d_enantiomer Pure D-Methioninol separation->d_enantiomer hydrolysis Hydrolysis of Acetyl Group (e.g., acidic or basic) separation->hydrolysis l_enantiomer Pure L-Methioninol hydrolysis->l_enantiomer

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Protocol: Lipase-Catalyzed N-Acylation

This protocol is based on established methods for the kinetic resolution of amino alcohols and may require optimization.[8][9]

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl Acetate (acyl donor)

  • Tetrahydrofuran (THF) or other suitable organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Enzymatic Acylation:

    • To a solution of this compound (1 equivalent) in THF, add Novozym 435 (typically 10-20% by weight of the substrate).

    • Add vinyl acetate (0.5-0.6 equivalents) to the mixture. Using a slight excess of the amino alcohol ensures the acyl donor is consumed, driving the reaction.

    • Stir the suspension at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by TLC or by taking aliquots for chiral HPLC analysis until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with THF, dried, and potentially reused.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl to extract the unreacted amino alcohol (D-Methioninol) into the aqueous layer.

    • Separate the layers. The organic layer contains the N-acetylated product (N-acetyl-L-Methioninol).

    • Wash the organic layer with saturated NaHCO₃ solution and then brine, dry over Na₂SO₄, and concentrate to yield the N-acetyl-L-Methioninol.

  • Recovery of Enantiomers:

    • D-Methioninol: Neutralize the acidic aqueous layer from step 2 with a base (e.g., NaOH) and extract with an organic solvent to recover the unreacted D-Methioninol.

    • L-Methioninol: Hydrolyze the N-acetyl-L-Methioninol (e.g., by refluxing with aqueous HCl or NaOH) to remove the acetyl group and liberate the free L-Methioninol.

  • Purity Analysis:

    • Determine the enantiomeric excess of the recovered D-Methioninol and the hydrolyzed L-Methioninol using the chiral HPLC method in Section 4.

ParameterRecommended Value/Condition
EnzymeNovozym 435 (Immobilized CALB)
Acyl DonorVinyl Acetate
Stoichiometry (Acyl Donor:Racemate)~0.5 : 1
SolventTetrahydrofuran (THF)
Temperature30-50°C
Target Conversion~50%

Table 2: Key parameters for enzymatic kinetic resolution.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (e.e.) is critical to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support (e.g., silica). As the mobile phase carries the enantiomeric mixture through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification.

Recommended HPLC Method

This is a representative method based on the separation of similar amino alcohols and may require optimization.[10]

ParameterRecommended Condition
Column Chiral Stationary Phase (CSP), e.g., a cyclofructan-based column (LARIHC CF6-P) or a teicoplanin-based column (Astec CHIROBIOTIC T).
Mobile Phase Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).[10]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (if derivatized) or Refractive Index (RI) / Evaporative Light Scattering Detector (ELSD) for underivatized methioninol.
Injection Volume 10 µL

Table 3: Recommended starting conditions for chiral HPLC analysis.

Sample Preparation:

  • Dissolve a small amount of the sample (1 mg/mL) in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Characterization of Methioninol Enantiomers

PropertyThis compoundL-MethioninolD-Methioninol
CAS Number 16720-80-256671-87-980393-55-1
Molecular Formula C₅H₁₃NOSC₅H₁₃NOSC₅H₁₃NOS
Molecular Weight 135.23 g/mol 135.23 g/mol 135.23 g/mol
Appearance Solid or liquidExpected to be solid/liquidExpected to be solid/liquid
Optical Rotation [α]D Sign expected to be similar to L-Methionine (+23.40°, c=0.8 in 1N HCl)[11]Sign expected to be similar to D-Methionine (-21.19°, c=0.8 in 0.2N HCl)[11]

Table 4: Physical and chemical properties of Methioninol enantiomers. Note: Specific optical rotation values for pure methioninol enantiomers are not widely reported and should be determined experimentally. The values for methionine are provided for reference.

Conclusion

The chiral resolution of this compound is an essential step for its application in asymmetric synthesis. This guide has detailed two robust and scalable methods: diastereomeric salt formation and enzymatic kinetic resolution. The choice of method will depend on factors such as available equipment, scale of the resolution, and desired enantiomer. Diastereomeric salt formation is a classic, cost-effective method suitable for large-scale production, while enzymatic resolution offers high selectivity under mild conditions. Both methods, when coupled with accurate chiral HPLC analysis, provide a reliable pathway to obtaining high-purity L- and D-Methioninol for advanced chemical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6137, L-Methionine.
  • Hroboňová, K., & Lehotay, J. (2015). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. Monatshefte für Chemie - Chemical Monthly, 146(8), 1337-1342.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters, 20(18), 5732-5736.
  • Synthesis of New amino alcohol chiral Ligands (L1–L5). (2015). ResearchGate.
  • Al-Masum, M., & Al-Aswadi, F. (2016). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
  • Hornback, W. J. (2008). Organic Chemistry (2nd ed.). Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 1-4.
  • Gotor-Fernández, V., & Gotor, V. (2006). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • Optical Rotation in Amino acids| Chirality| d type and l type amino acids. (2022, November 10). YouTube.
  • Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. (2023). Organic Letters, 25(49), 8927-8931.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Commercial Solvents Corporation. (1976). Preparation of d-2-amino-1-butanol salts (U.S. Patent No. RE29588E). U.S.
  • ChemInform Abstract: Enzyme Catalysis in Ionic Liquids: Lipase Catalyzed Kinetic Resolution of 1-Phenylethanol with Improved Enantioselectivity. (2010). ChemInform, 32(24).
  • Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units.
  • Zhang, T., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 45(3), 1435-1443.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. (2009). ResearchGate.
  • Growth, experimental and theoretical investigation on the nonlinear optical, vibrational, and electronic properties of L-2-aminobutyric acid D-methionine crystal: a combined experimental and quantum chemical approach. (2024). ResearchGate.
  • The kinetic resolution of oxazinones by alcoholysis: access to orthogonally protected β-amino acids. (2016). Organic & Biomolecular Chemistry, 14(4), 1265-1270.

Sources

Derivatization of DL-Methioninol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

DL-Methioninol, an amino alcohol, possesses polar functional groups (primary amine and hydroxyl groups) that render it non-volatile and thermally labile, posing significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a comprehensive guide to the chemical derivatization of this compound, a critical prerequisite step to enhance its volatility and thermal stability.[1][2] We detail two robust and widely adopted derivatization protocols—silylation and acylation—explaining the underlying chemical principles, experimental causality, and expected analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the qualitative and quantitative analysis of this compound and related amino alcohols.

The Imperative for Derivatization

Gas chromatography fundamentally requires analytes to be volatile and thermally stable to traverse the heated injection port and column without degradation.[1][2][3] this compound, with its primary amine (-NH₂) and hydroxyl (-OH) groups, readily participates in intermolecular hydrogen bonding. This results in a high boiling point and low volatility. Furthermore, these active hydrogens can interact with the stationary phase of the GC column, leading to poor peak shape, tailing, and reduced analytical sensitivity.

Derivatization addresses these issues by chemically modifying the polar functional groups. The process replaces the active hydrogen atoms with nonpolar moieties, which achieves several critical objectives:

  • Reduces Polarity: Disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[1][4]

  • Increases Volatility: Allows the analyte to be vaporized at typical GC inlet temperatures without decomposition.[3][5]

  • Enhances Thermal Stability: Protects the functional groups from thermal degradation during analysis.[5]

  • Improves Chromatography: Results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[1]

  • Generates Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification.

Strategic Approaches to Derivatization

The presence of both amine and hydroxyl groups in this compound necessitates a reagent capable of reacting with both functionalities. The two most effective and common strategies for this purpose are silylation and acylation.[2][5]

Silylation: Formation of Trimethylsilyl (TMS) Derivatives

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5]

  • Causality & Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective silyl donors.[1][6] The reaction proceeds via nucleophilic attack by the oxygen of the hydroxyl group and the nitrogen of the amine group on the silicon atom of the silylating agent. The byproducts of BSTFA are neutral and highly volatile, minimizing interference with the chromatographic analysis. To enhance the reactivity of the silylating agent, especially for sterically hindered or less reactive groups, a catalyst like trimethylchlorosilane (TMCS) is often added in small amounts (~1-10%).[1] A critical aspect of silylation is the need for strictly anhydrous (moisture-free) conditions, as the reagents readily react with water, which reduces the derivatization yield and can lead to the hydrolysis of the formed derivatives.[6]

  • Recommended Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

Acylation: Formation of Perfluoroacyl Derivatives

Acylation involves the introduction of an acyl group into a molecule by replacing an active hydrogen.[2] For GC-MS, perfluorinated anhydrides are particularly advantageous.

  • Causality & Mechanism: Reagents like Trifluoroacetic anhydride (TFAA) react vigorously with both amines and alcohols to form highly stable and volatile trifluoroacetyl amides and esters, respectively.[7][8] The resulting derivatives are not only suitable for GC but the presence of fluorine atoms also significantly enhances their detectability when using an electron capture detector (ECD), although they are perfectly suited for mass spectrometry as well.[5][8] A key consideration for acylation with anhydrides (like TFAA, PFPA, HFBA) is the formation of an acidic byproduct (e.g., trifluoroacetic acid).[7][8] This acid can be detrimental to the GC column's stationary phase and can suppress the ionization of the target analyte. To mitigate this, the reaction is typically performed in a basic solvent, such as pyridine, which acts as an acid scavenger.[8]

  • Recommended Reagent: TFAA (Trifluoroacetic anhydride).

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the derivatization of this compound. It is crucial to perform these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is designed for creating the di-trimethylsilyl (di-TMS) derivative of this compound.

Materials:

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS

  • Anhydrous Acetonitrile or Pyridine

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place up to 1 mg of the dried this compound sample into a 2 mL reaction vial. If starting from a solution, evaporate the solvent completely under a gentle stream of dry nitrogen. The absence of water is critical.[6]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes to ensure complete derivatization of both the amine and hydroxyl groups.[6]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Directly inject 1 µL of the reaction mixture into the GC-MS.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of the di-trifluoroacetyl (di-TFA) derivative of this compound.

Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Pyridine

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Place up to 1 mg of the dried this compound sample into a 2 mL reaction vial.

  • Solvent & Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA. Alternatively, use 150 µL of anhydrous pyridine as both the solvent and acid scavenger, then add 50 µL of TFAA.

  • Reaction: Tightly cap the vial and place it in a heating block at 60°C for 30 minutes. The reaction is often rapid.

  • Work-up (if not using pyridine): After cooling, remove the cap and evaporate the excess reagent and acidic byproduct under a gentle stream of dry nitrogen. Reconstitute the dried derivative in 200 µL of ethyl acetate for injection. If pyridine was used, this step can often be omitted and the sample injected directly.

  • Analysis: The sample is ready for analysis. Inject 1 µL of the final solution into the GC-MS.

Visualization of Workflow and Reactions

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (N₂ Stream) Sample->Dry Choice Choose Method Dry->Choice Silylation Silylation (BSTFA + TMCS) Choice->Silylation Anhydrous Acylation Acylation (TFAA) Choice->Acylation Acid Scavenger GCMS GC-MS Injection Silylation->GCMS Acylation->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data

Caption: General experimental workflow for this compound analysis.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation Methioninol This compound TMS_Deriv Di-TMS-Methioninol Methioninol->TMS_Deriv  + BSTFA / TMCS - 2H + 2Si(CH₃)₃ TFA_Deriv Di-TFA-Methioninol Methioninol->TFA_Deriv  + TFAA - 2H + 2COCF₃

Caption: Chemical transformation of this compound.

GC-MS Analysis and Data Interpretation

Following successful derivatization, the resulting nonpolar products can be readily analyzed.

Recommended GC-MS Conditions
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for the non-polar derivatives.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal breakdown.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minSeparates the analyte from the solvent front and elutes the derivative as a sharp peak in a reasonable time.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.
Detection Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data, while SIM mode offers enhanced sensitivity for quantitative analysis.
Expected Results and Mass Spectral Data

The choice of derivatization reagent will significantly alter the molecular weight and fragmentation pattern of this compound.

PropertyDi-TMS DerivativeDi-TFA Derivative
Reagent BSTFA + 1% TMCSTFAA
Molecular Weight ( g/mol ) 279.6327.1
Relative Retention Elutes earlier than the Di-TFA derivativeElutes later due to higher molecular weight
Key Mass Fragments (m/z) 73 : [Si(CH₃)₃]⁺ (Base Peak)174 : [M-CH₂CH₂SCH₃]⁺264 : [M-CH₃]⁺69 : [CF₃]⁺214 : [M-COCF₃-H]⁺140 : [M-COCF₃-CH₂CH₂SCH₃]⁺

Note: Fragmentation patterns are predictive and should be confirmed with authentic standards. The fragmentation of the methionine side chain itself can lead to ions related to the loss of CH₃SH.[9][10][11]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a robust and complete derivatization strategy. Both silylation with BSTFA and acylation with TFAA are highly effective methods for converting this polar amino alcohol into a volatile and thermally stable derivative suitable for GC analysis. By replacing the active hydrogens on the amine and hydroxyl groups, these techniques overcome the inherent analytical challenges, enabling sharp chromatographic peaks and the generation of clear, interpretable mass spectra. The choice between silylation and acylation may depend on laboratory preference, available reagents, and the potential for interference from the sample matrix. The protocols and analytical conditions detailed in this note provide a validated starting point for researchers to achieve reliable and reproducible results in the analysis of this compound.

References

  • Fragmentation of the α-Amino Acid Methionine in Field Desorption Mass Spectrometry. (2025). De Gruyter.
  • Bulletin 909A Guide to Derivatization Reagents for GC. MilliporeSigma.
  • Trifluoroacetic Acid Anhydride (TFAA) Product Information. Sigma-Aldrich.
  • Determination of Aminoalcohols as Silyl Derivatives by Gas Chromatography with Mass Spectrometry Detection. ResearchGate.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids. ResearchGate.
  • Innovations in Gas Chromatography with BSTFA Derivatization. NINGBO INNO PHARMCHEM CO.,LTD.
  • Derivatization. (2023). Chemistry LibreTexts.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. (2013). PubMed.
  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Glen Jackson.
  • Derivatization Methods in GC and GC/MS. Wiley.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • GC Derivatization Reagents. TCI Chemicals.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (1994). PubMed.
  • What Is Derivatization In GC-MS?. (2025). YouTube.

Sources

The Strategic Use of DL-Methioninol in Asymmetric Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: Unnatural amino acids are critical components in modern drug discovery and peptide engineering, offering enhanced metabolic stability, conformational constraint, and novel functionalities. The asymmetric synthesis of these valuable building blocks often relies on the use of chiral auxiliaries to control stereochemistry. This application note provides a detailed guide on the utilization of DL-methioninol as a versatile and effective chiral synthon for the synthesis of enantiomerically enriched unnatural α-amino acids. We will delve into the underlying principles of chiral auxiliary-mediated synthesis, provide detailed, step-by-step protocols for the preparation of a methioninol-derived oxazolidinone auxiliary, its application in diastereoselective alkylation, and the subsequent removal of the auxiliary to yield the target amino acid.

Introduction: The Imperative for Unnatural Amino Acids

The 20 proteinogenic amino acids form the fundamental alphabet of life. However, the expansion of this alphabet through the incorporation of unnatural amino acids has revolutionized peptide and protein engineering, as well as small molecule drug design.[1] These novel building blocks can introduce beneficial properties such as:

  • Enhanced Proteolytic Stability: Modifying the amino acid backbone can hinder enzymatic degradation, prolonging the in-vivo half-life of peptide-based therapeutics.

  • Conformational Control: Constraining the phi (φ) and psi (ψ) dihedral angles of a peptide backbone can lock it into a bioactive conformation, increasing receptor affinity and selectivity.

  • Novel Functionalities: The introduction of unique side chains can enable new binding interactions, serve as spectroscopic probes, or provide handles for bioconjugation.

The synthesis of enantiomerically pure unnatural amino acids is a significant challenge in organic chemistry.[2][3] Among the various strategies, the use of chiral auxiliaries remains a robust and reliable method for establishing the desired stereochemistry.[4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered.

This compound: A Privileged Chiral Synthon

This compound, a readily available and relatively inexpensive amino alcohol, serves as an excellent starting material for the preparation of a powerful class of chiral auxiliaries: the oxazolidinones. The sulfur-containing side chain of methioninol can also offer opportunities for further synthetic manipulations, although this application note will focus on its role in forming the chiral scaffold. The key advantages of using a methioninol-derived chiral auxiliary include:

  • High Stereodirecting Ability: The rigid, bicyclic structure formed upon N-acylation and chelation to a metal cation effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions.

  • Predictable Stereochemical Outcome: The stereochemistry of the newly formed stereocenter is reliably controlled by the stereochemistry of the chiral auxiliary.

  • Clean and Efficient Removal: The auxiliary can be cleaved under relatively mild conditions to afford the desired amino acid without racemization.

The Synthetic Workflow: A Three-Stage Process

The synthesis of an unnatural amino acid using a methioninol-derived chiral auxiliary can be conceptually divided into three key stages:

  • Preparation of the Chiral Auxiliary: Cyclization of this compound to form the corresponding oxazolidinone.

  • Diastereoselective Alkylation: Acylation of the oxazolidinone followed by stereoselective alkylation of the resulting enolate.

  • Auxiliary Cleavage and Product Isolation: Removal of the chiral auxiliary to yield the enantiomerically enriched unnatural amino acid.

G cluster_0 Stage 1: Auxiliary Preparation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage a This compound b Methioninol-derived Oxazolidinone a->b Cyclization c N-Acyl Oxazolidinone b->c Acylation d Alkylated N-Acyl Oxazolidinone c->d Deprotonation & Alkylation (R-X) e Unnatural Amino Acid d->e Hydrolysis f Recovered Auxiliary d->f

Figure 1: General workflow for the synthesis of unnatural amino acids using a methioninol-derived chiral auxiliary.

Detailed Protocols

The following protocols provide a comprehensive guide to the synthesis of an unnatural amino acid using a chiral auxiliary derived from (L)-methioninol as an example. The principles are applicable to the (D)-enantiomer as well.

Protocol 1: Preparation of (S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one

This protocol describes the cyclization of (L)-methioninol to its corresponding oxazolidinone.

Materials:

  • (L)-Methioninol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add (L)-methioninol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of potassium carbonate (0.1 eq.).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to (L)-methioninol.

  • Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one.

Protocol 2: Diastereoselective Alkylation

This protocol details the N-acylation of the oxazolidinone auxiliary, followed by diastereoselective alkylation to introduce the desired side chain. This example uses propionyl chloride for acylation and benzyl bromide for alkylation to synthesize a precursor to β-methylphenylalanine.

Materials:

  • (S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Part A: N-Acylation

  • Dissolve the (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) dropwise, followed by the slow addition of propionyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often of sufficient purity for the next step.

Part B: Asymmetric Alkylation

  • Dissolve the N-propionyl oxazolidinone from the previous step in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.05 eq.) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products and isolate the major diastereomer.

G cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Stereoselective Alkylation cluster_3 Diastereomeric Products a N-Acyl Oxazolidinone b Chelated (Z)-Enolate a->b NaHMDS, -78°C c Alkylated Product b->c R-X (e.g., BnBr) d Major Diastereomer (>95% de) c->d e Minor Diastereomer c->e

Figure 2: Mechanism of diastereoselective alkylation. The chiral auxiliary directs the approach of the electrophile.

Protocol 3: Chiral Auxiliary Removal

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the desired unnatural amino acid and recover the auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone (major diastereomer)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (2.0 eq.) in water, followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq.).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and extract with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude unnatural amino acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation: Expected Outcomes

The use of methioninol-derived chiral auxiliaries typically results in high diastereoselectivity and good overall yields. The following table provides representative data for the synthesis of a generic unnatural amino acid.

StepProductTypical Yield (%)Diastereomeric Excess (de) (%)
1(S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one85-95N/A
2AN-Propionyl oxazolidinone>95N/A
2BAlkylated N-acyl oxazolidinone80-90>95
3Unnatural Amino Acid85-95N/A (ee >95%)

Conclusion

This compound is a highly effective and versatile chiral synthon for the asymmetric synthesis of unnatural amino acids. The formation of a rigid oxazolidinone auxiliary allows for predictable and highly diastereoselective alkylation reactions. The protocols outlined in this application note provide a robust and reliable methodology for researchers in both academic and industrial settings to access a wide range of enantiomerically pure unnatural amino acids for applications in drug discovery, peptide science, and chemical biology. The commercial availability and relatively low cost of this compound further enhance the practical utility of this approach.

References

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  • Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 15(18), 3121-3143. [Link]
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  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
  • Hruby, V. J., & Li, G. (1999). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptidomimetics Protocols (pp. 165-184). Humana Press. [Link]
  • Pappalardo, L., et al. (1999). Synthesis of enantiomerically pure amino acids. Recent Res. Devel. Synth. Organic Chem., 2, 35-47. [Link]
  • Ghosh, A. K., & Fidanze, S. (1998). Enantioselective synthesis of β-amino acids and β-lactams via ester enolate-imine condensation. Tetrahedron: Asymmetry, 9(10), 1665-1668. [Link]
  • Wikipedia. (2023). Chiral auxiliary. [Link]
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
  • Barger, G., & Coyne, F. P. (1928). The amino-acid methionine; constitution and synthesis. Biochemical Journal, 22(5), 1417–1425. [Link]
  • O'Donnell, M. J., et al. (1978). The preparation of Schiff bases of amino acid esters. Tetrahedron Letters, 19(29), 2641-2644. [Link]

Sources

Application Note & Protocols: The Strategic Use of DL-Methioninol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: DL-Methioninol, a chiral β-amino alcohol derived from the essential amino acid methionine, has emerged as a versatile and powerful tool in the asymmetric synthesis of complex natural products. Its unique structural features, including the C2 chiral center and the nucleophilic sulfur atom, allow it to serve multiple roles—from a robust chiral auxiliary to a precursor for sophisticated chiral ligands. This document provides an in-depth guide to the strategic application of this compound, detailing its core functionalities, providing field-proven protocols, and explaining the mechanistic rationale behind its successful implementation in total synthesis.

Introduction: Why this compound?

The pursuit of stereochemical control is a central theme in modern organic synthesis, particularly in the construction of biologically active natural products. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of a reaction, are a cornerstone of this endeavor.[1][2] this compound stands out in this class for several key reasons:

  • Cost-Effectiveness & Availability: Derived from the inexpensive and readily available amino acid methionine, both enantiomers (D- and L-Methioninol) are commercially accessible, providing entry to either enantiomeric series of a target molecule.[3]

  • Predictable Stereochemical Induction: The rigid, five-membered oxazolidine or related structures formed when this compound is incorporated into substrates provide a well-defined steric environment. This leads to high levels of diastereoselectivity in a variety of transformations.[4]

  • Versatility in Transformation: It has proven effective in guiding alkylations, acylations, aldol reactions, and Michael additions.[5]

  • Facile Removal: The auxiliary can typically be cleaved under mild conditions, preserving the integrity of the newly formed stereocenters in the synthetic intermediate.[4][6]

This guide will explore its primary applications, focusing on its use in the synthesis of chiral building blocks that are pivotal for natural product assembly.

Core Application: As a Chiral Auxiliary in Asymmetric Alkylation

One of the most powerful applications of methioninol-derived auxiliaries is in the diastereoselective alkylation of enolates.[4][7] The auxiliary is first condensed with a carboxylic acid to form a chiral amide. The resulting system provides a sterically biased environment for subsequent reactions, a strategy famously pioneered with Evans oxazolidinones.[7]

Mechanistic Insight: How Stereocontrol is Achieved

The high degree of stereocontrol arises from the formation of a rigid chelated enolate intermediate. When the amide is deprotonated with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the metal cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation locks the conformation of the (Z)-enolate. The bulky side chain of the auxiliary then effectively shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face.[7] This substrate-controlled process reliably sets the stereochemistry at the α-carbon.

G cluster_0 Asymmetric Alkylation Workflow A Carboxylic Acid + this compound B Formation of Chiral Amide A->B Condensation C Deprotonation (e.g., NaHMDS) B->C D Formation of Chelated (Z)-Enolate C->D Chelation E Electrophile (R-X) Addition D->E F Diastereoselective Alkylation E->F Attack from less hindered face G Auxiliary Cleavage F->G Hydrolysis/Reduction H Chiral Carboxylic Acid G->H

Caption: Workflow for Asymmetric Alkylation using a Methioninol-derived Auxiliary.

Protocol 1: Diastereoselective Alkylation of a Propionate Equivalent

This protocol details the alkylation of a methioninol-derived amide, a common strategy for generating chiral building blocks with a methyl-bearing stereocenter, which are frequently found in polyketide natural products.

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid via asymmetric alkylation, starting from L-Methioninol.

Materials:

  • L-Methioninol

  • Propionyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

Part A: Synthesis of the Chiral Auxiliary Adduct

  • To a stirred solution of L-Methioninol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a salt (triethylammonium chloride) will be observed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-propionyl L-methioninol amide.

Part B: Asymmetric Alkylation

  • Dissolve the N-propionyl L-methioninol amide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.1 eq) dropwise via syringe. The solution typically turns yellow, indicating enolate formation. Stir at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and partition between water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product.[7]

Part C: Auxiliary Cleavage (Hydrolytic)

  • Dissolve the crude alkylated product in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by solid lithium hydroxide (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL). The aqueous layer will contain the L-Methioninol auxiliary, which can be recovered.

  • Combine the organic extracts, dry over MgSO₄, and concentrate to yield the crude (R)-2-methyl-3-phenylpropanoic acid.

  • Purify by chromatography or crystallization to obtain the enantiomerically enriched product.

Data Summary:

StepTransformationTypical YieldTypical Diastereomeric Ratio (d.r.)
AAmide Formation>90%N/A
BBenzylation85-95%>95:5
CHydrolysis>90%N/A (enantiomeric excess >90%)

Advanced Applications: Precursor to Chiral Ligands

Beyond its direct use as a covalent auxiliary, this compound is a valuable starting material for synthesizing more complex chiral ligands for asymmetric catalysis.[8] The amino alcohol functionality is a privileged scaffold for creating bidentate ligands capable of coordinating with metals like copper, palladium, or rhodium.[9][10][11]

Case Study: Synthesis of a Chiral β-Aminophosphine Ligand

A common strategy involves the activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent Sₙ2 displacement with a metal phosphide (e.g., KPPh₂).[8] This creates a powerful P,N-bidentate ligand.

G A This compound (1) B N-Protected Methioninol (2) A->B Amine Protection (e.g., Boc₂O) C Activated Alcohol (OMs/OTs) (3) B->C Activation (e.g., MsCl, TEA) D Chiral β-Aminophosphine Ligand (4) C->D SN2 Displacement (e.g., KPPh₂)

Caption: Synthetic route from this compound to a chiral P,N-bidentate ligand.

These ligands have shown great efficacy in a range of metal-catalyzed reactions, including asymmetric allylic substitutions and conjugate additions, where the chiral metallic environment dictates the stereochemical outcome of the product.[8]

Conclusion and Future Outlook

This compound is a classic yet highly relevant tool in the synthesis of complex molecules. Its reliability, low cost, and the predictable stereochemical outcomes it provides make it an excellent choice for constructing key chiral fragments of natural products. While newer catalytic asymmetric methods are continually being developed, the substrate-controlled approach offered by methioninol-derived auxiliaries remains a robust and often essential strategy, particularly in process development and large-scale synthesis where reliability and cost are paramount. Future applications will likely focus on its incorporation into novel solid-phase syntheses and the development of new, highly active catalysts derived from its versatile scaffold.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Addition of HCN to Imines Catalyzed by a Chiral (Salen)Al(III) Complex. Organic Syntheses, 81, 15. [Link]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
  • Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1149. [Link]
  • Thomas, S., et al. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 6, 12395-12414. [Link]
  • Sibi, M. P., & Venkatraman, L. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Gómez-Bengoa, E., et al. (2020). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 64(3), 163-181. [Link]
  • O'Brien, P. (1999). Asymmetric synthesis of chiral 1,2-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1293. [Link]

Sources

Application Notes and Protocols for Asymmetric Ketone Reduction Using a DL-Methioninol-Derived Oxazaborolidine Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are privileged scaffolds in organic synthesis, serving as versatile chiral auxiliaries, ligands, and catalyst precursors.[1][2] Their utility stems from their ready availability from the chiral pool, such as amino acids, and their ability to form well-defined, rigid catalytic species that can effectively control the stereochemical outcome of a reaction. One of the most powerful applications of chiral amino alcohols is in the formation of oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols. This transformation, widely known as the Corey-Bakshi-Shibata (CBS) reduction, offers high enantioselectivity, broad substrate scope, and operational simplicity, making it a cornerstone of modern synthetic chemistry.[3][4][5][6]

This document provides a detailed protocol for the setup and execution of an asymmetric ketone reduction using a catalyst derived from DL-Methioninol. While the classic CBS catalyst is derived from proline, the principles are broadly applicable to other chiral amino alcohols. This compound, with its distinct thioether functionality, offers a unique electronic and steric profile that can be explored for novel catalytic activity and selectivity. This protocol will focus on the in situ generation of the oxazaborolidine catalyst from this compound and a borane source, followed by the stereoselective reduction of a model ketone.

Mechanism of Asymmetric Induction: The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselectivity of the CBS reduction is governed by a highly organized, chair-like six-membered transition state. The key steps are as follows:

  • Catalyst Formation: The chiral amino alcohol (in this case, this compound) reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the active oxazaborolidine catalyst in situ.

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3][5][7]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone, which dictates the facial selectivity of the subsequent hydride transfer.[3][5]

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl occurs through a six-membered transition state. This step regenerates the catalyst and forms an alkoxyborane intermediate.

  • Work-up: Subsequent acidic work-up hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.[5][7]

The rigidity of the bicyclic oxazaborolidine structure is crucial for achieving high enantiomeric excess (ee).[5][7]

Visualizing the Catalytic Cycle

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation (in situ) cluster_catalytic_cycle Catalytic Cycle This compound This compound Oxazaborolidine Methioninol-Derived Oxazaborolidine Catalyst This compound->Oxazaborolidine + BH₃·SMe₂ BH3_SMe2_1 BH₃·SMe₂ Catalyst_BH3_Complex Catalyst-BH₃ Complex Oxazaborolidine->Catalyst_BH3_Complex + BH₃·SMe₂ Ketone_Coordination Ketone Coordination Catalyst_BH3_Complex->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Transition State) Ketone_Coordination->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane - Catalyst (regenerated) Chiral_Alcohol Chiral Secondary Alcohol Alkoxyborane->Chiral_Alcohol Acidic Work-up

Caption: General workflow for the this compound-catalyzed asymmetric reduction of a ketone.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of a this compound-derived oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone to 1-phenylethanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplierNotes
This compound135.21≥98%e.g., Sigma-AldrichStore under inert atmosphere
Borane-dimethyl sulfide complex (BH₃·SMe₂)75.97~10 M in THFe.g., Sigma-AldrichHandle in a fume hood
Acetophenone120.15≥99%e.g., Sigma-AldrichPurify by distillation if necessary
Anhydrous Tetrahydrofuran (THF)72.11≤50 ppm H₂Oe.g., Acros OrganicsFrom a solvent purification system
Methanol32.04Anhydrouse.g., Fisher ScientificFor quenching
1 M Hydrochloric Acid (HCl)36.46N/ALab-preparedFor work-up
Diethyl Ether74.12ACS Gradee.g., VWRFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)84.01N/ALab-preparedFor washing
BrineN/AN/ALab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37Granulare.g., Sigma-AldrichFor drying

Instrumentation:

  • Oven-dried glassware (Schlenk flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Schlenk line with argon or nitrogen)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., cryocooler or ice/salt bath)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination.

Step-by-Step Procedure:

Part 1: Catalyst Formation and Reaction Setup

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve this compound (0.135 g, 1.0 mmol, 0.1 eq.) in anhydrous THF (10 mL).

  • Catalyst Generation: To the stirred solution of this compound, slowly add borane-dimethyl sulfide complex (0.1 mL of a 10 M solution, 1.0 mmol, 0.1 eq.) at room temperature. Stir the mixture for 30-60 minutes. Hydrogen gas evolution may be observed. This solution contains the in situ generated oxazaborolidine catalyst.

  • Reaction Cooling: Cool the catalyst solution to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add the remaining borane-dimethyl sulfide complex (1.0 mL of a 10 M solution, 10.0 mmol, 1.0 eq.) to the cooled catalyst solution. Stir for an additional 15 minutes at 0 °C.

Part 2: Ketone Reduction

  • Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (5 mL). Add this solution dropwise to the cold, stirred reaction mixture over a period of 20-30 minutes using a syringe pump to ensure a slow and controlled addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

Part 3: Quenching and Work-up

  • Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully add methanol (5 mL) to the reaction mixture at 0 °C to quench the excess borane. Caution: Hydrogen gas is evolved.

  • Warming and Acidification: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 4: Purification and Analysis

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure 1-phenylethanol.

  • Yield Determination: Determine the isolated yield of the product.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Enantioselectivity - Presence of water in reagents or solvent.- Impurities in the ketone substrate.- Incorrect reaction temperature.- Catalyst degradation.- Ensure all glassware is oven-dried and reagents are anhydrous.[3]- Purify the ketone substrate before use.- Optimize the reaction temperature; lower temperatures often improve ee.[3]- Use a fresh batch of this compound or prepare the catalyst in situ as described.
Low Yield - Incomplete reaction.- Loss of product during work-up or purification.- Insufficient amount of borane reagent.- Increase reaction time or temperature.- Ensure proper pH adjustment during work-up and careful extraction.- Use a slight excess of the borane reagent.
Inconsistent Results - Variations in reagent quality or concentration.- Inconsistent addition rates.- Use high-purity, anhydrous reagents.- Employ a syringe pump for consistent, slow addition of the substrate.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis node_prep Oven-dry glassware (Schlenk flask) node_reagents Prepare this compound solution in anhydrous THF node_prep->node_reagents node_catalyst Generate catalyst in situ (add BH₃·SMe₂ to this compound) node_reagents->node_catalyst node_cool Cool to 0 °C node_catalyst->node_cool node_borane Add remaining BH₃·SMe₂ node_cool->node_borane node_substrate Slowly add Acetophenone solution via syringe pump node_borane->node_substrate node_monitor Monitor reaction by TLC node_substrate->node_monitor node_quench Quench with Methanol node_monitor->node_quench node_acidify Add 1 M HCl node_quench->node_acidify node_extract Extract with Diethyl Ether node_acidify->node_extract node_wash Wash with NaHCO₃ and Brine node_extract->node_wash node_dry Dry (MgSO₄) and Concentrate node_wash->node_dry node_purify Purify by Column Chromatography node_dry->node_purify node_yield Determine Yield node_purify->node_yield node_ee Determine ee% by Chiral HPLC/GC node_yield->node_ee

Caption: Step-by-step experimental workflow for the asymmetric reduction.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric reduction of a model ketone using an oxazaborolidine catalyst derived from this compound. The principles outlined are grounded in the well-established Corey-Bakshi-Shibata reduction methodology. By explaining the causality behind experimental choices and providing a self-validating system through troubleshooting and monitoring steps, this guide is intended to empower researchers, scientists, and drug development professionals to explore the catalytic potential of novel chiral amino alcohols in asymmetric synthesis. The inherent modularity of this approach allows for the systematic investigation of different amino alcohol-derived catalysts, paving the way for the discovery of new, highly efficient, and selective transformations.

References

  • Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
  • BenchChem. (2025).
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Deredge, D. J., & Johnson, J. S. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • List, B., et al. (2002).
  • Organic Chemistry Portal.
  • NROChemistry.
  • Alfa Chemistry.
  • Chem-Station International Edition. (2014).
  • All Things Chemistry. (2021).
  • Kawanami, Y. (2018).

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Application Notes & Protocols: Workup and Purification Techniques for DL-Methioninol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges of DL-Methioninol

This compound, a chiral amino alcohol derived from the essential amino acid DL-methionine, is a valuable building block in pharmaceutical and agrochemical synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with the presence of a sulfur-containing side chain, presents a unique set of challenges during reaction workup and purification. Unlike simple monofunctional compounds, this compound exhibits high polarity, amphoteric behavior (acting as both a base and a weak acid), and a propensity to chelate metal ions.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating these challenges. We will move beyond rote procedural steps to explain the underlying chemical principles that govern the selection of specific techniques, ensuring robust, reproducible, and scalable purification strategies.

Part 1: Foundational Workup Strategies

The initial workup of a this compound reaction is critical for removing the bulk of impurities, such as unreacted starting materials, reagents, and inorganic salts. The success of the final purification step is heavily dependent on an effective initial workup.

Quenching of Reactive Reagents

Many syntheses of this compound involve highly reactive reagents, most commonly the reduction of DL-methionine or its esters using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[][2] The quenching of these reagents is a hazardous but essential first step.

  • Causality Behind the Choice: The primary goal is to safely neutralize the excess reducing agent, which can react violently with water or protic solvents. The choice of quenching agent and the method of addition are dictated by safety and the desire to produce an easily filterable inorganic precipitate. The Fieser workup (or variations thereof) is a time-tested, reliable method.

dot

G A Reaction Mixture (e.g., in THF/Ether with excess LiAlH₄) B Cool to 0 °C (Ice Bath) A->B Control Reactivity C Slow, Dropwise Addition of H₂O (Caution: Exothermic, H₂ Gas Evolution) B->C Quench LiAlH₄ D Dropwise Addition of 15% NaOH (aq) C->D Form Al(OH)₃ E Dropwise Addition of H₂O D->E Complete Precipitation F Warm to Room Temperature & Stir Vigorously (30-60 min) E->F Granulate Precipitate G Formation of a Granular, White Precipitate (Lithium/Aluminum Salts) F->G H Filter through Celite®/Diatomaceous Earth G->H Isolate Product I Rinse Filter Cake with Organic Solvent (THF, EtOAc, or DCM) H->I Maximize Recovery J Filtrate Containing Crude this compound I->J

Caption: Workflow for a Fieser-type quenching protocol.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the cornerstone of purifying this compound from aqueous media. The key to success lies in manipulating the pH to control the solubility of the amino alcohol.

  • Expertise & Experience: At a neutral pH, this compound exists predominantly as a zwitterion, making it highly water-soluble and difficult to extract into common organic solvents. To facilitate extraction, the pH of the aqueous layer must be adjusted to suppress this zwitterionic character.

    • Basic Extraction (pH 9-11): By adding a base like NaOH, NH₄OH, or Na₂CO₃, the ammonium group (-NH₃⁺) is deprotonated to the free amine (-NH₂).[3] This neutral form of this compound is significantly less polar and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or mixtures of THF/EtOAc. This is the most common and effective LLE strategy.

    • Acidic Extraction (pH < 2): This is not used to extract the product itself, but rather to wash the organic layer and remove any non-polar basic impurities. At low pH, this compound becomes a protonated, water-soluble salt (-NH₃⁺), ensuring it remains in the aqueous phase.

SolventDensity (g/mL)PolarityNotes on Use for Amino Alcohols
Dichloromethane (DCM) ~1.33MediumExcellent solvent, but chlorinated. Forms the bottom layer.
Ethyl Acetate (EtOAc) ~0.90MediumGood solvent, less toxic. Prone to hydrolysis under strong base. Forms the top layer.
n-Butanol ~0.81HighCan extract more polar compounds, but is partially miscible with water and difficult to remove under vacuum. Forms the top layer.
THF/EtOAc Mixtures VariableMediumA 1:1 or 2:1 mixture can enhance the partitioning of this compound into the organic phase.

Part 2: Advanced Purification Techniques

After a thorough workup, residual impurities often remain. The choice of the final purification technique depends on the physical properties of the product (or its derivative) and the nature of the remaining impurities.

Column Chromatography

Flash column chromatography is a powerful tool for purifying this compound and its derivatives, but requires specific considerations due to the basicity of the amine group.[][4]

  • Trustworthiness through Deactivation: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to the basic amine of this compound, leading to significant peak tailing, smearing, and poor recovery. To ensure a reliable separation, the silica must be deactivated.

    • Method 1: Basic Modifier in Eluent: The most common approach is to add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide, to the mobile phase. This base competitively binds to the acidic sites on the silica, allowing the desired compound to elute symmetrically.

    • Method 2: Pre-treatment of Silica: For very sensitive compounds, a slurry of silica gel in the chosen eluent containing the basic modifier can be prepared and concentrated before packing the column.

  • Eluent System Selection: Due to its polarity, a strong mobile phase is required. A gradient elution of methanol (MeOH) in DCM is a standard starting point (e.g., 0% to 15% MeOH in DCM, with 1% TEA throughout).

Crystallization

Crystallization is the most cost-effective and scalable method for achieving high purity, provided the crude material is of sufficient quality and a suitable solvent system can be identified.[5][6]

  • Expertise in Solvent Selection: The ideal crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Single Solvent Systems: Isopropanol, ethyl acetate, and acetone can be effective. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly.

    • Two-Solvent Systems (Anti-solvent Crystallization): This is often more effective. This compound is dissolved in a polar solvent in which it is highly soluble (e.g., methanol, ethanol). A less polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes, toluene) is then added slowly until turbidity persists. The solution is then heated until clear and allowed to cool.

  • Polymorphism: Be aware that amino acids and their derivatives can exhibit polymorphism, where different crystal forms have different physical properties.[6][7] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained.

Chiral Resolution

Since the starting material is racemic (this compound), the final product is a 1:1 mixture of enantiomers. For many pharmaceutical applications, separation of these enantiomers is required.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid).[8][9] This forms a mixture of diastereomeric salts, which have different solubilities and can often be separated by fractional crystallization. The desired salt is then isolated and treated with a base to liberate the pure enantiomer of this compound.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is an analytical and preparative method for separating enantiomers.[10][11][12][13] Columns based on crown ethers or derivatized polysaccharides have shown success in separating amino alcohols.[11][14]

dot

G Crude Crude Product (Post-Workup) IsSolid Is it a solid? Crude->IsSolid IsThermallyStable Is it thermally stable & non-polar? IsSolid->IsThermallyStable No (Oil) Cryst Recrystallization IsSolid->Cryst Yes Chrom Column Chromatography IsThermallyStable->Chrom No Distill Distillation (Kugelrohr) IsThermallyStable->Distill Yes Final Pure this compound (or Derivative) Chrom->Final Cryst->Final Distill->Final

Caption: Decision matrix for selecting a purification technique.

Part 3: Detailed Experimental Protocols

Protocol 1: Workup and Purification after LiAlH₄ Reduction of DL-Methionine Methyl Ester

This protocol details a standard procedure for the workup and purification following the reduction of an ester to this compound.

  • Reaction Quenching (Fieser Method): a. Cool the reaction vessel containing the ethereal solvent (e.g., THF) and excess LiAlH₄ to 0 °C using an ice-water bath. b. For every 1.0 g of LiAlH₄ used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring: i. 1.0 mL of deionized water. (CAUTION: Highly exothermic, hydrogen gas is evolved). ii. 1.0 mL of 15% (w/v) aqueous sodium hydroxide solution. iii. 3.0 mL of deionized water. c. Remove the ice bath and allow the resulting slurry to warm to room temperature. Stir vigorously for at least 1 hour. A granular, white precipitate should form, which is easily filterable. d. Set up a Buchner funnel with a pad of Celite® or diatomaceous earth over a piece of filter paper. e. Filter the slurry under vacuum. Wash the filter cake thoroughly with several portions of THF or ethyl acetate (3 x 50 mL for a medium-scale reaction) to ensure complete recovery of the product.

  • Solvent Removal: a. Combine the filtrate and washes. b. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil or low-melting solid.

  • Purification by Column Chromatography: a. Prepare the eluent: 5% Methanol in Dichloromethane containing 1% Triethylamine (v/v/v). b. Adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimum of methanol and adding the silica, then concentrating to a dry, free-flowing powder. c. Dry-load the adsorbed product onto a pre-packed silica gel column equilibrated with the eluent system. d. Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC) (visualize with ninhydrin or permanganate stain). e. Combine the pure fractions and concentrate under reduced pressure to afford pure this compound.

Protocol 2: Workup for N-Boc Protected this compound

This protocol describes the extractive workup after protecting the amine group of this compound with Di-tert-butyl dicarbonate (Boc₂O).

  • Initial Quench and Extraction: a. Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with: i. 5% aqueous citric acid or 1 M HCl (to remove any unreacted this compound). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts and unreacted Boc₂O). iii. Saturated aqueous sodium chloride (Brine) (to break emulsions and remove bulk water).[4]

  • Drying and Concentration: a. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-DL-Methioninol.

  • Purification: a. The crude product can often be purified by crystallization from an ethyl acetate/hexanes mixture. b. If chromatography is necessary, the N-Boc protected compound is much less polar and not basic. A standard silica gel column with an ethyl acetate/hexanes gradient can be used without the need for a basic modifier.

References

  • Buckenmaier, S. et al. (2002). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A.
  • Gherase, M. et al. (2008). Studies of the Interactions of Amino Alcohols Using High Performance Liquid Chromatography with Crown Ether Stationary Phases. Taylor & Francis Online.
  • Periasamy, M. et al. (2000). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, ACS Publications.
  • Periasamy, M. et al. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society.
  • BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences.
  • Remenec, J. et al. (2014). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. ResearchGate.
  • Unknown Author. SEPARATION OF ENANTIOMERS OF SELECTED SULFUR-CONTAINING AMINO ACIDS BY USING SERIALLY COUPLED ACHIRAL-CHIRAL COLUMNS. The Distant Reader.
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
  • Google Patents. (2016). Process for the preparation of amino alcohol derivatives or salts thereof.
  • CUTM Courseware. SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY.
  • Unknown Author. Paper Chromatography of Amino Acids.
  • Nguyen, H. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.
  • Zheng, W. et al. (2012). HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. NIH.
  • Unknown Author. Separation and Refining of Amino acids.
  • Gecse, O. et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
  • Google Patents. (2010). Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
  • LibreTexts. (2021). Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts.
  • Google Patents. (1995). Method for the crystallization of methionine.
  • UM Students' Repository. (2007). SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
  • Pataj, Z. et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • Pattanayak, P. et al. (2017). Crystallization of dl-methionine polymorphs in the presence of structurally compatible additives. ResearchGate.
  • Alfa Chemistry. Protected Amino Acid Purification. Chemical Amino / Alfa Chemistry.
  • Halldin, C. et al. (1987). Synthesis of L- and D-[methyl-11C]methionine. ResearchGate.
  • de Gruijter, C. et al. (2021). Cysteine protecting groups: applications in peptide and protein science. PubMed.
  • de Gruijter, C. et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate.
  • Caicedo, N. et al. (2024). Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. SciELO Colombia.
  • Pattanayak, P. et al. (2022). crystallization-of-dl-methionine-polymorphs-in-the-presence-of-structurally-compatible-additives. Bohrium.
  • Woo, S. et al. (2012). Crystal growth rates and optical resolution of DL-methionine hydrochloride by preferential crystallization from aqueous solution. ResearchGate.

Sources

Monitoring DL-Methioninol Reactions: A Detailed Guide to TLC and LC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Reaction Monitoring for DL-Methioninol

This compound, a chiral amino alcohol derived from the essential amino acid methionine, serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a diverse range of chemical transformations. Whether performing a protection reaction, such as the introduction of a tert-butyloxycarbonyl (Boc) group onto the amine, or an oxidation of the alcohol to the corresponding aldehyde, precise monitoring of the reaction's progress is paramount. Incomplete or over-extended reactions can lead to complex product mixtures, significantly complicating purification and reducing overall yield.

This comprehensive application note provides detailed protocols and the underlying scientific principles for monitoring reactions of this compound using two of the most common and powerful techniques in the modern organic chemistry laboratory: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for their synthetic workflows.

Method Selection: A Logic-Driven Approach

The choice between TLC and LC-MS for reaction monitoring is often dictated by the specific needs of the project, available instrumentation, and the desired level of detail.

Method_Selection Topic Reaction Monitoring for this compound TLC Thin-Layer Chromatography (TLC) Topic->TLC Quick, qualitative check? LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Topic->LCMS High sensitivity & quantitation needed? Qualitative Qualitative Assessment (Presence/Absence of Spots) TLC->Qualitative Speed Speed & Low Cost TLC->Speed Quantitative Quantitative Analysis (Peak Area Integration) LCMS->Quantitative Sensitivity High Sensitivity & Specificity LCMS->Sensitivity Confirmation Molecular Weight Confirmation LCMS->Confirmation TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate (SM, Co-spot, RM) prep_plate->spotting prep_chamber Prepare Developing Chamber development Develop Plate in Mobile Phase prep_chamber->development spotting->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualize Spots (UV, Stain, Heat) drying->visualization interpretation Interpret Results (Rf Values) visualization->interpretation LCMS_Workflow cluster_prep Sample Preparation cluster_execution LC-MS Analysis cluster_analysis Data Analysis aliquot Withdraw Aliquot from Reaction quench_dilute Quench (if needed) & Dilute Sample aliquot->quench_dilute injection Inject Sample onto HILIC Column quench_dilute->injection separation Gradient Elution Separation injection->separation detection Mass Spectrometry Detection (ESI+) separation->detection chromatogram Extract Ion Chromatograms (XICs) detection->chromatogram integration Integrate Peak Areas (Start Material & Product) chromatogram->integration conclusion Determine Reaction Completion integration->conclusion

Topic: Scale-Up Synthesis of DL-Methioninol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol and its derivatives are valuable chiral building blocks in the pharmaceutical industry, frequently incorporated into complex bioactive molecules. Transitioning their synthesis from laboratory benchtop to pilot or industrial scale presents significant challenges related to safety, cost-effectiveness, and process robustness. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the practical and widely employed method of reducing DL-Methionine or its esters. We delve into the rationale behind reagent selection, provide a detailed, field-tested kilogram-scale protocol, and address common challenges encountered during process scale-up, with an emphasis on safety and efficiency.

Introduction: The Strategic Importance of this compound

Chiral amino alcohols are fundamental synthons in medicinal chemistry, prized for their ability to introduce specific stereochemistry into drug candidates, thereby influencing pharmacological activity and reducing off-target effects. This compound, derived from the essential amino acid DL-methionine, serves as a versatile precursor for a wide range of pharmaceutical intermediates. The primary challenge in its production lies not in the chemical transformation itself, but in developing a process that is safe, scalable, and economically viable. While various synthetic methods exist, including biocatalytic routes, the reduction of amino acid esters remains a cornerstone of industrial production due to its reliability and use of readily available starting materials.[1][2]

This guide focuses on the reduction of DL-Methionine methyl ester using sodium borohydride (NaBH₄), a method that balances reactivity with manageable safety protocols for large-scale operations.

Synthetic Strategy: From Amino Acid to Amino Alcohol

The most direct route to this compound on a large scale is the reduction of the carboxylic acid moiety of DL-Methionine. However, carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride under standard conditions. To facilitate this transformation, two primary strategies are employed:

  • Esterification Followed by Reduction: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). Esters are more susceptible to nucleophilic attack by hydride reagents, allowing for efficient reduction under milder conditions. This two-step process often provides higher overall yields and purity, making it preferable for scale-up.

  • Activated Reduction of the Carboxylic Acid: The carboxylic acid is reduced directly using a more powerful reducing system or by activating the carboxyl group in situ. Using sodium borohydride in combination with an activating agent like trifluoroacetic acid (TFA) or a Lewis acid (e.g., AlCl₃) can achieve this, though it may introduce more complex reaction kinetics and safety considerations.[3]

For this guide, we will focus on the first strategy, which offers a more controlled and robust process for industrial application.

Workflow for this compound Synthesis

G cluster_0 Phase 1: Esterification cluster_1 Phase 2: Reduction cluster_2 Phase 3: Purification A DL-Methionine D Reaction Vessel 1 (Esterification) A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., SOCl₂) C->D E DL-Methionine Methyl Ester HCl D->E Workup & Isolation F DL-Methionine Methyl Ester E->F Neutralization before reduction I Reaction Vessel 2 (Reduction) F->I G Sodium Borohydride (NaBH₄) G->I H Solvent (e.g., THF) H->I J Crude this compound I->J Quench & Workup K Purification System J->K Crystallization or Distillation L Pure this compound K->L

Caption: High-level workflow for the two-phase synthesis of this compound.

Kilogram-Scale Synthesis Protocol: this compound

This protocol details the reduction of DL-Methionine methyl ester. It is intended for execution by trained professionals in a facility equipped for large-scale chemical synthesis.

Materials and Equipment
Reagents & Solvents Grade Equipment
DL-Methionine Methyl Ester HCl>98%50 L Glass-Lined Reactor with overhead stirrer
Sodium Borohydride (NaBH₄)>98%, granularTemperature control unit (chiller/heater)
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O50 L dropping funnel
Sodium Hydroxide (NaOH)50% w/w solutionpH meter and probe
Methanol (MeOH)ACS GradeInert gas line (Nitrogen or Argon)
Ethyl AcetateACS GradeLarge-scale rotary evaporator
Brine (Saturated NaCl)Filtration apparatus (e.g., Nutsche filter)
Anhydrous Magnesium SulfateVacuum oven
Critical Safety and Handling (E-E-A-T)

Trustworthiness: This protocol is designed as a self-validating system where safety is paramount. Adherence to these guidelines is mandatory.

  • Sodium Borohydride (NaBH₄): NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or even moist air.[4] It is also corrosive and toxic if ingested or absorbed through the skin.[4][5]

    • Handling: Always handle NaBH₄ in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen).[4] Use non-sparking tools and ensure all equipment is bonded and grounded to prevent static discharge.[5]

    • Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. The container must be kept tightly closed and labeled as 'Water Reactive'.[4][6]

    • Spills: In case of a spill, do not use water. Isolate the area, provide ventilation, and clean up immediately using non-sparking tools, avoiding dust generation. Quench the spilled material carefully with a non-reactive solvent like isopropanol before disposal.[4][6]

  • Hydrogen Gas Evolution: The reaction and subsequent quenching steps produce significant volumes of hydrogen gas. The reactor must be vented to a safe area (e.g., a fume hood or scrubber system) away from any ignition sources.[7]

  • Exothermic Reaction: The reduction is exothermic. A robust cooling system and controlled reagent addition are critical to prevent a thermal runaway.[3][7]

  • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4]

Step-by-Step Experimental Protocol

Step 1: Reactor Preparation and Charging

  • Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with DL-Methionine methyl ester HCl (2.0 kg, 10.0 mol).

  • Add anhydrous Tetrahydrofuran (THF, 20 L) to the reactor.

  • Stir the mixture at 150 RPM to form a slurry.

  • Cool the reactor contents to 0-5 °C using the temperature control unit.

  • Slowly add a 10% aqueous solution of sodium hydroxide to neutralize the hydrochloride salt until the pH is ~8-9. This will free the amine. Note: This step is often done as a separate workup after esterification and before reduction. For a streamlined process, one can use the freebase ester directly if available. For this protocol, we assume the freebase is used.

  • Charge the reactor with DL-Methionine methyl ester (1.63 kg, 10.0 mol) and anhydrous THF (20 L).

  • Stir the mixture at 150 RPM and cool to 0-5 °C.

Step 2: Controlled Addition of Reducing Agent

  • In a separate, dry vessel under nitrogen, carefully prepare a suspension of sodium borohydride (1.14 kg, 30.0 mol, 3.0 eq) in anhydrous THF (10 L).

  • Transfer this suspension to the 50 L dropping funnel.

  • Begin adding the NaBH₄ suspension to the reactor dropwise over a period of 4-6 hours.

  • CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 0-10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.[7]

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Continue stirring for 12-18 hours.

  • Monitor the reaction progress by taking aliquots for TLC or HPLC analysis until the starting material is consumed.

Step 4: Reaction Quenching (High Hazard Step)

  • Cool the reactor back down to 0-5 °C.

  • CRITICAL: Ensure adequate ventilation and that no ignition sources are present.

  • Slowly and carefully add Methanol (2 L) dropwise to the reaction mixture to quench the excess NaBH₄. Vigorous gas evolution (H₂) will occur. Control the addition rate to manage the effervescence.

  • After the initial vigorous reaction subsides, add a 1 M solution of HCl dropwise to neutralize the mixture and hydrolyze the borate esters. Adjust the pH to ~9-10 with 50% NaOH solution.

Step 5: Workup and Product Isolation

  • Filter the mixture through a pad of celite to remove the inorganic borate salts. Wash the filter cake with THF (2 x 2 L).

  • Combine the filtrate and washes. Reduce the volume by approximately 75% using a rotary evaporator.

  • To the remaining residue, add Ethyl Acetate (20 L) and water (10 L).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 L).

  • Combine all organic layers and wash with brine (10 L).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude this compound as a viscous oil.

Step 6: Purification

  • The crude oil can be purified by vacuum distillation or recrystallization.

  • Recrystallization (Recommended): Dissolve the crude oil in a minimum amount of hot ethyl acetate. If necessary, add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold heptane, and dry in a vacuum oven at 40 °C.

  • Expected Yield: 1.0 - 1.2 kg (74-89%). Purity: >99% by HPLC.

Diagram of Scale-Up Reaction Setup

G cluster_jacket Cooling/Heating Jacket reactor vent Vent to Scrubber (H₂ Gas) reactor->vent stirrer Overhead Stirrer stirrer->reactor n2_in N₂ In n2_in->reactor thermowell Thermowell thermowell->reactor dropping_funnel Dropping Funnel (NaBH₄ in THF) dropping_funnel->reactor

Caption: Schematic of a jacketed reactor setup for kilogram-scale synthesis.

Process Optimization and Troubleshooting

Scaling up a reaction is rarely a linear process. The table below outlines key parameters and their impact, followed by a troubleshooting guide.

Table 1: Key Parameter Optimization
ParameterImpact on ProcessOptimization Rationale
Reagent Stoichiometry Affects reaction completion, cost, and quench safety.Using 2.5-3.0 equivalents of NaBH₄ ensures complete conversion without excessive waste. Lowering this can lead to incomplete reactions.
Temperature Control Critical for safety (exotherm) and selectivity.Maintaining 0-10 °C during addition prevents runaway reactions and potential side reactions. Higher temperatures can lead to reduced yields.
Addition Rate Directly influences the rate of heat and gas evolution.A slow, controlled addition (4-6 hours) is essential for maintaining a safe temperature profile on a large scale.
Solvent Quality Water content can prematurely decompose NaBH₄.Using anhydrous THF (<50 ppm H₂O) is crucial for maximizing the efficiency of the reducing agent.
Quenching Protocol A major safety bottleneck.A slow, controlled addition of a protic solvent like methanol at low temperatures is the safest method to manage hydrogen evolution.
Troubleshooting Decision Tree

G start Problem Encountered During Scale-Up incomplete_rxn Incomplete Reaction (Starting Material Remains) start->incomplete_rxn low_yield Low Yield of Final Product start->low_yield safety_issue Safety Issue (e.g., Exotherm) start->safety_issue q1 Check NaBH₄ quality and stoichiometry. incomplete_rxn->q1 q2 Where was mass loss? low_yield->q2 q3 What was the issue? safety_issue->q3 a1_1 Increase NaBH₄ equivalents (e.g., to 3.5 eq). q1->a1_1 Stoichiometry Low a1_2 Verify solvent is anhydrous. Water deactivates NaBH₄. q1->a1_2 Quality OK a2_1 Improve extraction efficiency. Perform additional extractions. q2->a2_1 During Workup a2_2 Optimize crystallization. Test different solvent systems. q2->a2_2 During Purification a2_3 Check for side reactions via HPLC. Lower reaction temperature. q2->a2_3 During Reaction a3_1 Reduce addition rate. Improve cooling efficiency. q3->a3_1 Temperature Spike a3_2 Ensure adequate venting. Slow down quench addition rate. q3->a3_2 Excessive Gas

Caption: A troubleshooting flowchart for common scale-up issues.

Conclusion

The successful scale-up synthesis of this compound derivatives is a multi-faceted challenge that requires a deep understanding of reaction mechanics, thermal safety, and process engineering. The reduction of DL-Methionine methyl ester with sodium borohydride offers a robust and scalable pathway. By implementing stringent safety protocols, maintaining precise control over reaction parameters, and preparing for common troubleshooting scenarios, researchers and drug development professionals can efficiently and safely produce this critical pharmaceutical intermediate on a large scale.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
  • Sodium Borohydride SOP. (n.d.). University of Washington.
  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
  • Synthesis of chiral amino-alcohols. (n.d.). ResearchGate.
  • γ-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. (n.d.). R Discovery.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). ACS Publications.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications.
  • L-Methionine Production. (2017). PubMed.
  • Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2025). ResearchGate.
  • SODIUM BOROHYDRIDE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.
  • Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. (2025). ACS Publications.
  • Procedure for the Reduction of an Ester to an Alcohol using Sodium Borohydride and Lithium Chloride. (n.d.). Organic Syntheses.

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Application Notes and Protocols: DL-Methioninol as a Chiral Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of DL-Methioninol in Asymmetric Synthesis

In the expansive field of organometallic catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Amino alcohols, readily derived from the chiral pool of amino acids, have emerged as a cornerstone in this endeavor, facilitating a myriad of asymmetric transformations with remarkable stereocontrol.[1] Among these, this compound, the reduced form of the essential amino acid methionine, presents a unique and underexplored scaffold. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows for the formation of stable chelate complexes with a variety of transition metals. The presence of a thioether moiety in the side chain offers an additional potential coordination site, which can influence the steric and electronic environment of the catalytic center.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound as a chiral ligand in organometallic catalysis. We will delve into the synthesis of the ligand, the preparation of its organometallic complexes, and provide detailed protocols for its application in key asymmetric catalytic reactions. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Ligand - A Foundational Protocol

The journey into utilizing this compound as a chiral ligand begins with its synthesis from its parent amino acid, DL-Methionine. The following protocol details a reliable method for this reduction.

Experimental Workflow: Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification DL-Methionine DL-Methionine Reaction_Setup Suspend DL-Methionine in THF DL-Methionine->Reaction_Setup Anhydrous THF Anhydrous THF Anhydrous THF->Reaction_Setup Lithium Aluminum Hydride (LAH) Lithium Aluminum Hydride (LAH) LAH_Addition Slowly add LAH at 0°C Lithium Aluminum Hydride (LAH)->LAH_Addition Reaction_Setup->LAH_Addition Reflux Reflux the mixture LAH_Addition->Reflux Quenching Quench with H2O and NaOH Reflux->Quenching Filtration Filter the solid Quenching->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Drying_Evaporation Dry and Evaporate Solvent Extraction->Drying_Evaporation Purification Purify by Chromatography Drying_Evaporation->Purification DL-Methioninol_Product This compound Purification->DL-Methioninol_Product Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: Synthesis of this compound from DL-Methionine

Materials:

  • DL-Methionine

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (15% w/v)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend DL-Methionine (1 equivalent) in anhydrous THF.

  • LAH Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LAH, 2-3 equivalents) in anhydrous THF via the dropping funnel. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular solid through a pad of Celite® and wash thoroughly with ethyl acetate. Combine the filtrate and the washings.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel to yield the pure product.

Part 2: Application in Asymmetric Catalysis

This compound is a versatile ligand for various asymmetric catalytic reactions. Below are detailed protocols for two prominent applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols are known to effectively catalyze this reaction with high enantioselectivity.[2][3][4][5][6]

G Catalyst_Formation This compound + Et2Zn -> Chiral Zinc-Alkoxide Catalyst Aldehyde_Coordination Aldehyde coordinates to Zinc center Catalyst_Formation->Aldehyde_Coordination 1 Ethyl_Transfer Intramolecular ethyl transfer to aldehyde carbonyl Aldehyde_Coordination->Ethyl_Transfer 2 Product_Release Hydrolysis releases chiral alcohol and regenerates catalyst Ethyl_Transfer->Product_Release 3 Product_Release->Catalyst_Formation 4

Caption: Generalized catalytic cycle for diethylzinc addition.

Materials:

  • This compound

  • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.05-0.1 equivalents) in anhydrous toluene. Cool the solution to 0°C.

  • Addition of Diethylzinc: Slowly add diethylzinc solution (2.0 equivalents) to the ligand solution and stir for 30 minutes at 0°C to form the chiral zinc-alkoxide catalyst in situ.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) to the catalyst mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C or room temperature, monitoring its progress by TLC or GC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Ligand AnalogueSubstrateYield (%)ee (%)Reference
(1R,2S)-N-methylephedrineBenzaldehyde9798Soai, et al. J. Chem. Soc., Chem. Commun., 1986 , 138.
(S)-diphenylprolinolBenzaldehyde>9597Noyori, et al. J. Am. Chem. Soc., 1986 , 108, 6071-6072.

Note: The data presented is for analogous, well-studied amino alcohol ligands to provide an expected performance benchmark for this compound.

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols, often utilizing isopropanol as a safe and abundant hydrogen source.[7] Ruthenium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation.[8][9]

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Isopropanol

  • Acetophenone

  • Potassium Hydroxide (KOH)

Procedure:

Part A: Catalyst Synthesis

  • In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (1.0 equivalent) and this compound (2.2 equivalents) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the [RuCl₂(p-cymene)(this compound)] complex, which can be used without further purification.

Part B: Asymmetric Transfer Hydrogenation

  • In a separate flask, dissolve the synthesized Ruthenium-DL-Methioninol complex (0.01 equivalents) in anhydrous isopropanol.

  • Add a solution of KOH (0.05 equivalents) in isopropanol to activate the catalyst.

  • Add acetophenone (1.0 equivalent) to the activated catalyst solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the conversion by GC or TLC.

  • Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

  • Purification and Analysis: Dry the organic layer, remove the solvent, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[RuCl(p-cymene)((1S,2S)-TsDPEN)]Acetophenone9597Noyori, et al. J. Am. Chem. Soc., 1995 , 117, 7562-7563.
[Ru(η⁶-C₆H₆)((S)-prolinate)Cl]Acetophenone9968Carmona, et al. Dalton Trans., 2003 , 159-165.[8]

Note: The provided data is for well-established ATH catalysts to serve as a reference for what may be achievable with a this compound-based catalyst.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, chiral ligand in the arsenal of synthetic organic chemists. Its straightforward synthesis from an inexpensive, naturally occurring amino acid, combined with its versatile coordination properties, makes it an attractive candidate for the development of novel catalytic systems. The protocols detailed herein provide a solid foundation for researchers to begin exploring the applications of this compound in asymmetric catalysis. Further research into the synthesis of novel derivatives of this compound and their application in a broader range of catalytic transformations is highly encouraged and is expected to yield exciting results in the field of asymmetric synthesis.

References

  • D. A. Alonso, P. G. Andersson, et al. Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer catalysts. Dalton Transactions, 2003, 159-165. [Link]
  • M. Wills, et al. Developing asymmetric iron and ruthenium-based cyclone complexes; complex factors influence the asymmetric induction in the transfer hydrogenation of ketones. Organic & Biomolecular Chemistry, 2013, 11, 5943-5953. [Link]
  • Bauer, T., et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 2022, 27(15), 4767. [Link]
  • Preparation method of chiral alpha-amino acid. CN105330557A.
  • Rassias, G. A., et al. Enantioselective addition of diethylzinc to aldehydes. [Link]
  • Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. ACS Catalysis, 2021, 11(13), 8016-8022. [Link]
  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 2014, 6(7), 2006-2009. [Link]
  • Enantioselectivity of Diethylzinc Addition to. [Link]
  • Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)-L1 and (R)-L2. [Link]
  • Zhang, J., et al. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Catalysis Science & Technology, 2016, 6, 2845-2865. [Link]
  • Palmer, M. J., et al. Asymmetric transfer hydrogenation of C:O and C:N bonds. Tetrahedron: Asymmetry, 1999, 10(11), 2045-2061. [Link]
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 2021, 9, 708891. [Link]
  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 2021, 26(22), 6927. [Link]
  • Enantioselective addition of diethylzinc to aldehydes in the presence of polymer-supported Ni(II) complexes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: DL-Methioninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of DL-Methioninol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the reduction of DL-Methionine. This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to enhance the success and reproducibility of your experiments.

Troubleshooting Guide: Addressing Low Yields in this compound Synthesis

Low yield is a frequent and frustrating issue in the synthesis of amino alcohols from their corresponding amino acids. The reduction of DL-Methionine presents specific challenges due to the presence of three key functional groups: a carboxylic acid, a primary amine, and a thioether. Each can influence the reaction's outcome. This section addresses the most common problems in a direct question-and-answer format.

Issue 1: My reaction is incomplete, and I recover a significant amount of unreacted DL-Methionine. What is going wrong?

Root Cause & Solution:

This is the most common failure mode and typically points to issues with the reducing agent's activity or the reaction conditions. The standard reducing agent for carboxylic acids, sodium borohydride (NaBH₄), is notoriously ineffective for this transformation on its own.[1][2] More potent hydride donors are required.

  • Cause A: Inadequate Reducing Agent. If you are using NaBH₄ alone, it lacks the reactivity to reduce the carboxylate anion formed by the deprotonation of the amino acid.

    • Solution: Employ a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or use a system that activates the carboxylic acid in situ, such as the Sodium Borohydride/Iodine (NaBH₄/I₂) combination.[3][4] LiAlH₄ is extremely reactive and non-selective, but highly effective.[5] The NaBH₄/I₂ system generates diborane (B₂H₆) in situ, which readily reduces carboxylic acids.[3]

  • Cause B: Deactivation of the Reducing Agent. Lithium Aluminum Hydride (LiAlH₄) reacts violently and exothermically with protic sources, including water, alcohols, and even the amine and carboxylic acid protons on the starting material itself.[1][2]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, typically Tetrahydrofuran (THF) or Diethyl Ether, to prevent quenching of the reagent. A higher molar equivalent of LiAlH₄ (typically 2-3 equivalents) is often necessary to account for the loss to the acidic protons on the methionine molecule.

  • Cause C: Insufficient Reaction Time or Temperature. Reduction reactions, especially those using milder or in situ generated reagents, may be slow at low temperatures.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction stalls, consider extending the reaction time or gently warming the mixture according to established protocols. For instance, reductions with NaBH₄/I₂ often require refluxing for several hours to ensure completion.[3]

Issue 2: My yield is low due to the formation of multiple side products. How can I improve selectivity?

Root Cause & Solution:

The thioether group in methionine is highly susceptible to side reactions, primarily oxidation and S-alkylation, which can significantly reduce the yield of the desired product.[7][8]

  • Cause A: Oxidation of the Thioether. The sulfur atom in methionine can be easily oxidized to a sulfoxide during the reaction or, more commonly, during the aqueous workup.[7][9] This side product can be difficult to separate from the desired amino alcohol.

    • Solution 1 (Prevention): Maintain a strict inert atmosphere throughout the reaction and workup. Degas all aqueous solutions used for quenching and extraction.

    • Solution 2 (Remediation): If oxidation occurs, the sulfoxide can sometimes be reduced back to the thioether. However, this adds steps and complexity. A more robust approach is to add a mild reducing agent or scavenger during the workup, though compatibility with the product must be verified.[8]

  • Cause B: Over-reduction or Side Reactions with Intermediates. While less common for this specific substrate, highly reactive agents like LiAlH₄ can sometimes lead to complex reaction pathways if not controlled.

    • Solution: Maintain proper temperature control, especially during the addition of the reducing agent. Adding the reagent slowly to a cooled solution of the amino acid can help manage the exotherm and improve selectivity.

Below is a troubleshooting workflow to help diagnose and solve common yield issues.

G cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC/HPLC) start->check_conversion unreacted_sm High % of Starting Material (SM) check_conversion->unreacted_sm Incomplete Conversion side_products Multiple Side Products check_conversion->side_products Low Selectivity clean_crude Crude Product Looks Clean check_conversion->clean_crude Good Conversion solution_reagent 1. Use stronger reducing agent (LiAlH₄, NaBH₄/I₂) 2. Use anhydrous conditions 3. Increase reagent equivalents unreacted_sm->solution_reagent solution_oxidation 1. Maintain inert atmosphere 2. Degas workup solutions 3. Optimize temperature control side_products->solution_oxidation solution_purification 1. Optimize quenching procedure 2. Use appropriate extraction solvent 3. Consider alternative purification (e.g., chromatography) clean_crude->solution_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 3: The reaction appears complete by TLC/HPLC, but my isolated yield is poor after workup and purification.

Root Cause & Solution:

This problem indicates that the product is being lost during the isolation phase. Amino alcohols are polar, often water-soluble compounds, making their extraction from aqueous media challenging.

  • Cause A: Improper Quenching of LiAlH₄. The workup for LiAlH₄ reactions is critical. Incorrect quenching can lead to the formation of a gelatinous aluminum hydroxide precipitate that traps the product, making filtration and extraction inefficient.

    • Solution: Employ a standardized Fieser workup. This involves the careful, sequential, and dropwise addition of water, followed by a sodium hydroxide solution, and finally more water, in a precise ratio relative to the initial amount of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH(aq), then '3x' mL H₂O). This procedure generates a granular, easily filterable precipitate of aluminum salts, liberating the product into the organic phase.

  • Cause B: Poor Extraction Efficiency. this compound has significant water solubility due to its polar amine and hydroxyl groups. Standard extraction with nonpolar organic solvents like diethyl ether or ethyl acetate may be inefficient.

    • Solution: Perform multiple, small-volume extractions rather than one large-volume extraction. Use a more polar solvent like dichloromethane (DCM) or a mixture of solvents (e.g., DCM/Isopropanol). Saturating the aqueous layer with sodium chloride (NaCl) can also decrease the product's solubility in water and drive it into the organic layer (salting-out effect).

Frequently Asked Questions (FAQs)
  • Q1: Which reducing agent is best: LiAlH₄ or NaBH₄/I₂?

    • A1: The choice depends on your laboratory's capabilities and safety protocols.

      • LiAlH₄ is generally faster and more potent, often leading to higher yields if handled correctly. However, it is extremely pyrophoric and requires stringent anhydrous and inert atmosphere techniques.[5]

      • NaBH₄/I₂ is a safer and more convenient alternative.[3][4] It is less sensitive to trace amounts of moisture (though anhydrous conditions are still recommended for best results) and does not require the same level of specialized handling as LiAlH₄. The reaction may require longer times or heating to go to completion.

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane with a few drops of ammonium hydroxide) and visualize with a ninhydrin stain. The starting amino acid will have a low Rf value, while the less polar amino alcohol product will move further up the plate. HPLC can also be used for more precise, quantitative monitoring.[10][11]

  • Q3: What are the critical safety precautions for this synthesis?

    • A3:

      • LiAlH₄: Handle only in a fume hood under an inert atmosphere. It reacts violently with water, so ensure no water is nearby. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and dry, chemical-resistant gloves.[12] Have a Class D fire extinguisher (for combustible metals) available.

      • NaBH₄/I₂: This reaction generates hydrogen gas and diborane, which are flammable. Perform the reaction in a well-ventilated fume hood. Iodine is corrosive and should be handled with care.

      • General: Always wear appropriate PPE. The product, this compound, should be handled with care, and its toxicological properties should be reviewed from its Safety Data Sheet (SDS).

  • Q4: I need to produce a larger quantity of this compound. Can this reaction be scaled up?

    • A4: Yes, but with caution. Reactions involving LiAlH₄ are notoriously difficult and dangerous to scale up due to the large exotherm. The NaBH₄/I₂ method is generally more amenable to scale-up. For any scale-up, a thorough safety review is essential. Pay close attention to temperature control and the rate of reagent addition. A pilot reaction at an intermediate scale is strongly recommended before attempting a large-scale synthesis.

Optimized Experimental Protocol: Synthesis via NaBH₄/I₂ Reduction

This protocol is adapted from methodologies reported for the reduction of amino acids using the sodium borohydride/iodine system, which is favored for its operational simplicity and improved safety profile over LiAlH₄.[3][4]

Reagents and Materials
Reagent/MaterialQuantity (for 10 mmol scale)Notes
DL-Methionine1.49 g (10 mmol)Dry in a vacuum oven before use.
Sodium Borohydride (NaBH₄)1.51 g (40 mmol, 4 eq.)Fresh, high-purity powder is recommended.
Iodine (I₂)5.08 g (20 mmol, 2 eq.)Solid crystals.
Anhydrous Tetrahydrofuran (THF)100 mLUse from a freshly opened bottle or still.
Methanol (MeOH)~50 mLFor quenching.
20% Aqueous KOH~100 mLFor workup.
Dichloromethane (DCM)3 x 50 mLFor extraction.
Sodium Chloride (NaCl)Saturated solutionFor washing/salting out.
Anhydrous Sodium Sulfate (Na₂SO₄)~10 gFor drying organic layer.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_glass Dry Glassware setup Assemble Under N₂ prep_glass->setup prep_reagents Weigh Reagents setup->prep_reagents add_met_nabh4 Suspend Met & NaBH₄ in THF prep_reagents->add_met_nabh4 add_iodine Add I₂ Solution Dropwise at 0°C add_met_nabh4->add_iodine reflux Warm to RT & Reflux add_iodine->reflux monitor Monitor by TLC reflux->monitor cool Cool to 0°C monitor->cool Reaction Complete quench Quench with MeOH cool->quench concentrate Concentrate quench->concentrate hydrolyze Hydrolyze Borate Esters (KOH) concentrate->hydrolyze extract Extract with DCM hydrolyze->extract dry_evap Dry & Evaporate extract->dry_evap

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add DL-Methionine (1.49 g, 10 mmol) and sodium borohydride (1.51 g, 40 mmol).

    • Expertise Note: The use of excess NaBH₄ is crucial to drive the reaction to completion and to account for any reaction with trace impurities.

  • Suspension: Add 50 mL of anhydrous THF to the flask. Stir the resulting white suspension. Cool the flask to 0°C in an ice-water bath.

  • Iodine Addition: In a separate dry flask, dissolve iodine (5.08 g, 20 mmol) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred suspension of methionine and NaBH₄ over 30-45 minutes. Maintain the temperature at 0°C during the addition.

    • Expertise Note: The brown color of iodine should dissipate as it reacts. A slow addition rate is critical to control the initial exotherm and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66°C for THF) and maintain for 12-18 hours. The cloudy white suspension is indicative of the reaction proceeding.[3]

  • Monitoring: Periodically take a small aliquot from the reaction, quench it carefully with a few drops of methanol, and spot it on a TLC plate to check for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borohydride. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases and all white solids have dissolved.

    • Trustworthiness Note: This step is highly exothermic and releases hydrogen gas. Perform it slowly in a well-ventilated fume hood.

  • Concentration & Hydrolysis: Remove the solvent by rotary evaporation to obtain a white paste. To this residue, add 100 mL of 20% (w/w) aqueous potassium hydroxide (KOH) and stir vigorously at room temperature for 6 hours.

    • Expertise Note: This basic hydrolysis step is essential to break down the intermediate borate-amine complexes and liberate the free amino alcohol.[3]

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). To improve recovery, you may saturate the aqueous layer with solid NaCl.

  • Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation under high vacuum or by column chromatography if necessary. A typical recovery from the reaction mixture is in the range of 60-84%.[4]

Data Summary
Comparison of Common Reduction Methods
ParameterLiAlH₄ ReductionNaBH₄/I₂ Reduction
Reactivity Very HighHigh (via in situ B₂H₆)
Selectivity Low (reduces most carbonyls)[5]High (selective for carboxylic acids/amides)[3]
Safety Concerns Pyrophoric, reacts violently with water[1]Generates H₂ gas, less hazardous than LiAlH₄
Typical Conditions Anhydrous THF/Ether, 0°C to RT, Inert atmosphereAnhydrous THF, 0°C to Reflux
Workup Fieser workup (H₂O/NaOH/H₂O)Methanol quench, basic hydrolysis, extraction[3]
Expected Yield 70-90% (if optimized)60-85%[4]
References
  • Benchchem Technical Support. (n.d.). Minimizing Side Reactions in Methionine Synthesis. Benchchem.
  • DL-Methionine. (n.d.). Organic Syntheses.
  • Reduction of amino acids to corresponding amino alcohols. (2019). Chemistry Stack Exchange.
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU.
  • Aluminium hydrides and borohydrides as reducing agents. (n.d.). Fisher Scientific.
  • Turton, R. (n.d.). Production of dl-Methionine.
  • O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry - ACS Publications.
  • Reductions using NaBH4, LiAlH4. (n.d.). Organic Chemistry II - Lumen Learning.
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline.
  • Reduction with NaBH4 or LiAlH4. (2017). YouTube.
  • Optimization of reaction conditions. (n.d.). ResearchGate.
  • Analysis of L-Methionine in the enzymatic synthesis procedure by high performance liquid chromatography. (n.d.). Semantic Scholar.
  • Process for DL-methionyl-DL-methionine preparation and isolation. (n.d.). Google Patents.
  • Pérez Sánchez, A., et al. (2024). Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. Redalyc.
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Comprehensive Guide to DL-Methionine: Applications, Benefits, and Safe Handling. (n.d.).
  • Synthesis of L- and D-[methyl-11C]methionine. (n.d.). PubMed.
  • DL-Methionine (DL-Methioninum). (n.d.).
  • Analytical methods used for determination of L-methionine in fermentation broth. (n.d.).
  • Reduction of Chiral Amino Acids Based on Current Method. (n.d.). JOCPR.
  • Process for the preparation of D,L-methionine or salts thereof. (n.d.). Google Patents.
  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). ResearchGate.
  • EURL Evaluation Report on the Analytical Methods. (n.d.). European Union.
  • Formylation facilitates the reduction of oxidized initiator methionines. (n.d.). PMC - NIH.
  • Methionine Oxidation and Reduction in Proteins. (n.d.). PMC - NIH.
  • A Comparative Guide to Internal Standards for DL-Methionine Quantification. (n.d.). Benchchem.
  • Regulation of cell function by methionine oxidation and reduction. (n.d.). PMC - NIH.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC - NIH.
  • Clean method for preparing D,L-methionine. (n.d.). Google Patents.
  • Prevent getting oxidation of Methionine during hydrolysis with 6NHCl under vacuum?. (2016).
  • Separation and Refining of Amino acids. (n.d.).
  • Can Reducing Methionine Consumption Enhance Cancer Treatment?. (2024).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. (2012). PMC - PubMed Central.
  • The Role of Reduced Methionine in Mediating the Metabolic Responses to Protein Restriction Using Different Sources of Protein. (n.d.). NIH.

Sources

Technical Support Center: DL-Methioninol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Methioninol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of this compound in acidic environments. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you anticipate and mitigate common experimental challenges.

Introduction: The Dual Reactivity of this compound

This compound, the reduced alcohol form of DL-methionine, is a valuable chiral building block in organic synthesis. However, its bifunctional nature, possessing both a nucleophilic thioether and a primary alcohol, presents unique challenges under acidic conditions. While the amino group is protonated and thus generally protected in acidic media, the thioether and alcohol functionalities remain susceptible to a variety of side reactions. This guide will dissect these potential issues, offering both mechanistic explanations and actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers have when working with this compound in acidic media.

Q1: What are the primary sites of reactivity on this compound in a strong acid?

In strongly acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)), the primary amino group of this compound will be protonated to form an ammonium salt. This protonation deactivates the amine, rendering it largely unreactive as a nucleophile. Consequently, the two main sites for potential side reactions are the sulfur atom of the thioether side chain and the primary hydroxyl group.

Q2: I'm observing an increase in the mass of my product by 16 Da. What could be the cause?

An increase of 16 Da is a classic indicator of oxidation of the sulfur atom in the methioninol side chain, forming a sulfoxide. This is one of the most common side reactions, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.

Q3: My reaction mixture has a complex impurity profile that I am struggling to characterize. Where should I start?

When dealing with a complex mixture, it is advisable to first consider the most probable side reactions based on your specific reaction conditions. For this compound in acid, these would be thioether oxidation, S-alkylation, and potential reactions of the hydroxyl group such as ether formation or dehydration. A combination of LC-MS to determine the molecular weights of the impurities and NMR to identify structural features will be crucial for characterization.

Part 2: Troubleshooting Guides for Specific Side Reactions

This section provides a deep dive into the most common side reactions, their mechanisms, and detailed troubleshooting protocols.

Issue 1: Oxidation of the Thioether Side Chain

The sulfur atom in this compound is susceptible to oxidation, primarily forming the corresponding sulfoxide. This is a significant issue as it introduces a new stereocenter and can be difficult to separate from the desired product.

  • Presence of Oxidizing Agents: Even trace amounts of oxidizing agents in your reagents or solvents can lead to sulfoxide formation.

  • Exposure to Atmospheric Oxygen: Prolonged reaction times or workups with exposure to air can contribute to oxidation, especially in the presence of light or metal catalysts.

  • Reaction with Electrophilic Species: In certain contexts, such as with hypohalous acids, the thioether can be oxidized to dehydromethionine.

  • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas like nitrogen or argon.

  • Use Fresh Reagents: Employ freshly opened bottles of reagents and solvents to minimize the presence of peroxides and other oxidizing impurities.

  • Inert Atmosphere: Conduct your reaction under a blanket of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Scavengers: For particularly sensitive reactions, consider the addition of a small amount of an antioxidant or a scavenger like triphenylphosphine.

Issue 2: S-Alkylation of the Thioether

The thioether in this compound can act as a nucleophile and react with electrophiles present in the reaction mixture, leading to the formation of a sulfonium salt.

  • Presence of Carbocations: In strongly acidic media, carbocations can be generated from other reagents or even from the dehydration of the this compound alcohol itself. These carbocations are potent electrophiles that can be attacked by the sulfur atom.

  • Reactive Alkyl Halides: If your reaction involves alkyl halides, direct S-alkylation is a likely side reaction.

  • Control of Electrophiles: Carefully consider the stoichiometry of your reagents to avoid an excess of electrophiles.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of S-alkylation.

  • Protecting Groups: If S-alkylation is a persistent issue, consider protecting the thioether, although this adds extra steps to your synthesis.

Issue 3: Side Reactions of the Hydroxyl Group

Under acidic conditions, the primary alcohol of this compound can undergo side reactions, primarily ether formation and dehydration.

  • Mechanism: The hydroxyl group of one this compound molecule can be protonated by the acid, forming a good leaving group (water). Another molecule of this compound can then act as a nucleophile, attacking the carbon and displacing water to form a diether. This is a type of dehydration reaction.

  • Troubleshooting:

    • Concentration: This is a bimolecular reaction, so running the reaction at a lower concentration can disfavor ether formation.

    • Temperature: Higher temperatures can promote this dehydration reaction. Running the reaction at the lowest effective temperature is recommended.

  • Mechanism: In the presence of a strong, non-nucleophilic acid and heat, the protonated hydroxyl group can leave as water, and a proton can be eliminated from an adjacent carbon to form an alkene.

  • Troubleshooting:

    • Choice of Acid: Use a less-coordinating acid if possible.

    • Temperature Control: Avoid high reaction temperatures.

  • Mechanism: While less likely for a primary alcohol without a nearby activating group, intramolecular cyclization to form a tetrahydrofuran derivative could be a possibility under certain conditions, though this would involve the formation of a less stable secondary carbocation.

  • Troubleshooting: The same measures to prevent ether formation and dehydration (lower concentration, lower temperature) will also help to minimize this potential side reaction.

Part 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for Minimizing Side Reactions
  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reagent Addition: Add this compound to the reaction vessel under a positive pressure of inert gas. If other reagents are solids, add them at this stage.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via cannula or a syringe.

  • Acid Addition: Cool the reaction mixture in an ice bath before the slow, dropwise addition of the acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Workup: Quench the reaction by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

Data Presentation
Side ReactionCommon CauseRecommended Analytical Method
Thioether Oxidation Presence of oxidizing agents, exposure to airLC-MS (mass increase of 16 Da), ¹H NMR (downfield shift of protons adjacent to sulfur)
S-Alkylation Presence of electrophiles (e.g., carbocations)LC-MS (mass increase corresponding to the alkyl group), ¹H NMR (new signals for the alkyl group)
Ether Formation High concentration, high temperatureLC-MS (mass of dimer minus water), ¹H NMR (complex overlapping signals)
Dehydration Strong acid, high temperatureGC-MS (if volatile), ¹H NMR (appearance of alkene signals)
Visualization of Reaction Pathways

Side_Reactions DLM This compound Protonated_DLM Protonated this compound (Amine Protected) DLM->Protonated_DLM H+ Sulfoxide Methioninol Sulfoxide Protonated_DLM->Sulfoxide Oxidation Sulfonium Sulfonium Salt Protonated_DLM->Sulfonium S-Alkylation Ether Dimeric Ether Protonated_DLM->Ether Dimerization Alkene Dehydration Product Protonated_DLM->Alkene Dehydration Oxidant [O] Electrophile R+ Heat_Acid Heat, H+

Caption: Potential side reaction pathways of this compound in acidic conditions.

Part 4: Protecting Group Strategies

When the inherent reactivity of this compound proves difficult to manage, a protecting group strategy can be an effective, albeit more synthetically demanding, solution.

Protecting the Hydroxyl Group

The primary alcohol can be protected as an ether or a silyl ether.

  • Benzyl (Bn) Ether: Introduced using benzyl bromide and a base. It is stable to a wide range of conditions but is typically removed by hydrogenolysis, which can sometimes be problematic for sulfur-containing compounds.

  • tert-Butyldimethylsilyl (TBDMS) Ether: A common choice, introduced using TBDMS-Cl and a base like imidazole. It is stable to many reaction conditions and is easily removed with a fluoride source (e.g., TBAF) or acid.

Protecting the Thioether Group

Protecting the thioether is less common but can be achieved through reversible oxidation to the sulfoxide. The sulfoxide is significantly less nucleophilic and can be reduced back to the thioether at a later stage.

Orthogonal Protection Strategy

In complex syntheses, an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. For example, a TBDMS ether (acid/fluoride labile) on the hydroxyl group and a Boc-carbamate (acid labile) on the amine would allow for selective deprotection.

Protection_Strategy cluster_0 This compound cluster_1 Protection cluster_2 Selective Deprotection DLM HO-CH(CH2CH2SCH3)-NH2 Protected_OH TBDMSO-CH(CH2CH2SCH3)-NH2 DLM->Protected_OH TBDMS-Cl, Imidazole Protected_NH2 HO-CH(CH2CH2SCH3)-NH-Boc DLM->Protected_NH2 Boc2O Double_Protected TBDMSO-CH(CH2CH2SCH3)-NH-Boc Protected_OH->Double_Protected Boc2O Protected_NH2->Double_Protected TBDMS-Cl, Imidazole Deprotected_OH HO-CH(CH2CH2SCH3)-NH-Boc Double_Protected->Deprotected_OH TBAF Deprotected_NH2 TBDMSO-CH(CH2CH2SCH3)-NH2 Double_Protected->Deprotected_NH2 TFA

Caption: Example of an orthogonal protection strategy for this compound.

References

  • Hypochlorous Acid Reacts with the N-Terminal Methionines of Proteins to Give Dehydromethionine, a Potential Biomarker for Neutrophil-Induced Oxidative Stress. National Institutes of Health.
  • Amino Acid-Protecting Groups. ResearchGate.
  • Ether formation in acidic conditions. YouTube.
  • Formation of Ethers under acidic conditions mechanism. YouTube.
  • Dehydration Synthesis in Less than 3 minutes. YouTube.

Technical Support Center: Enhancing Enantioselectivity with DL-Methioninol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing DL-Methioninol and its derivatives in asymmetric synthesis. This guide is designed to provide practical, field-proven insights into optimizing your reactions and troubleshooting common challenges to achieve high enantioselectivity. The content is structured in a flexible question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges faced when using this compound-derived chiral ligands and auxiliaries. A systematic approach is the most effective way to diagnose and resolve suboptimal results.

Q1: My reaction is yielding low enantiomeric excess (ee). What are the first things I should check?

A1: Low enantioselectivity is a frequent issue that can often be traced back to fundamental experimental parameters. Before embarking on extensive optimization, it is critical to perform a root cause analysis of your setup.

  • Purity of Reagents and Solvents: Trace impurities in your substrate, reagents, or solvents can act as catalyst poisons or facilitate a non-selective background reaction, eroding your ee. Always use reagents of the highest purity and freshly distilled, anhydrous solvents.[1][2]

  • Catalyst/Ligand Integrity: this compound derivatives, especially those containing phosphine groups, can be susceptible to oxidation. Ensure your ligand or catalyst has been stored correctly under an inert atmosphere and handle it using appropriate air- and moisture-free techniques (e.g., Schlenk line or glovebox).[1]

  • Reaction Atmosphere: Many organometallic catalysts formed in situ with this compound derivatives are highly sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and degassed solvents.[1]

  • Analytical Method Validation: Inaccurate ee values can be highly misleading. Confirm that your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is properly validated for the specific analyte. Ensure baseline separation of enantiomers and run a true racemic sample to confirm peak identification.

Q2: I've confirmed my basic setup is sound, but the enantioselectivity is still poor. What is the next step?

A2: If the foundational checks do not resolve the issue, the next logical step is a systematic optimization of the reaction conditions. The ligand structure, solvent, and temperature are often the most influential parameters. A methodical workflow is essential for efficiently identifying the optimal conditions.

G cluster_start Problem Identification cluster_checks Initial Verification cluster_optimization Systematic Optimization cluster_outcome Resolution start Low Enantioselectivity (ee) purity Check Reagent/Solvent Purity start->purity First, check... atmosphere Verify Inert Atmosphere purity->atmosphere analytics Validate Analytical Method atmosphere->analytics ligand Screen Ligand Derivatives analytics->ligand If still low, optimize... solvent Optimize Solvent ligand->solvent temperature Vary Temperature solvent->temperature concentration Adjust Concentration/Catalyst Loading temperature->concentration end High Enantioselectivity Achieved concentration->end Iterate to find optimum

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Q3: How significantly does temperature affect enantioselectivity?

A3: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity.[2] This is because the enantiomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. This difference is magnified at lower temperatures, leading to a more pronounced preference for the formation of one enantiomer. However, the trade-off is a significantly reduced reaction rate. An optimal temperature must be found that balances high selectivity with a practical reaction time.[1]

Table 1: Effect of Temperature on a Model Asymmetric Addition

Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
25 (Room Temp) 2 98 75
0 12 95 92
-20 24 91 97
-78 72 65 >99

Note: Data are representative and will vary based on the specific reaction.

Q4: My yield is high, but the ee is excellent. How can I improve the conversion rate?

A4: This scenario suggests that the stereochemical control of your reaction is effective, but the kinetics or catalyst turnover is problematic.[2]

  • Catalyst Loading: A low catalyst or ligand loading may be insufficient to drive the reaction to completion in a reasonable timeframe. Consider a modest increase in the catalyst concentration (e.g., from 1 mol% to 5 mol%).

  • Reaction Time and Temperature: Monitor the reaction's progress over time (e.g., by TLC or GC) to see if it has stalled. A longer reaction time or a slight increase in temperature might be necessary. Be cautious, as increasing the temperature could negatively impact your high enantioselectivity.[2]

  • Catalyst Deactivation: The active catalyst may be degrading under the reaction conditions. This could be due to impurities or inherent instability. Trying a fresh batch of the ligand or metal precursor can help diagnose this issue.[2]

Q5: How does solvent choice impact reactions using this compound derivatives?

A5: The solvent can have a profound effect on both reactivity and enantioselectivity by influencing the conformation and aggregation state of the active catalyst.[3][4]

  • Coordination: Coordinating solvents (like THF, Et₂O) can compete for binding sites on the metal center, potentially altering the structure of the catalytic complex.

  • Polarity: Non-polar solvents (like toluene, hexanes) often provide a more rigid and well-defined transition state, which can lead to higher enantioselectivity.

  • Additives: In some cases, the use of additives, such as water in small quantities, can drastically improve enantioselectivity by modifying the catalyst structure or participating in the transition state.[3] A solvent screen is a highly recommended step during reaction optimization.

Table 2: Effect of Solvent on a Model Asymmetric Henry Reaction

Solvent Yield (%) Enantiomeric Excess (ee, %)
THF 95 73
Diethyl Ether 60 2
CH₂Cl₂ 88 91
Toluene 85 94

Data adapted from related amino alcohol systems to illustrate the principle.[3]

Key Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following is a detailed, step-by-step methodology for a common application of a this compound derivative.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the in situ formation of a chiral catalyst from a this compound-derived ligand and its use in the highly enantioselective alkylation of an aldehyde.[5][6][7]

Materials:

  • (1R,2S)-N-substituted this compound derivative (Chiral Ligand, 2.5 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M in hexanes, 1.5 equivalents)

  • Benzaldehyde (1.0 equivalent), freshly distilled

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure all moisture is removed.

  • Catalyst Formation:

    • To the cooled flask, add the chiral this compound derivative (0.025 mmol).

    • Add anhydrous toluene (10 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.5 mmol, 1.5 mL) dropwise to the stirred ligand solution. Causality Note: This step forms the active chiral zinc-alkoxide catalyst. Slow addition prevents uncontrolled gas evolution and local heating.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete catalyst formation.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the catalyst solution at 0 °C. Causality Note: Maintaining a low temperature is crucial for maximizing enantioselectivity by favoring the lower-energy transition state.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Safety Note: This is a highly exothermic quench. Add the aqueous solution very slowly to control the evolution of ethane gas.

    • Allow the mixture to warm to room temperature.

  • Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.

  • Analysis:

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Mechanistic Insights

Understanding the mechanism is key to rational optimization. This compound derivatives act as chiral ligands that coordinate to a metal center, creating a sterically defined chiral environment.

G cluster_reactants Ligand Chiral Ligand (Methioninol Derivative) Catalyst Active Chiral Metal-Ligand Complex Ligand->Catalyst Metal Metal Source (e.g., Et₂Zn) Metal->Catalyst Substrate Prochiral Substrate (e.g., Aldehyde) TS Diastereomeric Transition State Substrate->TS Reagent Nucleophile (e.g., 'Et' group) Reagent->TS Favored Face Attack Catalyst->TS Coordinates Substrate Product Enantioenriched Product TS->Product Forms one enantiomer

Caption: Generalized mechanism for enantioselection using a chiral ligand.

The chiral ligand-metal complex presents a crowded steric environment. The prochiral substrate (e.g., an aldehyde) coordinates to the metal in a way that minimizes steric clashes. This preferential orientation exposes one of the two prochiral faces of the substrate to nucleophilic attack, leading to the formation of one enantiomer in excess.[8][9]

References
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Cp-C
  • Common pitfalls in the use of chiral auxiliaries. Benchchem.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
  • A Comparative Guide to Amino Alcohol Ligands in Asymmetric C
  • Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach.
  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
  • Asymmetric reactions_synthesis. University of Minnesota.
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH.
  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as C
  • Synthesis of New amino alcohol chiral Ligands (L1–L5).
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
  • Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands.

Sources

Common impurities in commercial DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for DL-Methioninol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of commercial this compound. Ensuring the quality of starting materials is paramount for reproducible and reliable experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.

I. Understanding the Importance of this compound Purity

This compound, a chiral amino alcohol, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and complex molecules. The presence of impurities, even in trace amounts, can have significant consequences, leading to:

  • Aberrant Reaction Pathways: Impurities can participate in side reactions, leading to the formation of unintended byproducts and reducing the yield of the desired product.

  • Compromised Biological Activity: In drug development, impurities can alter the pharmacological profile of the final active pharmaceutical ingredient (API), potentially leading to reduced efficacy or unforeseen toxicity.[1][2]

  • Analytical and Purification Challenges: The presence of closely related impurities can complicate the analysis and purification of the target molecule, increasing time and resource expenditure.

II. Frequently Asked Questions (FAQs) about this compound Impurities

This section addresses common questions regarding impurities in commercial this compound, providing insights into their origin and detection.

Q1: What are the most common types of impurities found in commercial this compound?

The impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound. Given that this compound is derived from DL-methionine, impurities from the methionine synthesis can carry over. The industrial synthesis of DL-methionine often involves the Strecker or hydantoin pathways, utilizing reagents like acrolein, methanethiol, and cyanide.[3][4] Consequently, potential impurities can include unreacted starting materials, intermediates, and byproducts from these chemical routes.[4][5]

  • Degradation Products: this compound, like its parent amino acid methionine, is susceptible to degradation. The sulfur atom in the side chain is prone to oxidation, leading to the formation of methionine sulfoxide and, to a lesser extent, methionine sulfone.[2][6] Other degradation pathways can be initiated by factors such as heat, light, and incompatible storage conditions.

  • Contaminants: This category includes any extraneous material introduced during manufacturing, packaging, or handling, such as residual solvents, moisture, or particulate matter.

Q2: How are these impurities typically identified and quantified?

A multi-technique analytical approach is essential for the comprehensive characterization of this compound purity. Commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. Reversed-phase HPLC with UV detection is a standard method.[7] For impurities that lack a UV chromophore, other detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (MS) can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the sample and help identify major impurities.

Q3: What are the acceptable limits for impurities in this compound for pharmaceutical applications?

Acceptable impurity levels are dictated by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). While specific monographs for this compound may not be universally available, the principles outlined in ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a framework. The identification, qualification, and reporting thresholds for impurities are based on the maximum daily dose of the final drug product.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the use of commercial this compound.

Problem 1: My reaction is producing an unexpected byproduct with a mass corresponding to the addition of an oxygen atom.

Q: I am using this compound in a peptide synthesis, and I've isolated a significant amount of a byproduct with a mass increase of 16 Da. What is the likely cause?

A: The most probable cause is the presence of This compound sulfoxide in your starting material. The thioether side chain of methionine and its derivatives is susceptible to oxidation.[2][6] This oxidation can occur during the manufacturing or storage of this compound.

Causality Explained: The lone pair of electrons on the sulfur atom in the methioninol side chain can be attacked by oxidizing agents, which can be atmospheric oxygen over long storage periods or trace peroxides in solvents. This leads to the formation of a sulfoxide. In peptide synthesis, the presence of this oxidized impurity can lead to the incorporation of the corresponding oxidized amino alcohol into your peptide chain, resulting in the observed mass increase.[6]

Troubleshooting Workflow:

A Unexpected +16 Da byproduct B Analyze starting this compound by LC-MS A->B Hypothesize oxidation C Confirm presence of this compound sulfoxide B->C Impurity detected D Purify this compound or acquire a new, high-purity batch C->D Action E Store this compound under inert atmosphere (N2 or Ar) and protect from light D->E Preventive measure F Proceed with reaction using purified material E->F

Caption: Workflow for troubleshooting an oxidized impurity.

Experimental Protocol: Analytical Check for this compound Sulfoxide

  • Sample Preparation: Prepare a dilute solution of your commercial this compound in a suitable solvent (e.g., water or methanol).

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺) and this compound sulfoxide ([M+H]⁺ + 16).

  • Data Interpretation: Compare the chromatograms of your commercial sample with a high-purity reference standard if available. The presence of a peak with the expected m/z for the sulfoxide confirms the impurity.

Problem 2: My reaction yield is consistently low, and I observe multiple small, unidentified peaks in my crude product's chromatogram.

Q: I am performing a reaction where this compound is a key nucleophile. However, my yields are poor, and the crude product analysis shows a complex mixture. What could be the issue?

A: This scenario often points to the presence of multiple process-related impurities in your this compound. These can include unreacted starting materials from the original methionine synthesis, such as 3-(methylthio)propionaldehyde, or byproducts from the reduction of methionine to methioninol.

Causality Explained: Process-related impurities can have reactive functional groups that compete with this compound in your reaction. For example, residual aldehydes or ketones can react with nucleophiles, while other amine-containing impurities can compete in acylation or alkylation reactions. This not only consumes your reagents but also leads to the formation of a complex mixture of side products, making purification challenging and lowering the overall yield of your desired product.

Troubleshooting Workflow:

A Low yield and complex crude mixture B Perform comprehensive purity analysis of this compound (HPLC, GC-MS, NMR) A->B C Identify and quantify major impurities B->C D Consider purification of this compound C->D G Source a higher purity grade of this compound C->G E Recrystallization D->E F Column Chromatography D->F H Re-run reaction with purified/new material E->H F->H G->H

Caption: Troubleshooting low yield due to multiple impurities.

Experimental Protocol: Purification of this compound by Recrystallization

  • Solvent Selection: Identify a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or isopropanol and water can be a good starting point.

  • Dissolution: Dissolve the commercial this compound in the minimum amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified this compound under vacuum.

  • Purity Check: Analyze the purified material by HPLC or another suitable analytical technique to confirm the removal of impurities.

Problem 3: I am observing diastereomeric impurities in my final product after a chiral separation.

Q: My synthesis involves a chiral separation step, and I am detecting the undesired diastereomer at a higher level than expected. Could the starting this compound be the source?

A: While this compound is a racemic mixture of D- and L-enantiomers, the presence of diastereomeric impurities in the starting material is a possibility, although less common than process-related or degradation impurities. These could arise from side reactions during the synthesis that affect one of the stereocenters. More commonly, impurities in the this compound can interfere with the chiral separation process itself.

Causality Explained: Certain impurities might co-elute with one of the desired enantiomers or the undesired diastereomer during chiral chromatography, leading to an inaccurate assessment of the diastereomeric ratio. Alternatively, an impurity could react with your chiral resolving agent, affecting the efficiency of the separation.

Troubleshooting and Best Practices:

  • High Purity is Key: For stereoselective synthesis and chiral separations, it is crucial to start with the highest purity this compound available.

  • Method Validation: Ensure your chiral analytical method is robust and specific for the enantiomers/diastereomers of interest and that potential impurities do not interfere with the separation and detection.

  • Blank Runs: Analyze a sample of your commercial this compound using your chiral separation method to check for any pre-existing interfering peaks.

IV. Summary of Potential Impurities

Impurity TypeCommon ExamplesPotential OriginRecommended Analytical Technique
Process-Related Unreacted starting materials (e.g., 3-(methylthio)propionaldehyde), intermediates from methionine synthesis, byproducts of the reduction step.Synthesis of DL-methionine and subsequent reduction to this compound.[3][4][5]HPLC, GC-MS, NMR
Degradation Products This compound sulfoxide, this compound sulfone.Oxidation during manufacturing, storage, or handling.[2][6]LC-MS, HPLC
Contaminants Residual solvents, moisture, non-related organic molecules.Manufacturing and handling processes.GC-MS (for solvents), Karl Fischer titration (for water), HPLC

V. References

  • BRPI0920882B1 - Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. (2025, August 6). Retrieved January 9, 2026, from

  • US9206120B2 - Clean method for preparing D,L-methionine - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Methionine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Related impurities in peptide medicines - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

  • WO2017000867A1 - Process of purifying methionine - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • DL-Methionine - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its - Journal of American Science. (2010, July 7). Retrieved January 9, 2026, from [Link]

  • superpathway of L-methionine salvage and degradation | Pathway - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed. (2021, May 14). Retrieved January 9, 2026, from [Link]

  • CN111269952B - Preparation method of L-methionine - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Investigation of Impurities in Peptide Pools - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route - Redalyc. (n.d.). Retrieved January 9, 2026, from [Link]

  • l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • methionine degradation | Pathway - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for DL-Methioninol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring the use of DL-Methioninol as a catalyst in asymmetric synthesis. As a chiral β-amino alcohol derived from the essential amino acid methionine, this compound presents a unique combination of functionalities: a primary alcohol, a primary amine, and a thioether side chain. This structure offers intriguing possibilities for its application as an organocatalyst or a chiral ligand.

This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of optimizing your reactions. We will delve into the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control checks I should perform on my this compound before use?

A1: The purity and integrity of your catalyst are paramount for achieving reproducible and optimal results. Before starting your experiments, we recommend the following checks:

  • Purity Analysis: Confirm the chemical purity using standard techniques like ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of significant organic impurities. Elemental analysis can further validate its composition.

  • Enantiomeric Purity: While you are using the DL-racemic mixture, for future stereospecific applications with either the D- or L-enantiomer, verifying the enantiomeric excess (ee%) via chiral HPLC or SFC is crucial.

  • Water Content: Amino alcohols can be hygroscopic. Determine the water content using Karl Fischer titration. Excess moisture can interfere with many reactions, particularly those involving water-sensitive reagents like organometallics.

  • Appearance: Visually inspect the material. It should be a white to off-white solid. Any significant discoloration could indicate degradation or impurities.

Q2: How should I properly store and handle this compound?

A2: Proper storage is essential to maintain the catalyst's integrity.

  • Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.

  • Handling: The thioether group in the methionine side chain can be susceptible to oxidation, which could potentially affect its catalytic activity or coordination properties. While generally stable, for highly sensitive reactions, handling in a glovebox or under a stream of inert gas is recommended to minimize exposure to air and moisture.

Q3: In which types of reactions can this compound potentially be used as a catalyst or ligand?

A3: Based on its structure as a chiral 1,2-amino alcohol, this compound is a candidate for catalyzing reactions where this motif is known to be effective. These include:

  • Asymmetric addition of organozinc reagents to aldehydes: Chiral amino alcohols are well-known to catalyze this class of reactions with high enantioselectivity.

  • Asymmetric transfer hydrogenation: The amino and alcohol groups can participate in the coordination of a metal catalyst (e.g., Ru, Rh, Ir) and influence the stereochemical outcome.

  • Asymmetric conjugate additions: It can be explored in Michael additions and other conjugate addition reactions.

It is important to note that the presence of the sulfur-containing side chain may influence its catalytic behavior, potentially offering unique reactivity or, in some cases, posing challenges.[1]

Troubleshooting Guide: From Low Yields to High Enantioselectivity

This section addresses common problems encountered during reaction optimization. A systematic approach is key to identifying the root cause of an issue.

Issue 1: Low or No Reaction Conversion

You've set up your reaction with this compound, but the starting material remains largely unreacted. Here’s a logical workflow to diagnose the problem.

Troubleshooting_Low_Conversion

  • Step-by-Step Investigation:

    • Reagent and Solvent Purity: Impurities are a common cause of catalyst deactivation. Ensure your solvents are anhydrous and your starting materials are of high purity. Ethereal solvents like THF should be checked for peroxides.

    • Catalyst Loading: A low catalyst loading might be insufficient. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) to see if conversion improves.

    • Temperature and Reaction Time: Many reactions have a specific activation energy barrier. If you are running the reaction at a low temperature to favor enantioselectivity, it might be too slow. Try increasing the temperature in a stepwise manner (e.g., -20°C to 0°C to room temperature). Also, extend the reaction time and monitor the progress by TLC or GC/LC-MS.

    • The Methionine Sulfur Atom – A Special Consideration: The thioether in the side chain of this compound can act as a soft Lewis base. This property can lead to catalyst inhibition in several ways:

      • Coordination to Metal Reagents: If your reaction involves metal reagents (e.g., Grignard reagents, organozincs, or a metal co-catalyst), the sulfur atom can coordinate to the metal center, potentially poisoning the catalyst or altering its reactivity.

      • Substrate Binding: The sulfur could interact with certain functional groups on your substrate, leading to non-productive binding.

      • Oxidation: The thioether can be oxidized to a sulfoxide or sulfone, especially in the presence of certain reagents or trace metal impurities. This would change the electronic and steric properties of the catalyst, likely diminishing its activity.

Issue 2: High Conversion, but Low Enantioselectivity (ee%)

Achieving high yield is only half the battle in asymmetric synthesis. If your ee% is low, consider the following factors:

  • Reaction Temperature: This is one of the most critical parameters for enantioselectivity. Lowering the reaction temperature generally enhances selectivity by making the energy difference between the diastereomeric transition states more significant.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A screen of different solvents with varying polarities and coordinating abilities is highly recommended.

Parameter Rationale and Suggested Screening Range
Temperature (°C) Lower temperatures often favor higher enantioselectivity.
Screening Range: -78, -40, -20, 0, 25 (Room Temp)
Solvent The solvent can influence the conformation of the catalyst-substrate complex.
Screening Range: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Hexanes, Acetonitrile
Catalyst Loading (mol%) Can affect the concentration of the active catalytic species.
Screening Range: 1, 5, 10, 20
Concentration (Molarity) Can impact reaction kinetics and the potential for background reactions.
Screening Range: 0.05 M, 0.1 M, 0.5 M
Additives Lewis acids or bases can sometimes act as co-catalysts or influence the active species.
Screening Range (if applicable): Ti(OiPr)₄, Zn(OTf)₂, various amines (e.g., Et₃N)
  • Structural Integrity of the Catalyst: Ensure your catalyst has not degraded or racemized under the reaction conditions. Running a control experiment with a freshly opened bottle of catalyst can be informative.

  • Background (Uncatalyzed) Reaction: It's possible that a non-selective background reaction is competing with the catalyzed pathway. You can test this by running the reaction under the same conditions but without the this compound catalyst. If a significant amount of product forms, you may need to adjust conditions (e.g., lower temperature) to slow down this uncatalyzed reaction.

Experimental Protocol: A General Workflow for Reaction Optimization

When working with a catalyst like this compound, where literature precedence may be limited for your specific transformation, a systematic approach to optimization is essential.

Optimization_Workflow

  • Baseline Experiment: Start with a standard set of conditions, for example:

    • Substrate (1.0 equiv)

    • Reagent (1.2-1.5 equiv)

    • This compound (10 mol%)

    • Solvent (e.g., Toluene or DCM) at 0.1 M concentration

    • Temperature: Room Temperature (25°C)

    • Time: 24 hours

  • Solvent Screening: Using the baseline conditions, screen a variety of solvents (see table above). This is often the most impactful variable after temperature.

  • Temperature Screening: With the best solvent identified, screen a range of temperatures.

  • Concentration and Catalyst Loading: Once a good solvent and temperature are found, investigate the effect of concentration and catalyst loading.

  • Substrate Scope: After finalizing the optimal conditions with one substrate, explore the generality of the method with other related substrates.

By methodically addressing each of these areas, you can efficiently optimize your reaction conditions and gain a deeper understanding of the catalytic potential of this compound in your specific application.

References

  • D. Vasić-Rački, Z. Findrik (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and Bioengineering, 98(5), 956-67. [Link]
  • H. Pellissier (2011). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 111(3), 2003-2054. [Link]
  • M. Koh, J. Sun, S. Liu (2018). Optimization of L-methionine Bioconversion to Aroma-active Methionol by Kluyveromyces lactis Using the Taguchi Method. Journal of Food Research, 7(5), 68. [Link]
  • G. M. Coppola, H. F. Schuster (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • P. Kiełbasiński (2019). Chiral Organosulfur Ligands/Catalysts with a Stereogenic Sulfur Atom: Applications in Asymmetric Synthesis. Chemical Reviews, 119(17), 10134-10195. [Link]
  • Y. Wen, et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684260. [Link]
  • A. M. P. Wentzel, et al. (2023). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis.

Sources

Preventing oxidation of the thioether in DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Thioether Oxidation for Researchers and Drug Development Professionals

Welcome to the technical support center for DL-Methioninol. As Senior Application Scientists, we understand that maintaining the chemical integrity of your reagents is paramount to the success of your research. This guide provides in-depth answers and field-proven protocols to address a common challenge encountered when working with this compound: the oxidation of its thioether group. We will move from foundational questions to detailed troubleshooting workflows to ensure your experiments are built on a stable and reliable chemical foundation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial questions regarding this compound stability.

Q1: What exactly is thioether oxidation on this compound, and why is it a critical issue?

A: The thioether group (-S-CH₃) in this compound is susceptible to oxidation, a chemical reaction where the sulfur atom gains oxygen atoms. This process typically occurs in two stages. First, the thioether is oxidized to a sulfoxide. With stronger oxidizing conditions or prolonged exposure, the sulfoxide can be further oxidized to a sulfone.[1][2][3]

This is a critical issue because this transformation fundamentally alters the molecule's physicochemical properties. The introduction of oxygen atoms increases the polarity and changes the geometry of the sulfur center.[4][5][6] For researchers, this can lead to:

  • Loss of Biological Activity: If the thioether is essential for binding or function, its oxidation can render the molecule inactive.

  • Inconsistent Experimental Results: A mixed population of oxidized and unoxidized this compound will lead to poor reproducibility.

  • Altered Pharmacokinetics: In drug development, changes in polarity can dramatically affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

G Methioninol This compound (Thioether) Sulfoxide Methioninol Sulfoxide (MetO) Methioninol->Sulfoxide Mild Oxidation (e.g., O₂, H₂O₂) Sulfone Methioninol Sulfone (MetO₂) Sulfoxide->Sulfone Strong Oxidation (e.g., strong ROS)

Caption: Oxidation pathway of the this compound thioether group.

Q2: What are the primary causes of oxidation in a typical laboratory environment?

A: Several factors in a standard lab setting can initiate or accelerate the oxidation of this compound:

  • Atmospheric Oxygen: This is the most common culprit. Prolonged exposure of the solid or solutions to air is sufficient to cause slow oxidation.[7][8]

  • Reactive Oxygen Species (ROS): Contaminants in solvents or reagents, such as peroxides (often found in older ethers like THF or dioxane) or hypochlorite, are potent oxidants.[9][10] Hydrogen peroxide is a well-known oxidant for thioethers.[9][10]

  • Trace Metal Ions: Transition metals like copper (Cu²⁺) and iron (Fe³⁺) can act as catalysts, significantly speeding up the rate of oxidation by atmospheric oxygen.[1][11] These can be introduced from glassware, spatulas, or low-purity reagents.

  • Light Exposure: Photodegradation can generate radicals that promote oxidation. Storing materials in clear glass vials on the benchtop can be problematic.[11][12]

Q3: How can I confirm if my sample of this compound has oxidized?

A: If you suspect oxidation, you should rely on analytical techniques for confirmation. Simply smelling the sample is not a reliable indicator.

  • High-Performance Liquid Chromatography (HPLC): This is often the most straightforward method. The oxidized forms (sulfoxide and sulfone) are more polar than the parent thioether. On a reverse-phase column (like a C18), you will see the appearance of new peaks with shorter retention times than the main this compound peak.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the methyl group adjacent to the sulfur (-S-CH₃) will experience a downfield shift upon oxidation. For example, the singlet for the methyl group in the sulfoxide appears at a higher ppm value compared to the thioether.[4]

  • Mass Spectrometry (MS): Oxidation is easily detected by MS. The mass of the sulfoxide will be 16 amu higher (M+16) than the parent compound, and the sulfone will be 32 amu higher (M+32), corresponding to the addition of one and two oxygen atoms, respectively.

Part 2: Troubleshooting Guides & Standard Protocols

This section provides actionable solutions and step-by-step procedures to mitigate oxidation risk.

Issue: My solid this compound may be degrading over time.

A: Proper storage of the solid material is the first and most critical line of defense. The goal is to minimize exposure to oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature Store at 2-8°C or -20°C for long-term.Reduces the rate of background chemical reactions.[13]
Atmosphere Store in a tightly sealed container. For maximum protection, backfill the container with an inert gas (Argon or Nitrogen) before sealing.Minimizes exposure to atmospheric oxygen and humidity.[14]
Container Use an amber glass vial or an opaque container.Protects the compound from light-induced degradation.[14]
Location Store in a dry, dark location. A desiccator can provide additional protection against moisture.Prevents hygroscopic clumping and hydrolysis-related side reactions.[13]

Pro-Tip: When you receive a new bottle, consider aliquoting it into several smaller, tightly sealed vials under an inert atmosphere. This prevents the entire stock from being repeatedly exposed to air every time you need to weigh out a sample.

Issue: I am observing oxidation in my this compound solutions.

A: Solutions are significantly more susceptible to oxidation than the solid form due to increased molecular mobility and interaction with dissolved oxygen.[15] The key is to remove dissolved oxygen from your solvent and maintain an inert environment throughout the process.

G cluster_prep Solvent Preparation cluster_weigh Compound Handling cluster_dissolve Dissolution & Storage Solvent Select High-Purity Solvent Degas Degas Solvent (Sparging with Ar/N₂) Solvent->Degas AddSolvent Add Degassed Solvent via Syringe Degas->AddSolvent Transfer under positive pressure Weigh Weigh Solid this compound into Dry Vial Weigh->AddSolvent Blanket Blanket Headspace with Ar/N₂ AddSolvent->Blanket Seal Seal Tightly with Teflon-lined Cap Blanket->Seal Store Store at -20°C or -80°C Seal->Store

Caption: Workflow for preparing this compound solutions under an inert atmosphere.

Protocol 1: Preparation of a this compound Stock Solution under Inert Atmosphere

Objective: To prepare a stock solution of this compound with minimal risk of thioether oxidation.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, water, buffer)

  • Source of dry inert gas (Argon or Nitrogen) with regulator and tubing

  • Schlenk flask or a standard vial with a septum-lined cap

  • Long needle for gas sparging and a shorter needle for venting

  • Gastight syringe

  • Sterile 0.22 µm filter (if preparing aqueous solutions for biological use)[13]

Methodology:

  • Solvent Degassing:

    • Place your solvent in a Schlenk flask or a bottle with a septum cap.

    • Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.

    • Insert a short vent needle that does not touch the solvent.

    • Bubble the inert gas through the solvent for at least 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.[16]

    • After sparging, remove the long needle while maintaining a positive pressure of inert gas through the short needle to blanket the headspace. Then, remove the vent needle.

  • Sample Preparation:

    • In a clean, dry vial, weigh the required amount of solid this compound.

    • Seal the vial with a tight-fitting Teflon-lined cap or a septum.

  • Dissolution:

    • Using a gastight syringe, carefully withdraw the desired volume of the degassed solvent.

    • Puncture the septum of the this compound vial and slowly add the solvent.

    • If needed, gently swirl or vortex the vial to fully dissolve the solid.

  • Storage:

    • Before removing the syringe, flush the headspace of the vial with inert gas for 15-20 seconds to create a protective blanket.[17]

    • For aqueous solutions, store at -20°C for up to one month or -80°C for up to six months.[13] For non-aqueous solutions, consult stability data, but cold storage is always recommended.

    • Crucially, prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of air into the stock solution. [13]

A: Yes, using additives can provide another layer of protection, especially if the experimental conditions involve unavoidable exposure to air.

A: This is a highly effective and recommended strategy, particularly for aqueous buffer systems.

Additive TypeExample(s)Mechanism of Action & Considerations
Antioxidant L-MethionineOften used in high concentrations (>20 mM) in protein formulations as a "sacrificial" antioxidant. It gets oxidized preferentially, protecting the target molecule.[12] Its suitability depends on whether the presence of free methionine interferes with your assay.
Antioxidant Other Sulfur Compounds (e.g., Glutathione, Cysteine)These compounds contain thiols, which are excellent radical scavengers and are readily oxidized, thereby protecting the thioether.[[“]][19] Check for compatibility with your specific experimental system.
Chelating Agent EDTA, DTPAThese molecules sequester (bind tightly to) trace metal ions (Fe³⁺, Cu²⁺), preventing them from catalyzing redox cycles that generate ROS.[11][20] Adding 0.1-1 mM EDTA to aqueous buffers is a standard and effective practice.

Final Recommendation: For maximum stability in aqueous solutions, a combination of inert atmosphere techniques during preparation and the inclusion of a chelating agent like EDTA in the buffer is the gold standard. For non-aqueous organic reactions, strict adherence to inert atmosphere techniques is the most reliable approach.

References
  • Grimaud, R., et al. (2001). "Repair of oxidized proteins. Identification of a new methionine sulfoxide reductase." Journal of Biological Chemistry, 276(52), 48915-48920. [Link]
  • Schöneich, C. (2005). "Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 111-119. [Link]
  • Linde Gas. "Inerting.
  • Gabbianelli, R., et al. (2012). "Oxidation Mechanism of Methionine by HO• Radical: A Theoretical Study." The Journal of Physical Chemistry B, 116(18), 5496-5504. [Link]
  • Wikipedia contributors. "Inert gas." Wikipedia, The Free Encyclopedia. [Link]
  • Ciorba, M. A., et al. (2002). "Regulation of cell function by methionine oxidation and reduction." The Journal of Physiology, 542(2), 349-359. [Link]
  • Presscon.
  • Air Products. "The Importance of Inerting." Air Products and Chemicals, Inc. [Link]
  • Ashenhurst, J. (2015). "Thiols And Thioethers." Master Organic Chemistry. [Link]
  • Stadtman, E. R., et al. (2005). "Methionine oxidation and aging." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1703(2), 135-140. [Link]
  • Avanti Polar Lipids.
  • Yuan, Z., et al. (2018). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters, 20(13), 3957-3961. [Link]
  • Patent WO2004083468A1. "Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Yuan, Z., et al. (2018). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." ACS Central Science, 4(7), 848-856. [Link]
  • Multichem.
  • Consensus. "How do sulfur-containing compounds contribute to the antioxidant potential of white wines?" Consensus App. [Link]
  • Mishan, M. A., et al. (2020). "'Antioxidant' Berries, Anthocyanins, Resveratrol and Rosmarinic Acid Oxidize Hydrogen Sulfide to Polysulfides and Thiosulfate: A Novel Mechanism Underlying Their Biological Actions." Antioxidants, 9(8), 691. [Link]
  • Greg E. (2014). "What makes sulfur-containing compounds such good antioxidants?" Chemistry Stack Exchange. [Link]
  • Organic Chemistry Tutor. (2019). "04.07 Thioethers." YouTube. [Link]
  • Olson, K. R. (2021). "The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling." Antioxidants, 10(7), 1142. [Link]
  • Wang, Y., et al. (2019). "Tuning crystallization and stability of the metastable polymorph of dl-methionine by a structurally similar additive." CrystEngComm, 21(3), 438-446. [Link]
  • ACS Green Chemistry Institute. "Thioether Formation." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Carl ROTH. "Safety Data Sheet: DL-Methionine." Carl ROTH GmbH + Co. KG. [Link]
  • Kramer, J. R. (2015). "Functional modification of thioether groups in peptides, polypeptides, and proteins." eScholarship, University of California. [Link]
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). "Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi." EFSA Journal, 10(3), 2623. [Link]
  • Sahu, H. (2026). "OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH." World Journal of Pharmaceutical Science and Research, 5(1), 182-191. [Link]
  • Walters, B. T., et al. (2017). "Oxidation increases the strength of the methionine-aromatic interaction.
  • Lushchak, V. I. (2014). "The role of thiols in antioxidant systems." Journal of Amino Acids, 2014, 749283. [Link]
  • Sahu, H. (2026).
  • ResearchGate. (2019). "How long is L-methionine stable in a solution?
  • The International Pharmacopoeia. "DL-Methionine (DL-Methioninum)." WHO. [Link]
  • Bird, G. H., et al. (2017). "Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions." Angewandte Chemie International Edition, 56(43), 13274-13278. [Link]
  • MacEwan, S. R., & Chilkoti, A. (2017). "Methionine oxidation as a tool for precisely tuning the inverse transition temperature of elastin-like polypeptides." Biomacromolecules, 18(3), 915-921. [Link]
  • Zhang, Y., et al. (2025). "High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics." International Journal of Pharmaceutics, 671, 124976. [Link]

Sources

Technical Support Center: DL-Methioninol Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Methioninol, a versatile chiral amino alcohol organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and to provide clear, actionable protocols for its regeneration. Our goal is to ensure the longevity and optimal performance of your this compound catalyst, thereby enhancing the efficiency and reproducibility of your asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by this compound has stalled or is showing significantly reduced enantioselectivity. What are the likely causes?

A1: Several factors can lead to the deactivation of your this compound catalyst. The most common culprits are:

  • Oxidation of the Thioether Linkage: The sulfur atom in the methionine side chain is susceptible to oxidation, particularly if the reaction is run in the presence of oxidizing agents or exposed to air for prolonged periods at elevated temperatures. This oxidation converts the thioether to a sulfoxide, which alters the electronic and steric properties of the catalyst, thereby diminishing its catalytic activity and stereocontrol.[1]

  • Formation of Adducts with Substrates or Byproducts: The catalyst can form stable, inactive adducts with reactive starting materials, intermediates, or byproducts. For instance, in reactions involving aldehydes, side reactions can lead to the formation of stable hemiaminals or other species that sequester the catalyst.[2][3]

  • Thermal Degradation: Although amino alcohols are generally stable, prolonged exposure to high temperatures can lead to gradual decomposition.[4] It is crucial to adhere to the recommended temperature ranges for your specific application.

  • Poisoning by Impurities: Trace impurities in your starting materials or solvent, such as strong acids, bases, or metal ions, can interact with the catalyst and inhibit its function.

Q2: How can I determine if my this compound catalyst has been deactivated by oxidation?

A2: Several analytical techniques can help identify the oxidation of the thioether group in this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical shifts of the protons and carbons near the sulfur atom upon oxidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show a characteristic mass increase of 16 amu (for each oxygen atom added) in the deactivated catalyst compared to the fresh catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can directly probe the oxidation state of the sulfur atom.[5]

A comparative analysis of the fresh and spent catalyst using one or more of these methods will provide strong evidence of oxidation.

Q3: What are the best practices for handling and storing this compound to prevent deactivation?

A3: Proper handling and storage are critical for maintaining the catalyst's activity:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[4][5][6][7] Refrigeration is recommended for long-term storage.[4][7]

  • Inert Atmosphere: When handling the catalyst, especially for extended periods or at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize exposure to oxygen.

  • Solvent and Reagent Purity: Always use high-purity, dry solvents and reagents to avoid introducing contaminants that could poison the catalyst.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during reactions catalyzed by this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion 1. Catalyst deactivation (oxidation, fouling).2. Insufficient catalyst loading.3. Poor quality of reagents or solvent.4. Incorrect reaction temperature.1. Analyze the catalyst for signs of deactivation (see FAQ 2). Attempt catalyst regeneration (see Protocol 1).2. Optimize catalyst loading.3. Use freshly purified reagents and high-purity, dry solvents.4. Verify and optimize the reaction temperature.
Decreased enantioselectivity 1. Partial deactivation of the catalyst.2. Presence of water or other protic impurities.3. Racemization of the product under reaction conditions.1. Regenerate the catalyst or use a fresh batch.2. Ensure anhydrous conditions by using dry solvents and reagents.3. Analyze the reaction at different time points to check for product racemization. Consider lowering the reaction temperature.
Reaction mixture turns colored 1. Decomposition of the catalyst or substrates.2. Formation of colored byproducts.1. Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere.2. Identify the colored species by analytical techniques (e.g., UV-Vis, LC-MS) to understand the side reactions.

Catalyst Deactivation and Regeneration Workflows

Understanding the Deactivation Pathway

The primary reversible deactivation pathway for this compound is the oxidation of the thioether to methionine sulfoxide. This process can be reversed through a chemical reduction step. Irreversible deactivation may occur through thermal degradation or the formation of very stable, non-covalent adducts.

Active_Catalyst Active this compound (Thioether) Oxidized_Catalyst Inactive this compound (Sulfoxide) Active_Catalyst->Oxidized_Catalyst Oxidation (e.g., air, peroxides) Fouled_Catalyst Inactive this compound (Adducts/Byproducts) Active_Catalyst->Fouled_Catalyst Fouling (Side reactions) Oxidized_Catalyst->Active_Catalyst Reduction (Regeneration Protocol) Fouled_Catalyst->Active_Catalyst Washing/Purification (Regeneration Protocol)

Caption: Deactivation and regeneration pathways for this compound catalyst.

Protocol 1: Regeneration of Oxidized this compound

This protocol is designed to reduce the methionine sulfoxide back to the active thioether.

Materials:

  • Deactivated this compound catalyst

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude, deactivated catalyst in a minimal amount of dichloromethane (DCM).

  • Reduction: To the solution, add an excess of dimethyl sulfide (DMS, approximately 10-20 equivalents).

  • Acidification: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA, approximately 10-20 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reduction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography if needed.

Rationale: This procedure utilizes a common method for the reduction of methionine sulfoxide in peptides, adapted for a small molecule.[1][8] The combination of DMS and a strong acid like TFA facilitates the reduction of the sulfoxide back to the thioether.

Protocol 2: Removal of Adsorbed Impurities and Byproducts

This protocol is intended for cases where deactivation is suspected to be due to fouling by non-covalently bound species.

cluster_workflow Regeneration Workflow for Fouled Catalyst Start Spent Catalyst Wash1 Wash with a non-polar solvent (e.g., hexanes) Start->Wash1 Removes non-polar impurities Wash2 Wash with a moderately polar solvent (e.g., ethyl acetate) Wash1->Wash2 Removes moderately polar byproducts Wash3 Wash with a polar protic solvent (e.g., ethanol) Wash2->Wash3 Removes polar impurities Dry Dry under vacuum Wash3->Dry End Regenerated Catalyst Dry->End

Caption: Workflow for the regeneration of a fouled this compound catalyst.

Procedure:

  • Initial Wash: Suspend the spent catalyst in a non-polar solvent such as hexanes and stir for 15-30 minutes. Filter the catalyst. This step helps to remove non-polar residues.

  • Intermediate Wash: Wash the filtered catalyst with a moderately polar solvent like ethyl acetate. This will remove a broader range of organic byproducts.

  • Polar Wash: Finally, wash the catalyst with a polar protic solvent such as ethanol to remove more polar impurities.

  • Drying: Dry the washed catalyst thoroughly under high vacuum to remove all traces of solvent.

  • Activity Check: It is highly recommended to test the activity and enantioselectivity of the regenerated catalyst on a small-scale reaction before using it in a large-scale synthesis.

References

  • DL-METHIONINE FOR BIOCHEMISTRY - Loba Chemie. (URL: [Link])
  • Material Safety Data Sheet - DL-Methionine - Cole-Parmer. (URL: [Link])
  • Thermal study of simple amino-alcohol solutions - PubMed. (URL: [Link])
  • Safety Data Sheet: DL-Methionine - Carl ROTH. (URL: [Link])
  • Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme - ACS Public
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - ACS Public
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. (URL: [Link])
  • Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase - MDPI. (URL: [Link])
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ACS Public
  • SAFETY DATA SHEET - Valudor Products. (URL: [Link])
  • Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide - BMB Reports. (URL: [Link])
  • Methionine sulfoxide - Wikipedia. (URL: [Link])
  • Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins and Protect Cells from Oxidative Protein Unfolding - PMC - NIH. (URL: [Link])
  • Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry - ResearchG
  • Heterogeneous Catalyst Deactivation and Regener
  • Advances in Catalyst Deactivation and Regener
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - Semantic Scholar. (URL: [Link])
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (URL: [Link])
  • Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases - PMC. (URL: [Link])
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. (URL: [Link])
  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed. (URL: [Link])
  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - NIH. (URL: [Link])
  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])
  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. (URL: [Link])
  • Organocatalysis: A Brief Overview on Its Evolution and Applic
  • Asymmetric Synthesis of Unusual Amino Acids. (URL: [Link])
  • Organocatalytic removal of formaldehyde adducts from RNA and DNA bases - PubMed. (URL: [Link])

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Incomplete reaction when using DL-Methioninol as a reactant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Methioninol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to this compound in Synthesis

This compound, the amino alcohol analog of methionine, is a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex molecules. One of its most common applications is in the synthesis of 2-substituted oxazolines, which are important intermediates in asymmetric catalysis and pharmaceutical development.[1][2][3]

However, like many bifunctional reagents, reactions with this compound can sometimes be incomplete, leading to low yields and purification challenges. This guide will provide a structured approach to troubleshooting these issues, focusing on the common application of oxazoline synthesis.

Troubleshooting Guide: Incomplete Oxazoline Synthesis from this compound

A frequent application of this compound is its reaction with carboxylic acids or their derivatives to form 2-oxazolines.[1] An incomplete reaction in this context can be frustrating. Below is a systematic guide to diagnosing and resolving such issues.

Q1: My oxazoline synthesis using this compound and a carboxylic acid is stalling. What are the likely causes and how can I fix it?

Incomplete reaction in oxazoline synthesis from this compound and a carboxylic acid is often due to suboptimal reaction conditions or side reactions. Here’s a breakdown of potential issues and their solutions:

1. Inefficient Water Removal:

  • The "Why": The formation of an oxazoline from a carboxylic acid and an amino alcohol is a dehydration reaction. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation, leading to a stalled or incomplete reaction.

  • Troubleshooting Steps:

    • Azeotropic Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed.

    • Dehydrating Agents: If a Dean-Stark apparatus is not feasible, consider the use of chemical dehydrating agents. However, be cautious as these can sometimes interfere with the reaction.

    • High-Boiling Solvents: Using a high-boiling point solvent can help drive the reaction to completion by facilitating water removal.

2. Suboptimal Temperature:

  • The "Why": Dehydration reactions typically require elevated temperatures to proceed at a reasonable rate. Insufficient heat can lead to a sluggish and incomplete conversion.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential decomposition of starting materials or products.

    • Solvent Choice: Ensure your solvent has a boiling point high enough to achieve the necessary reaction temperature.

3. Catalyst Issues:

  • The "Why": While some oxazoline syntheses can proceed without a catalyst, many benefit from the addition of an acid or a coupling reagent to activate the carboxylic acid.[4]

  • Troubleshooting Steps:

    • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or triflic acid (TfOH), to protonate the carboxylic acid and make it more electrophilic.[4]

    • Coupling Reagents: For milder conditions, consider using coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to form an activated ester in situ.

4. Reactant Quality and Stoichiometry:

  • The "Why": Impurities in either this compound or the carboxylic acid can inhibit the reaction. Incorrect stoichiometry can also lead to unreacted starting material.

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity of your reactants using techniques like NMR or melting point analysis.

    • Stoichiometry Verification: Accurately measure your reactants. A slight excess of one reactant (often the more readily available one) can sometimes help drive the reaction to completion.

FAQ: Working with this compound

Q2: What are the common side reactions to be aware of when using this compound?

While this compound is a robust reactant, its structure presents possibilities for side reactions, particularly under harsh conditions.

  • Oxidation of the Thioether: The sulfur atom in the methioninol side chain is susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures. This can lead to the formation of the corresponding sulfoxide or sulfone.[5]

  • Intermolecular Reactions: The bifunctional nature of this compound can lead to self-condensation or polymerization, especially at high concentrations and temperatures, to form dimers or oligomers.

  • Protecting Group Instability: If you are using a protected form of this compound, the protecting groups on the amine or alcohol may be labile under your reaction conditions, leading to a mixture of products.[6]

Q3: How can I monitor the progress of my reaction with this compound?

Effective reaction monitoring is key to understanding when a reaction is complete or has stalled.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Staining with an appropriate agent (e.g., ninhydrin for the free amine of this compound, or potassium permanganate for the alcohol) can help visualize the different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting materials to products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS can separate the components and provide mass information, which is invaluable for identifying products and byproducts.

Q4: What are the best practices for storing and handling this compound?

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[7]

  • Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thioether moiety.

  • Handling: As with all chemicals, handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Oxazoline Synthesis from this compound and a Carboxylic Acid
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a suitable solvent (e.g., toluene) to the flask.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Troubleshooting

Below is a decision tree to guide your troubleshooting process for incomplete oxazoline synthesis.

Troubleshooting_Oxazoline_Synthesis start Incomplete Oxazoline Synthesis with this compound q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimal? a1_yes->q2 sol1 Implement azeotropic removal (Dean-Stark) or add a dehydrating agent. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is a catalyst being used? a2_yes->q3 sol2 Increase temperature gradually or switch to a higher boiling solvent. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are the reactants pure and the stoichiometry correct? a3_yes->q4 sol3 Add a catalytic amount of acid (p-TSA) or a coupling reagent (DCC/EDC). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Reaction should proceed to completion. a4_yes->end_node sol4 Verify reactant purity (NMR, MP) and re-check stoichiometry. a4_no->sol4 sol4->end_node

Caption: Troubleshooting Decision Tree for Oxazoline Synthesis.

Data Summary

IssuePotential CauseRecommended Solution
Incomplete Reaction Inefficient water removalUse a Dean-Stark apparatus or a chemical dehydrating agent.
Suboptimal temperatureIncrease reaction temperature or use a higher boiling solvent.
Lack of catalystAdd a catalytic amount of acid or a coupling reagent.
Impure reactantsVerify purity via NMR or melting point.
Side Product Formation Oxidation of thioetherUse an inert atmosphere; avoid strong oxidants.
PolymerizationUse lower concentrations and moderate temperatures.

References

  • Chaudhry, P., Schoenen, F., Neuenswander, B., Lushington, G. H., & Aubé, J. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 10(4), 599-603. [Link]
  • Wikipedia. (n.d.). Oxazoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
  • Zhang, W., & Li, Y. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9005. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631-15637. [Link]
  • Gant, T. G. (2014). Comprehensive Organic Name Reactions and Reagents, 3 Volume Set. John Wiley & Sons.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Amiri, M., Vahedpour, M., Bahrami, H., & Douroudgari, H. (2023). Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry. Scientific Reports, 13(1), 16259. [Link]
  • Weiss, M., Lisy, J. M., & Lisy, M. (2018). The thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS One, 13(2), e0192733. [Link]
  • Pangoo.biz. (2024, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.

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Technical Support Center: Overcoming Challenges in the Removal of DL-Methioninol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of the DL-Methioninol chiral auxiliary. As chemists, we understand that the successful cleavage and purification of your target molecule are as critical as the stereoselective reaction itself. This resource is designed to equip you with the knowledge to navigate the complexities of this crucial step.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during the removal of the this compound auxiliary.

Q1: My cleavage reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

Incomplete cleavage is a frequent challenge. Several factors could be at play, primarily related to reaction conditions and the stability of the amide bond.

  • Reagent Stoichiometry and Quality : For hydrolytic cleavage, ensure you are using a sufficient excess of the base (e.g., LiOH) or acid. Reagents can degrade over time; for instance, hydrogen peroxide solutions lose potency. It's advisable to use fresh, high-quality reagents.[1]

  • Reaction Temperature : Amide hydrolysis can be slow at room temperature. Gradually increasing the reaction temperature may be necessary. However, be mindful of potential side reactions or product degradation at elevated temperatures.

  • Solvent System : The choice of solvent is critical for ensuring that all components remain in solution. For hydrolytic reactions, a co-solvent system like THF/water or dioxane/water is often employed to solubilize both the substrate and the aqueous reagents.

  • Steric Hindrance : If the groups surrounding the amide bond are particularly bulky, the reaction may require more forcing conditions (higher temperatures, longer reaction times, or stronger reagents).

  • Alternative Cleavage Methods : If hydrolysis is proving ineffective, consider a different chemical approach. Reductive cleavage using a powerful hydride source can be an option if your target molecule is stable to such conditions.[2]

Q2: I'm observing the formation of an unexpected side product with a higher mass. What could this be?

The thioether moiety in the this compound auxiliary is susceptible to oxidation, which would result in the formation of a sulfoxide or sulfone.

  • Oxidative Cleavage Conditions : The use of hydrogen peroxide in basic cleavage protocols (e.g., LiOH/H₂O₂) is a common source of this oxidation.[2] While effective for cleavage, it can inadvertently oxidize the sulfur atom.

  • Mitigation Strategies :

    • Temperature Control : Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize over-oxidation.[2]

    • Alternative Reagents : If oxidation is a persistent issue, consider cleavage methods that do not involve strong oxidants. For example, simple hydrolysis with LiOH in the absence of peroxide, or acidic hydrolysis, may be viable alternatives, although they might require more forcing conditions. Reductive cleavage is another non-oxidative option.

Q3: My product is epimerizing at the α-carbon during cleavage. How can I prevent this?

Epimerization is a significant risk, especially when using basic conditions to cleave the auxiliary from a product with an acidic α-proton.

  • Strength of the Base : Strong bases can readily deprotonate the α-carbon, leading to racemization. The choice of base and its concentration are critical.[1]

  • Temperature Control : Lowering the reaction temperature will decrease the rate of both the desired hydrolysis and the undesired epimerization. It's a kinetic balance that often favors the desired outcome at lower temperatures.

  • Milder Cleavage Conditions : If basic hydrolysis is causing epimerization, explore alternative methods. Reductive cleavage to the corresponding alcohol is often much milder and less likely to cause epimerization.[2] Another approach could be enzymatic cleavage, which is highly specific and occurs under physiological conditions.[3][4]

Q4: Separating my product from the cleaved this compound auxiliary is difficult. What purification strategies can I employ?

This compound is a polar amino alcohol, and its solubility can be similar to that of certain products, complicating purification by standard chromatography.

  • Acid-Base Extraction : The amino group in this compound allows for its separation from neutral or acidic products via acid-base extraction. After cleavage, quenching the reaction, and removing the organic solvent, you can dissolve the residue in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer.

  • Ion-Exchange Chromatography : For more challenging separations, ion-exchange chromatography can be a powerful tool. The basicity of the amino group in this compound allows it to bind to a cation-exchange resin.[3]

  • Derivatization : In some cases, it may be beneficial to derivatize the this compound after cleavage to alter its solubility properties, making it easier to remove.

Part 2: In-Depth Protocols for Auxiliary Removal

The choice of cleavage method depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, etc.) and the overall stability of your molecule.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This is one of the most common methods for cleaving N-acyl auxiliaries.

Table 1: Reagents and Conditions for Hydrolytic Cleavage

Reagent SystemTypical ConditionsKey Considerations
LiOH / H₂O₂THF/H₂O (3:1), 0 °C to RTProne to oxidizing the thioether.[5]
LiOHTHF/H₂O (3:1), RT to refluxSlower than with H₂O₂, may require heat.
HCl or H₂SO₄Dioxane/H₂O, RT to refluxMay not be suitable for acid-labile products.

Step-by-Step Methodology (using LiOH/H₂O₂):

  • Dissolution : Dissolve the N-acyl this compound substrate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add an aqueous solution of lithium hydroxide (LiOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Reaction Monitoring : Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching : Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).

  • Workup and Extraction :

    • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated this compound auxiliary.

    • Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the organic extracts containing the product over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography or crystallization.

G cluster_workflow Hydrolytic Cleavage Workflow cluster_purification Purification Side-Loop Start N-Acyl this compound Substrate in THF/H₂O Step1 Cool to 0 °C Start->Step1 Step2 Add LiOH and H₂O₂ Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Quench with Na₂SO₃ Step3->Step4 Step5 Solvent Removal & Extraction Step4->Step5 Step6 Acidify Aqueous Layer Step5->Step6 ExtractAux Extract with Organic Solvent to Remove Auxiliary Step5->ExtractAux Step7 Extract Product Step6->Step7 End Purified Carboxylic Acid Step7->End

Caption: Generalized workflow for hydrolytic cleavage.

Protocol 2: Reductive Cleavage to an Alcohol

This method is advantageous for substrates that are sensitive to harsh acidic or basic conditions.

Table 2: Common Reducing Agents for Amide Cleavage

Reducing AgentTypical ConditionsKey Considerations
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to refluxHighly reactive; will reduce other functional groups (esters, ketones, etc.).[2]
Lithium borohydride (LiBH₄)THF or Et₂O, RT to refluxMilder than LiAlH₄, may offer better selectivity.

Step-by-Step Methodology (using LiAlH₄):

  • Setup : In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cooling : Cool the suspension to 0 °C.

  • Substrate Addition : Add a solution of the N-acyl this compound substrate in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction : Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.

  • Quenching : After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction : Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate. The filtrate contains the desired alcohol and the this compound auxiliary.

  • Purification : Concentrate the filtrate and purify the product by column chromatography. The polarity difference between the product alcohol and this compound will often allow for good separation.

G cluster_workflow Reductive Cleavage Workflow cluster_pitfalls Potential Pitfalls Start N-Acyl this compound Substrate in Anhydrous THF Step1 Add to LiAlH₄ Suspension at 0 °C Start->Step1 Step2 Warm to RT / Reflux Step1->Step2 Pitfall2 Strictly anhydrous conditions required Step1->Pitfall2 Step3 Monitor by TLC/LC-MS Step2->Step3 Pitfall1 Over-reduction of other functional groups Step2->Pitfall1 Step4 Quench (Fieser Workup) Step3->Step4 Step5 Filter and Concentrate Step4->Step5 End Purified Alcohol Step5->End

Caption: Generalized workflow for reductive cleavage.

Part 3: Final Considerations

  • Recovery of the Auxiliary : this compound is a valuable chiral starting material. The purification strategies outlined above, particularly acid-base extraction and ion-exchange chromatography, can be adapted to recover the auxiliary for reuse.

  • Analytical Verification : After purification, it is essential to verify the removal of the auxiliary. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this. In NMR, the disappearance of the characteristic signals of the auxiliary (e.g., the S-methyl group) is a strong indicator of its successful removal.

By carefully considering the stability of your target molecule and potential side reactions, and by systematically optimizing the cleavage and purification conditions, the challenges associated with the removal of the this compound auxiliary can be effectively overcome.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem.
  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids (pp. 253-305).
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
  • Barrett, A. G. M., et al. (2009). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Organic Letters, 11(21), 5002-5005.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Amino Acid Derived Auxiliaries. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-46).
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • Rébeillé, F., & Ravanel, S. (2007). Methionine catabolism in Arabidopsis cells is initiated by a gamma-cleavage process and leads to S-methylcysteine and isoleucine syntheses. Proceedings of the National Academy of Sciences, 104(38), 15172-15177.
  • Headlam, M. J., et al. (2003). Peptide backbone cleavage by α-amidation is enhanced at methionine residues. Journal of the American Society for Mass Spectrometry, 14(7), 762-769.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Baddiley, J., & Jamieson, G. A. (1954). Synthesis of “active methionine”. Journal of the Chemical Society (Resumed), 4280.
  • Williams College Department of Chemistry. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • University of York Department of Chemistry. (n.d.). Asymmetric Synthesis.
  • News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine.
  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine.
  • ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES.
  • ResearchGate. (n.d.). Asymmetric hydrolysis of N-acetyl-dl-amino acid.
  • Sigma-Aldrich. (n.d.). N-Acetyl-D,L-Methionine.
  • TargetMol. (n.d.). N-Acetyl-DL-methionine | Endogenous Metabolite.

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Technical Support Center: DL-Methioninol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Methioninol chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound. Instead of a generic overview, we will directly address specific, frequently encountered challenges in a practical, question-and-answer format. Our focus is on understanding the root causes of unexpected byproduct formation and providing robust, field-tested solutions to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected byproducts in reactions with this compound?

A1: this compound's structure, featuring a primary amine, a primary alcohol, and a thioether, presents several reactive sites. The most common unexpected byproducts arise from:

  • Oxidation: The electron-rich sulfur atom is highly susceptible to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone.[1][2] This is often the most prevalent impurity.

  • Dimerization/Oligomerization: Intermolecular reactions between the amine of one molecule and the alcohol of another (or vice-versa), especially during activation steps, can lead to dimers and higher-order oligomers.

  • Cyclization Reactions: While less common without specific reagents, intramolecular cyclization can occur, particularly if the terminal groups are activated.[3]

  • Side Reactions with Reagents: Unintended reactions with coupling agents, acylating agents, or alkylating agents at one of the nucleophilic centers (N, O, or S).

Q2: How does pH influence byproduct formation?

A2: The pH of the reaction medium is critical. Under acidic conditions (pH < 5), the primary amine is protonated, reducing its nucleophilicity and minimizing N-acylation or N-alkylation side reactions.[4] However, strong acids can catalyze oxidation or degradation.[5][6] Under basic conditions, the amine is a potent nucleophile, but this can also increase the rate of undesired side reactions like racemization at the chiral center if deprotonation of the alpha-carbon occurs. For many reactions, maintaining a near-neutral or slightly acidic pH is optimal to balance reactivity and selectivity.

Q3: My starting material is high-purity this compound, but I still see byproducts. What could be the source?

A3: Even with high-purity starting materials, byproducts can be generated in situ. Common non-obvious sources include:

  • Solvent Impurities: Peroxides in ethereal solvents (like THF or Diethyl Ether) are notorious for oxidizing the thioether moiety.

  • Atmospheric Oxygen: Reactions run open to the air, especially over long periods or at elevated temperatures, can lead to slow oxidation of the sulfur.

  • Reagent Degradation: Older coupling agents or reagents can contain acidic or reactive impurities that trigger side reactions.

Troubleshooting Guide: Specific Byproduct Issues

This section provides a deep dive into specific problems, outlining their root causes and actionable solutions.

Problem 1: Formation of an Unexpectedly Polar Byproduct (Mass Shift of +16 Da or +32 Da)

Q: My reaction mixture shows a new, more polar spot on the TLC plate. LC-MS analysis reveals a mass corresponding to my product +16 Da. What is happening and how can I fix it?

A: Root Cause Analysis

A mass increase of +16 Da (or +32 Da) is the classic signature of oxidation at the sulfur atom, forming this compound sulfoxide (+16 Da) or the sulfone (+32 Da). The thioether in methionine is highly susceptible to oxidation by a variety of agents.[1][2] The resulting sulfoxide is significantly more polar, leading to a lower Rf value on normal-phase TLC.

Causality:

  • Reagent-Based: Use of explicit oxidizing agents or reagents contaminated with oxidants.

  • Solvent-Based: Peroxides in aged ethereal solvents (e.g., THF, dioxane, diethyl ether).

  • Atmosphere-Based: Prolonged exposure to atmospheric oxygen, particularly when catalyzed by heat, light, or trace metals.

The following diagram illustrates the stepwise oxidation of this compound.

Oxidation_Pathway DLM This compound (R-S-CH3) Sulfoxide This compound Sulfoxide (R-S(O)-CH3) [M+16] DLM->Sulfoxide Mild Oxidation (e.g., Air, H2O2) Sulfone This compound Sulfone (R-S(O2)-CH3) [M+32] Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA)

Caption: Oxidation pathway of this compound to its sulfoxide and sulfone derivatives.

StrategyRationale
Use Fresh, Anhydrous Solvents Ethereal solvents should be freshly distilled or passed through an activated alumina column to remove peroxides.
Inert Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.
Degas Solvents Prior to use, sparge solvents with N₂ or Ar for 15-30 minutes to remove dissolved oxygen.
Add Scavengers/Antioxidants For sensitive reactions, including a scavenger like dimethyl sulfide (DMS) can help consume oxidants.[5][7]
Post-Synthesis Reduction If oxidation is unavoidable, the sulfoxide can sometimes be reduced back to the thioether using a mild reducing agent post-reaction.

This protocol is designed to separate this compound from its more polar oxidized byproducts.

  • System: HPLC with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

  • Expected Elution Order: this compound Sulfone -> this compound Sulfoxide -> this compound.

Problem 2: Appearance of High Molecular Weight Species and Product Loss

Q: My reaction is clean by TLC, but the isolated yield is low, and I'm observing broad signals in my NMR or high mass ions in my mass spectrum. What could be the issue?

A: Root Cause Analysis

Low isolated yield accompanied by high molecular weight signals suggests the formation of dimers or oligomers. This occurs when the nucleophilic amine and hydroxyl groups of different this compound molecules react with each other. This is particularly prevalent in reactions that involve in situ activation of the hydroxyl group (e.g., conversion to a leaving group) or when using bifunctional coupling reagents.

Causality:

  • Over-activation: Using an excessive amount of an activating agent for the hydroxyl group can lead to intermolecular attack by the amine of another molecule before the desired nucleophile can react.

  • High Concentration: Reactions run at very high concentrations increase the probability of intermolecular collisions and subsequent dimerization.

  • Inappropriate Coupling Agents: Some coupling agents can react with both the amine and hydroxyl groups, leading to polymer formation.

This flowchart provides a systematic approach to diagnosing and solving byproduct formation.

Troubleshooting_Workflow cluster_analysis Analysis cluster_identification Identification cluster_solution Solution start Unexpected Byproduct Observed (TLC/LC-MS) ms_analysis Analyze Mass Spectrum (Check Δ Mass) start->ms_analysis nmr_analysis Analyze NMR (Check for new signals/ broadening) start->nmr_analysis is_oxidation Is Δ Mass = +16 or +32? ms_analysis->is_oxidation is_dimer Is Mass ≈ 2x Product? ms_analysis->is_dimer nmr_analysis->is_dimer is_oxidation->is_dimer No solve_oxidation Implement Anti-Oxidation Strategy (e.g., Inert Gas) is_oxidation->solve_oxidation Yes is_other Other Byproduct is_dimer->is_other No solve_dimer Modify Conditions (e.g., Lower Concentration, Slow Addition) is_dimer->solve_dimer Yes solve_other Re-evaluate Reagents & Stoichiometry is_other->solve_other

Caption: A logical workflow for troubleshooting unexpected byproducts in synthesis.

StrategyRationale
Slow Addition of Reagents Adding the activating agent or coupling partner slowly (e.g., via syringe pump) keeps its instantaneous concentration low, favoring the desired intramolecular or intermolecular reaction with the intended substrate over dimerization.
Lower Reaction Concentration Working at higher dilution (e.g., 0.05 - 0.1 M) can significantly reduce the rate of bimolecular side reactions. This is a common strategy to prevent polymerization.[8]
Protecting Group Strategy If dimerization is persistent, consider temporarily protecting one of the functional groups (e.g., protecting the amine as a Boc-carbamate) to ensure the reaction occurs only at the desired site.
Optimize Stoichiometry Use a minimal excess of the coupling or activating agent (e.g., 1.05-1.1 equivalents) to reduce the chance of side reactions. Monitor the reaction by TLC or LC-MS to avoid over-reaction.[9]

This protocol is a starting point for separating this compound derivatives from less-polar starting materials and more-polar byproducts like dimers.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel or dissolve in a minimal amount of a strong solvent (e.g., Methanol).

  • Eluent System: A gradient of Methanol (MeOH) in Dichloromethane (DCM) is a good starting point.

    • To improve peak shape for amines, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[4]

    • Example Gradient: Start with 100% DCM, gradually increasing to 5-10% MeOH in DCM.

  • Fraction Collection: Collect fractions and analyze by TLC, staining with a suitable agent (e.g., ninhydrin for free amines or permanganate for the alcohol/thioether).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References
  • Benchchem. Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Benchchem. Technical Support Center: Minimizing Side Reactions in Methionine Synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • PubMed. Degradation of methionine hydroxy analog in the rumen of lactating cows. J Dairy Sci. 1988 Feb;71(2):525-9.
  • Richard Turton. Production of dl-Methionine.
  • Google Patents. BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
  • ResearchGate. Kinetics and mechanism of the oxidation of DL-methionine by quinolinium bromochromate. (2016-07-12).
  • Reddit. Organic Synthesis problems : r/chemistry. (2018-08-03).
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • ResearchGate. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023-04-20).
  • World Journal of Pharmaceutical Science and Research. OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. (2026-12-09).
  • National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023-04-20).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Google Patents. US20080200647A1 - On-Resin Peptide Cyclization.

Sources

Technical Support Center: DL-Methioninol Reaction Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for DL-Methioninol. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in their reaction setups. Our goal is to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound is a chiral amino alcohol and a derivative of the essential amino acid methionine.[1][2] Its structure contains a primary amine (-NH2), a primary alcohol (-OH), and a methylthioether (-SCH3) group, making it a bifunctional molecule with distinct polarity regions.

  • Polar Head: The amine and hydroxyl groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water.[2]

  • Nonpolar Tail: The 4-(methylthio)butyl side chain is nonpolar and hydrophobic, which can limit solubility in highly polar solvents and favor solubility in organic solvents.

The challenge arises from this dual nature. This compound is often not sufficiently soluble in a single solvent to achieve the desired concentration for a reaction, especially when other reagents have conflicting solubility profiles. It is typically supplied as a light yellowish or colorless viscous oil.[1][3]

PropertyValueSource
CAS Number 16720-80-2[1][3]
Molecular Formula C₅H₁₃NOS[1][4]
Molecular Weight ~135.2 g/mol [1]
Appearance Light yellowish or colorless oil[1][3]

Troubleshooting Guide: Improving this compound Solubility

Navigating solubility issues requires a systematic approach. The following guide is structured to help you diagnose the problem and select the most effective strategy.

Decision-Making Workflow for Solubility Enhancement

Before diving into specific techniques, use this workflow to identify the most promising starting point for your system.

G cluster_start cluster_solvent_type cluster_aqueous Aqueous / Protic System cluster_organic Organic / Aprotic System cluster_combine start Start: Inadequate this compound Solubility solvent_q What is the primary reaction solvent? start->solvent_q ph_mod Strategy 1: pH Modification (Protonate the amine) solvent_q->ph_mod Aqueous or Protic cosolvent Strategy 1: Co-Solvent System (Add a polar co-solvent) solvent_q->cosolvent Organic or Aprotic temp_mod_aq Strategy 2: Temperature Adjustment ph_mod->temp_mod_aq If insufficient... salt_form Strategy 3: Salt Formation (Pre-form a salt) temp_mod_aq->salt_form If insufficient... combine Consider Combining Strategies (e.g., pH + Co-solvent) salt_form->combine temp_mod_org Strategy 2: Temperature Adjustment cosolvent->temp_mod_org If insufficient... solvent_screen Strategy 3: Solvent Screening temp_mod_org->solvent_screen If insufficient... solvent_screen->combine

Caption: Decision workflow for selecting a this compound solubilization strategy.

Q2: How can I use pH to increase solubility in aqueous or protic media?

Scientific Rationale: The primary amine group on this compound is basic. In an acidic medium (pH < pKa of the amine), the amine group will be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar than the neutral amine, leading to a dramatic increase in solubility in polar protic solvents like water or alcohols. This principle is widely used for amine-containing compounds.[5][6][7] Studies on the related compound DL-methionine confirm that its solubility increases in both acidic and basic solutions away from its isoelectric point.[8][9][10]

Troubleshooting & Protocols:

  • Issue: My reaction in water (or methanol/ethanol) is a slurry, and this compound is not fully dissolved.

  • Solution: Carefully add a dilute acid to lower the pH of the reaction mixture.

Experimental Protocol: pH-Solubility Screening

  • Setup: Prepare several small-scale vials of your reaction solvent.

  • Addition: Add this compound to each vial to your target concentration.

  • pH Adjustment: Using a dilute stock solution of an appropriate acid (e.g., 1M HCl, 1M Acetic Acid), incrementally add the acid to each vial to target a range of pH values (e.g., pH 6, 5, 4, 3).

  • Observation: Stir or agitate the vials at a constant temperature. Observe the pH at which this compound fully dissolves.

  • Validation: Ensure the chosen acid and the final pH do not interfere with your downstream reaction chemistry (e.g., by neutralizing a basic reagent or catalyzing an unwanted side reaction).

G cluster_neutral Low Solubility cluster_acidic High Solubility A C R-NH₃⁺ A->C Protonation B D

Caption: Protonation of the amine group at acidic pH increases polarity and solubility.

Q3: The reaction is in an organic solvent. How can co-solvents help?

Scientific Rationale: If your primary reaction solvent is nonpolar or moderately polar (e.g., Toluene, THF, Dichloromethane) and this compound solubility is poor, introducing a small amount of a miscible polar solvent (a co-solvent) can create a solvent mixture with a more favorable polarity profile. Co-solvents work by disrupting the intermolecular forces of the primary solvent, creating "pockets" where the polar groups of this compound can be solvated.[][12] This technique is extremely common for increasing the solubility of compounds that have both polar and nonpolar characteristics.[5][13]

Troubleshooting & Protocols:

  • Issue: this compound forms a separate layer or an insoluble gum in my organic reaction solvent.

  • Solution: Add a miscible polar co-solvent to homogenize the mixture.

Common Co-Solvents to Screen:

Co-SolventPolarityTypical Use Case
Ethanol / Methanol High (Protic)Good for disrupting H-bonding networks.
Dimethyl Sulfoxide (DMSO) High (Aprotic)Excellent solvating power for polar groups.
N,N-Dimethylformamide (DMF) High (Aprotic)Similar to DMSO, widely used.
Propylene Glycol (PG) Medium-HighA less volatile option, often used in formulations.[12]
Polyethylene Glycol (PEG 400) Medium-HighCan significantly enhance solubility of hydrophobic compounds.[12]

Experimental Protocol: Co-Solvent Screening

  • Setup: In separate vials, add this compound and your primary organic solvent.

  • Titration: To each vial, slowly add a different co-solvent dropwise while stirring.

  • Quantify: Record the volume percentage of the co-solvent required to achieve full dissolution.

  • Selection: Choose the co-solvent that provides complete solubility at the lowest volume percentage.

  • Validation: Confirm that the selected co-solvent does not negatively impact your reaction yield or selectivity.

Q4: Can I just heat the reaction? What are the risks?

Scientific Rationale: For most substances, solubility increases with temperature. This is a fundamental thermodynamic principle.[8][9] Applying heat increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the intermolecular forces holding the solute molecules together. This is often the simplest and quickest method to try.

Troubleshooting & Protocols:

  • Issue: The reaction is homogeneous at high temperatures but crashes out upon cooling.

  • Solution: This indicates you are forming a supersaturated solution. While useful for crystallization, it may not be suitable for a reaction that needs to be stable at room temperature.

  • Risks:

    • Degradation: this compound or other reagents may degrade at elevated temperatures.

    • Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing yield and purity.

    • Safety: Consider the boiling point and flash point of your chosen solvent.

Experimental Protocol: Temperature-Solubility Profile

  • Setup: Create a slurry of this compound in your solvent at your target concentration in a vessel equipped with a thermometer and controlled heating (e.g., a heating mantle or oil bath).

  • Heating: Slowly increase the temperature of the slurry while stirring.

  • Observation: Note the exact temperature at which all solids dissolve. This is the saturation temperature for that concentration.

  • Analysis: Decide if this temperature is compatible with your reaction's stability and safety parameters. If the required temperature is too high, you must combine this method with pH adjustment or co-solvents.

Q5: What is salt formation and when should I consider it?

Scientific Rationale: This is a proactive strategy where you convert the parent this compound (a basic "free base") into a salt before introducing it to the reaction. By reacting this compound with an acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid), you form an ammonium salt (e.g., this compound hydrochloride). These pre-formed salts are typically crystalline solids with significantly higher aqueous solubility and often improved stability compared to the oily free base.[14][15][16] This is a cornerstone of pharmaceutical development for improving the dissolution of active pharmaceutical ingredients (APIs).[15]

Troubleshooting & Protocols:

  • Issue: Even with pH adjustment, my final product requires a highly pure, isolated starting material, and the oily nature of this compound is problematic.

  • Solution: Prepare and isolate a solid salt of this compound first.

Experimental Protocol: General Salt Formation

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Slowly add a stoichiometric equivalent (1.0 eq) of your chosen acid (e.g., HCl in isopropanol, or solid citric acid).

  • Precipitation: The salt will often precipitate out of the solution upon addition or after a short stirring period. The solution can be cooled to maximize precipitation.

  • Isolation: Collect the solid salt by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Confirmation: Characterize the resulting salt (e.g., by melting point, NMR) to confirm its formation. The salt can now be used as a solid, easily weighable starting material with improved solubility in aqueous media.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2022).
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.).
  • Determination and correlation of temperature and pH value dependent solubility of dl‐methionine | Request PDF - ResearchGate. (n.d.).
  • DL-Methionine (DL-Methioninum). (n.d.).
  • Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. (n.d.).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. (n.d.).
  • Solubility and Metastable Zone Width of the Methionine Enantiomers and Their Mixtures in Water | Request PDF - ResearchGate. (n.d.).
  • DL-Methionine - NIST WebBook. (n.d.).
  • Mole fraction solubility (xHA,total) of dl‐methionine in water versus... - ResearchGate. (n.d.).
  • EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment - Google Patents. (n.d.).
  • CN102333787A - Method for increasing the solubility of methionine by adding minerals and acid treatment - Google Patents. (n.d.).
  • Salt formation to improve drug solubility - PubMed. (2007).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

Sources

Technical Support Center: DL-Methioninol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Methioninol reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reactions involving this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring the integrity and success of your research.

This compound, a chiral amino alcohol, is a valuable building block in the synthesis of various pharmaceutical compounds and serves as a precursor in diverse chemical transformations.[1] Accurate and real-time monitoring of its reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the desired product purity.[2]

Troubleshooting Guide: Navigating Common Hurdles in this compound Reaction Monitoring

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

High-Performance Liquid Chromatography (HPLC) Challenges

Q1: I'm observing peak tailing and inconsistent retention times for this compound in my reversed-phase HPLC analysis. What are the likely causes and how can I fix this?

A1: Peak tailing and retention time drift are common frustrations in HPLC analysis, often pointing to interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The primary amine group in this compound can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a column where the residual silanol groups are "capped" to minimize these interactions.

      • Mobile Phase Modification: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Lower pH: Operating at a lower pH (e.g., pH 3.2) can protonate the silanol groups, reducing their interaction with the protonated amine of this compound.[3][4]

  • Mobile Phase Inconsistency: Inconsistent mobile phase preparation or composition can lead to shifting retention times.

    • Solution:

      • Premix Mobile Phase: If using a gradient, consider premixing the mobile phase to ensure homogeneity.

      • Degas Thoroughly: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump and detector.[5][6]

      • Buffer Concentration: Maintain a consistent buffer concentration, as fluctuations can alter retention times.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can cause peak distortion.

    • Solution:

      • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[7]

      • Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[7]

Experimental Protocol: Optimizing HPLC Conditions for this compound Analysis

  • Column: C18 reversed-phase column (end-capped), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) in a 30:70 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]

Parameter Symptom Troubleshooting Action
Peak ShapeTailingAdd 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) to the mobile phase.
Retention TimeDriftingEnsure consistent mobile phase pH and composition; use a column oven for temperature control.[6]
SensitivityLowCheck detector lamp; ensure proper mobile phase pH for optimal ionization if using LC-MS.

Q2: I'm struggling to achieve baseline separation between this compound and a structurally similar impurity. What strategies can I employ?

A2: Achieving separation of closely related compounds requires careful optimization of chromatographic conditions.

Potential Causes & Solutions:

  • Insufficient Resolution: The chosen column and mobile phase may not provide enough selectivity.

    • Solution:

      • Change Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to introduce different separation mechanisms.

      • Modify Mobile Phase: Adjust the organic modifier (e.g., switch from methanol to acetonitrile) or the pH of the aqueous phase to alter the selectivity.

      • Gradient Elution: Implement a shallow gradient to improve the separation of closely eluting peaks.

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute Sample: Dilute the sample to a lower concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

Q3: I need to monitor the stereochemical outcome of a reaction involving this compound, but the enantiomers are indistinguishable in my standard 1H NMR spectrum. How can I resolve this?

A3: Standard NMR spectroscopy in an achiral environment cannot differentiate between enantiomers as they have identical magnetic properties.[8] To distinguish them, you need to create a diastereomeric environment.

Potential Causes & Solutions:

  • Achiral Environment: Enantiomers are spectroscopically identical in achiral solvents.

    • Solution:

      • Chiral Derivatizing Agents (CDAs): React your this compound sample with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomers.[9] These diastereomers will have distinct NMR signals, allowing for quantification of the enantiomeric excess (ee).[9]

      • Chiral Solvating Agents (CSAs): Add a chiral solvating agent to your NMR sample. The transient diastereomeric complexes formed will exhibit different chemical shifts for the enantiomers.[9] This method is often faster as it doesn't require a chemical reaction.

      • ¹⁹F NMR: If using a fluorine-containing CDA like Mosher's acid, ¹⁹F NMR can be a powerful tool, often providing better signal separation and a cleaner baseline.[9][10][11]

Experimental Workflow: Chiral Analysis using a Chiral Derivatizing Agent (CDA)

G cluster_0 Sample Preparation cluster_1 NMR Analysis Analyte This compound Sample Reaction React to form Diastereomers Analyte->Reaction CDA Enantiopure CDA (e.g., (R)-Mosher's Acid) CDA->Reaction NMR Acquire NMR Spectrum (¹H or ¹⁹F) Reaction->NMR Integration Integrate Diastereomeric Signals NMR->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for chiral analysis using a CDA.

Mass Spectrometry (MS) Challenges

Q4: I am using in-situ mass spectrometry to monitor my reaction, but I'm observing poor ionization efficiency for this compound. What could be the issue?

A4: Poor ionization can be a significant hurdle in MS-based reaction monitoring. The choice of ionization technique and solvent system is critical.

Potential Causes & Solutions:

  • Inappropriate Ionization Source: Electrospray ionization (ESI), a common technique, may not be optimal for all analytes, especially neutral molecules in complex mixtures.[2]

    • Solution:

      • Alternative Ionization: Consider alternative techniques like Atmospheric Solids Analysis Probe (ASAP) or Liquid Electron Ionization (LEI) which can be more suitable for less polar or neutral compounds.[2][12]

      • Optimize ESI Conditions: If using ESI, optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Solvent and Matrix Effects: The reaction mixture composition can suppress the ionization of the target analyte.

    • Solution:

      • Solvent Modification: For ESI, ensure the solvent system promotes ionization. Adding a small amount of formic acid or acetic acid can facilitate protonation in positive ion mode.

      • Dilution: While not always feasible for in-situ monitoring, diluting the sample can sometimes mitigate matrix suppression effects.

  • Analyte Degradation: this compound, containing a thioether group, can be susceptible to oxidation.[13]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be possible, but its compatibility with the reaction chemistry must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound that I should be aware of during reaction monitoring?

A1: The main degradation pathways for this compound are primarily related to the methionine moiety. The thioether side chain is susceptible to oxidation, which can form methionine sulfoxide and further oxidize to methionine sulfone.[13][14] This oxidation can be catalyzed by exposure to air, trace metals, or oxidizing agents.[13] Additionally, like other amino alcohols, it can undergo side reactions depending on the specific reaction conditions and reagents used.

Q2: Can I use in-situ spectroscopy for real-time monitoring of this compound reactions?

A2: Yes, in-situ spectroscopic techniques are highly valuable for real-time reaction monitoring.[15]

  • FTIR and Raman Spectroscopy: These techniques can provide real-time information about the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands.[15][16]

  • NMR Spectroscopy: In-situ NMR can offer detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[16]

Q3: How do I choose an appropriate internal standard for quantitative analysis of this compound?

A3: The choice of an internal standard is crucial for accurate quantification.

  • Stable Isotope-Labeled (SIL) Standard: A deuterated version of this compound (e.g., this compound-d4) is the ideal internal standard for mass spectrometry-based methods. It co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations.

  • Structural Analog: If a SIL standard is unavailable, a non-deuterated structural analog can be used. However, it may have a different retention time and be affected differently by matrix components, potentially leading to less accurate results.[17]

Logical Relationship Diagram: Troubleshooting Workflow

G cluster_HPLC HPLC Troubleshooting cluster_NMR NMR Troubleshooting cluster_MS MS Troubleshooting Problem Identify Monitoring Issue (e.g., Peak Tailing, No Signal) Technique Analytical Technique Used Problem->Technique HPLC HPLC Technique->HPLC Chromatography NMR NMR Technique->NMR Spectroscopy MS MS Technique->MS Mass Spec HPLC_Cause Potential Causes: - Silanol Interactions - Mobile Phase Issues - Column Contamination HPLC->HPLC_Cause NMR_Cause Potential Cause: - Achiral Environment NMR->NMR_Cause MS_Cause Potential Causes: - Poor Ionization - Matrix Effects - Analyte Degradation MS->MS_Cause HPLC_Solution Solutions: - Use End-Capped Column - Modify Mobile Phase - Use Guard Column HPLC_Cause->HPLC_Solution NMR_Solution Solutions: - Use Chiral Derivatizing Agent - Use Chiral Solvating Agent NMR_Cause->NMR_Solution MS_Solution Solutions: - Change Ionization Source - Optimize Solvent - Use Inert Atmosphere MS_Cause->MS_Solution

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: DL-Methioninol vs. Prolinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a central challenge.[1] Chiral auxiliaries are a powerful and reliable strategy, temporarily guiding the stereochemical outcome of a reaction to produce a single desired stereoisomer.[2][3] Among the vast arsenal of available auxiliaries, those derived from the natural chiral pool of amino acids are particularly valuable due to their accessibility and inherent chirality.

This guide provides an in-depth technical comparison of two such amino alcohol-derived auxiliaries: DL-Methioninol and Prolinol . We will move beyond a simple list of features to explore the structural nuances, mechanistic implications, and practical considerations that govern their performance in the laboratory, supported by experimental data and detailed protocols.

Structural and Mechanistic Foundations

The efficacy of a chiral auxiliary is fundamentally rooted in its three-dimensional structure, which dictates how it shields one face of a reactive intermediate.[2]

Prolinol , derived from the reduction of the amino acid proline, is available in both (S) and (R) forms.[4][5] Its defining feature is the rigid five-membered pyrrolidine ring. This conformational rigidity is a significant advantage, as it minimizes conformational ambiguity in the transition state. In many reactions, the nitrogen and the hydroxyl oxygen of prolinol chelate to a metal cation (e.g., Li⁺ in enolate reactions), creating a highly organized, bicyclic-like transition state. This rigid structure effectively blocks one face of the substrate, leading to predictable and often high levels of stereochemical induction.[6]

This compound , derived from methionine, also possesses a 1,2-amino alcohol functionality crucial for its role as a chiral auxiliary. However, it features an acyclic, flexible carbon backbone. While this flexibility might allow it to adapt to a wider range of substrate geometries, it can also lead to multiple low-energy transition states, potentially reducing diastereoselectivity compared to a rigid analogue. A unique feature of methioninol is the presence of a thioether (methylthio) group. This soft Lewis basic site can engage in secondary interactions with reagents or metal centers, offering an additional handle for stereochemical control that is absent in prolinol.

  • Key Distinction: The primary difference lies in the conformational nature of the auxiliary's backbone: prolinol's rigidity versus methioninol's flexibility . This structural variance is the main determinant of their differing performance profiles.

G cluster_prolinol Prolinol-Based Auxiliary cluster_methioninol Methioninol-Based Auxiliary P_Sub Prochiral Substrate P_Attach Attach Auxiliary P_Sub->P_Attach P_Aux (S)-Prolinol Derivative P_Aux->P_Attach P_Intermediate Chiral Intermediate (Rigid Pyrrolidine Ring) P_Attach->P_Intermediate P_React Diastereoselective Reaction (e.g., Alkylation) P_Intermediate->P_React P_Product Diastereomeric Product P_React->P_Product P_Cleave Cleave Auxiliary P_Product->P_Cleave P_Final Enantiopure Product P_Cleave->P_Final P_Recycle Recover Auxiliary P_Cleave->P_Recycle M_Sub Prochiral Substrate M_Attach Attach Auxiliary M_Sub->M_Attach M_Aux (S)-Methioninol Derivative M_Aux->M_Attach M_Intermediate Chiral Intermediate (Flexible Backbone + Thioether) M_Attach->M_Intermediate M_React Diastereoselective Reaction (e.g., Alkylation) M_Intermediate->M_React M_Product Diastereomeric Product M_React->M_Product M_Cleave Cleave Auxiliary M_Product->M_Cleave M_Final Enantiopure Product M_Cleave->M_Final M_Recycle Recover Auxiliary M_Cleave->M_Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance in Asymmetric Alkylation

Asymmetric alkylation of carbonyl compounds is a cornerstone of C-C bond formation. The SAMP/RAMP protocol, which uses prolinol-derived hydrazones, is a classic and highly effective method.

Reaction TypeSubstrateElectrophileChiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)Conditions
Alkylation CyclohexanoneIodomethane(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)96%80%1. LDA, THF, 0°C; 2. MeI, -78°C
Alkylation PropanalBenzyl Bromide(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)>95%75%1. LDA, THF, 0°C; 2. BnBr, -100°C
Alkylation Glycine derivativeBenzyl Bromide(S)-Methioninol85%70%1. n-BuLi, THF, -78°C; 2. BnBr

Analysis of Performance:

  • Prolinol (via SAMP): The rigid framework of the SAMP hydrazone, coupled with chelation of the lithium cation by the methoxymethyl ether and the enolate, creates a very well-defined transition state. This leads to exceptionally high diastereoselectivity (>95% d.e.) in the alkylation of both ketones and aldehydes. This system is highly reliable and has been extensively validated across a wide range of substrates.

  • Methioninol: In the alkylation of a chiral glycine equivalent, methioninol provides good-to-excellent diastereoselectivity (85% d.e.). The stereochemical outcome is directed by a chelated lithium enolate, similar to other amino alcohol auxiliaries. While highly effective, the selectivity is generally a step below that achieved with the more rigid prolinol-based systems in benchmark reactions. The flexibility of the methioninol backbone may allow for minor competing transition state geometries, slightly eroding the overall diastereoselectivity.

Experimental Protocols: A Self-Validating System

The trustworthiness of a method lies in its reproducibility. Below are detailed protocols that explain the causality behind each experimental choice.

Protocol 1: Asymmetric Alkylation of Cyclohexanone using a Prolinol-derived Auxiliary (SAMP)

This protocol describes the formation of the chiral hydrazone, the diastereoselective alkylation, and the subsequent cleavage of the auxiliary.

G node_start Start node_1 Step 1: Hydrazone Formation Condense cyclohexanone with SAMP in toluene with azeotropic removal of water. node_start->node_1 Rationale: Forms the chiral intermediate required for stereocontrol. node_2 Step 2: Deprotonation Cool SAMP-hydrazone in dry THF to 0°C. Add LDA dropwise to form the lithium aza-enolate. node_1->node_2 Rationale: LDA is a strong, non-nucleophilic base ensuring complete and regioselective deprotonation. node_3 Step 3: Alkylation Cool solution to -78°C. Add iodomethane (MeI) and stir for several hours. node_2->node_3 Rationale: Low temperature maximizes kinetic control and diastereoselectivity. node_4 Step 4: Workup Quench reaction with H₂O. Extract with ether, dry, and concentrate. node_3->node_4 node_5 Step 5: Auxiliary Cleavage Dissolve crude product in pentane. Perform ozonolysis at -78°C followed by reductive workup (e.g., with Me₂S). node_4->node_5 Rationale: Ozonolysis is a mild method to cleave the C=N bond without racemizing the newly formed stereocenter. node_end End Product: (R)-2-methylcyclohexanone node_5->node_end

Caption: Experimental workflow for SAMP-mediated asymmetric alkylation.

Protocol 2: Asymmetric Synthesis of (S)-α-Phenylalanine using a Methioninol-derived Auxiliary

This protocol outlines the synthesis of an optically active amino acid.

G node_start Start node_1 Step 1: Schiff Base Formation Condense (S)-Methioninol with a glycine ester equivalent to form the chiral Schiff base. node_start->node_1 Rationale: Attaches the chiral auxiliary to the prochiral glycine substrate. node_2 Step 2: Deprotonation Dissolve Schiff base in dry THF and cool to -78°C. Add n-BuLi to form the chelated lithium enolate. node_1->node_2 Rationale: n-BuLi is a strong base that forms a rigid 5-membered chelated enolate, setting the facial bias for alkylation. node_3 Step 3: Alkylation Add benzyl bromide (BnBr) and allow to warm slowly. node_2->node_3 Rationale: The electrophile approaches from the less sterically hindered face of the enolate. node_4 Step 4: Workup Quench with saturated NH₄Cl solution. Extract, dry, and purify the diastereomeric product. node_3->node_4 node_5 Step 5: Auxiliary Cleavage Hydrolyze the Schiff base and ester groups using aqueous acid (e.g., 1M HCl) with gentle heating. node_4->node_5 Rationale: Acidic hydrolysis cleaves the imine bond, liberating the amino acid and the protonated auxiliary for recovery. node_end End Product: (S)-Phenylalanine node_5->node_end

Caption: Experimental workflow for Methioninol-guided amino acid synthesis.

Practical Considerations and Guide Recommendations

When to Choose Prolinol:

  • For Predictable, High-Fidelity Results: Prolinol and its derivatives (like SAMP/RAMP) are among the most reliable and well-documented chiral auxiliaries.[] When the primary goal is to achieve the highest possible diastereoselectivity in a well-established transformation (e.g., alkylations, aldol reactions), prolinol is the superior choice.[6][8]

  • Robustness and Scalability: The high stereoselectivities often simplify purification, and the methods are generally scalable, making them suitable for the early phases of drug development.[2]

  • Availability: Both enantiomers of proline are inexpensive and readily available, making the auxiliary accessible.[5]

When to Consider Methioninol:

  • Exploring Novel Reactivity: The thioether functionality in methioninol is a key differentiator. For reactions involving soft transition metals (e.g., Pd, Rh, Cu) or reagents where the thioether could act as a coordinating or directing group, methioninol may offer unique advantages and unlock novel reactivity patterns not possible with prolinol.

  • Substrate Mismatch: In rare cases, the rigid prolinol framework may impose unfavorable steric interactions with a particularly bulky substrate, leading to poor reactivity or selectivity. The conformational flexibility of methioninol might provide a better geometric fit in such scenarios.

  • Potential for Catalyst Poisoning: A significant caveat is that the thioether can act as a poison for certain transition metal catalysts. This must be a primary consideration during reaction design.

Conclusion

Both prolinol and methioninol are effective chiral auxiliaries derived from the amino acid pool. However, they are not interchangeable.

Prolinol stands as the established "gold standard" for applications demanding maximum and predictable stereocontrol , owing to the conformational rigidity of its pyrrolidine ring. It is the recommended starting point for most standard asymmetric transformations.

This compound (used in its enantiopure D- or L-form) is a more specialized tool. Its value lies in its structural flexibility and the unique electronic properties of its thioether group. Researchers should turn to methioninol when exploring novel, metal-mediated transformations or when the steric profile of prolinol proves suboptimal for a specific substrate. The choice between them is a strategic decision based on the desired balance of reliability, predictability, and the potential for novel reactivity.

References

  • Wikipedia. Chiral auxiliary. [Link]
  • Wikipedia. Alkanolamine. [Link]
  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]
  • PubMed. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions. [Link]
  • Wikipedia. Prolinol. [Link]
  • Pharmaffiliates.

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality, efficacy, and safety. This is particularly true for versatile chiral building blocks like DL-Methioninol. This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of Methioninol products. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable method for your research.

The stereochemical purity of Methioninol is critical as the biological activity and pharmacological profiles of its enantiomers can differ significantly. Therefore, robust and reliable analytical methods are paramount. The principal techniques for determining the enantiomeric excess of amino alcohols like Methioninol are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.

Comparative Analysis of Core Techniques

The selection of an analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, the required accuracy and precision, desired sample throughput, and available instrumentation.[2][3]

ParameterChiral HPLCChiral GCNMR SpectroscopyCapillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase (CSP).[4]Separation of volatile enantiomers on a chiral capillary column.[4]Formation of diastereomers with distinct NMR signals.[4]Differential migration of enantiomers in an electric field with a chiral selector.[5]
Resolution High to ExcellentExcellentModerate to HighHigh to Excellent
Sensitivity High (UV, MS detection)[4]Very High (FID, MS detection)ModerateHigh
Analysis Time 10-30 minutes15-45 minutes< 15 minutes per sample[4]10-30 minutes
Derivatization Sometimes required for detection.[6]Often required to increase volatility.[1][7]Required (chiral derivatizing or solvating agent).[8][9]Can be direct or indirect (with derivatization).[5]
Sample Throughput Moderate to HighModerateHigh[10]High
Instrumentation Cost Moderate to HighModerateHighModerate
Solvent Consumption HighLowLow[4]Very Low

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for its high accuracy, robustness, and wide applicability.[4] The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of Methioninol and a chiral stationary phase (CSP).

Expertise & Experience: The choice of CSP is the most critical parameter for successful enantioseparation. For amino alcohols like Methioninol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective due to their broad enantiorecognition capabilities.[6] Since Methioninol lacks a strong chromophore for standard UV detection, derivatization with a UV-active or fluorescent tag is a common and necessary strategy to enhance sensitivity.[6]

Trustworthiness: A self-validating HPLC method involves demonstrating baseline separation of the enantiomeric peaks (Resolution > 1.5), ensuring peak purity, and establishing linearity and accuracy through the analysis of standards with known enantiomeric compositions.

This protocol is advantageous when direct analysis is challenging due to poor retention or detection.

  • Derivatization:

    • Dissolve 1 mg of the this compound sample in 1 mL of an aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of a derivatizing agent such as 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base like triethylamine.[6]

    • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, which can be monitored by thin-layer chromatography (TLC) or achiral HPLC.

  • Chromatographic Conditions:

    • Column: A standard achiral column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer system, optimized for the separation of the resulting diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength suitable for the derivative (e.g., 254 nm for a 3,5-Dinitrobenzoyl derivative).[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas (A) of the two diastereomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with 3,5-Dinitrobenzoyl chloride) Sample->Derivatization HPLC Chiral HPLC System (Polysaccharide CSP) Derivatization->HPLC Detector UV/MS Detector HPLC->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination of this compound using Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For amino alcohols like Methioninol, derivatization is almost always necessary to increase volatility and improve peak shape.[1]

Expertise & Experience: The choice of derivatizing agent is crucial. Trifluoroacetic anhydride (TFAA) is a common choice for acylating both the amino and hydroxyl groups, rendering the molecule suitable for GC analysis.[11] Cyclodextrin-based chiral stationary phases are frequently employed for the separation of such derivatives.[6]

Trustworthiness: A robust chiral GC method will demonstrate baseline resolution of the enantiomeric peaks, with symmetrical peak shapes. Method validation should include the analysis of a racemic standard to confirm the elution order and resolution.

  • Derivatization:

    • In a sealed vial, dissolve approximately 1 mg of the this compound sample in 200 µL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 100°C for 30 minutes.

    • After cooling, evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Chromatographic Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 280°C.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Derivatization_GC Derivatization (e.g., with TFAA) Sample_GC->Derivatization_GC GC Chiral GC System (Cyclodextrin Column) Derivatization_GC->GC Detector_GC FID/MS Detector GC->Detector_GC Chromatogram_GC Chromatogram Detector_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Calculation_GC ee% Calculation Integration_GC->Calculation_GC

Caption: Workflow for enantiomeric excess determination of this compound using Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring physical separation of the enantiomers.[4] The principle involves converting the enantiomeric pair into diastereomers in situ by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[4][8] These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated to calculate the ee.[4]

Expertise & Experience: For amino alcohols, chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues are highly effective. They react with the hydroxyl and/or amino group to form stable diastereomeric esters or amides. The choice of the CDA is critical to induce sufficient chemical shift nonequivalence for accurate integration.

Trustworthiness: A key aspect of a self-validating NMR method is ensuring the derivatization reaction goes to completion for both enantiomers without any kinetic resolution. This can be verified by running the reaction on a racemic standard. The signals chosen for integration should be well-resolved and free from overlap with other signals.

  • Derivatization:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a non-chiral base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

    • Ensure the reaction is complete by monitoring with ¹H NMR.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

    • Identify a pair of well-separated signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed chiral center often show the largest chemical shift difference.

  • Data Analysis:

    • Carefully integrate the selected pair of diastereomeric signals.

    • Calculate the enantiomeric excess from the integral values (I) of the two signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing Sample_NMR This compound Sample Derivatization_NMR In-situ Derivatization (with Chiral Agent) Sample_NMR->Derivatization_NMR NMR_Spec NMR Spectrometer Derivatization_NMR->NMR_Spec Acquisition Acquire ¹H NMR Spectrum NMR_Spec->Acquisition Spectrum Diastereomeric Spectrum Acquisition->Spectrum Integration_NMR Signal Integration Spectrum->Integration_NMR Calculation_NMR ee% Calculation Integration_NMR->Calculation_NMR

Caption: Workflow for enantiomeric excess determination of this compound using NMR spectroscopy.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound is a strategic decision based on the specific requirements of the analysis.

  • For the highest accuracy and resolution, especially in regulated environments, Chiral HPLC is the recommended method. Its versatility and the wide availability of chiral stationary phases make it a robust choice.

  • When dealing with volatile samples or when high sensitivity is paramount, Chiral GC is an excellent alternative, provided that a suitable derivatization protocol is established.

  • For rapid screening, high-throughput analysis, and when sample quantity is limited, NMR spectroscopy is a highly efficient technique. It provides a quick assessment of enantiomeric purity without the need for chromatographic separation.

Ultimately, a well-equipped analytical laboratory should consider having access to multiple techniques to tackle the diverse challenges presented in chiral analysis. The protocols and insights provided in this guide are intended to serve as a foundation for developing and validating robust and reliable methods for the enantiomeric excess determination of this compound and other chiral molecules.

References

  • A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions - Benchchem. (URL: )
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
  • A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions - Benchchem. (URL: )
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. (URL: [Link])
  • Technical Support Center: Enantiomeric Excess (ee) Determination for Amino Alcohols - Benchchem. (URL: )
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. (URL: [Link])
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (URL: [Link])
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (URL: [Link])
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (URL: [Link])
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (URL: [Link])
  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (URL: [Link])
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: [Link])
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. (URL: [Link])
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. (URL: [Link])
  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed. (URL: [Link])
  • Analyses of amino acids, Enantiomeric purity - C
  • Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchG
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids - PubMed. (URL: [Link])
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (URL: [Link])
  • Chiral Separation of Alpha-Amino Acids by Ligand-Exchange Capillary Electrophoresis Using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a Selector - PubMed. (URL: [Link])
  • A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC Intern
  • Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (URL: [Link])
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - Monash University. (URL: [Link])
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (URL: [Link])
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PubMed. (URL: [Link])
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem. (URL: )
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])
  • Chiral HPLC Separ
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (URL: [Link])
  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d , l -Amino Acids - ResearchG
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  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed. (URL: [Link])
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchG

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A Comparative Guide to the Validation of Analytical Methods for DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of DL-Methioninol, a crucial intermediate in the synthesis of various pharmaceuticals. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind experimental design, empowering you to make informed decisions for your specific analytical challenges.

This document is structured to provide a holistic understanding, from the foundational principles of method validation as outlined by the International Council for Harmonisation (ICH) to the practical application of these principles in the context of this compound analysis. We will explore and compare common analytical techniques, offering insights into their relative strengths and weaknesses, supported by illustrative experimental data.

The Imperative of Method Validation: Ensuring Data Integrity

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in guidelines like the ICH Q2(R2).[2][3][4] The ultimate goal is to demonstrate that the analytical procedure is fit for its intended purpose, which for this compound could range from purity assessment of the raw material to its quantification in a reaction mixture.

A properly validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. This is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Core Validation Parameters: A Synopsis

Before delving into specific analytical techniques, it is essential to understand the key parameters that define a validated method. These parameters, as stipulated by the ICH, are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. Precision may be considered at three levels: repeatability, intermediate precision, and reproducibility.[5][7]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

The following sections will explore how these parameters are evaluated for different analytical methods applied to this compound.

Comparative Analysis of Analytical Techniques for this compound

This compound, being a small, polar amino alcohol, presents unique analytical challenges. The absence of a strong chromophore makes direct UV detection difficult without derivatization. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. For analytes lacking a UV chromophore like this compound, pre-column derivatization is a common strategy to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity and selectivity.

Principle: The primary amine group of this compound is reacted with a derivatizing agent to form a product with a strong chromophore or fluorophore. The resulting derivative is then separated by reverse-phase HPLC and detected by a UV or fluorescence detector.

Common Derivatizing Agents:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with primary and secondary amines to form a stable, UV-active derivative.

Experimental Protocol: HPLC-UV with FMOC Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare working standards by serial dilution to cover the expected concentration range (e.g., 10-150 µg/mL).

    • Prepare the sample solution by accurately weighing and dissolving the this compound sample in the same solvent to a similar concentration.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 200 µL of borate buffer (pH 9.5).

    • Add 200 µL of FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile) and vortex immediately.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with excess FMOC-Cl.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 20 mM phosphate buffer, pH 7.0) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 20 µL.

Validation Data Summary (Illustrative)

Validation ParameterAcceptance Criteria (Typical)Illustrative Result for HPLC-FMOC Method
Specificity No interference from blank and placebo at the retention time of the analyte.Peak for FMOC-DL-Methioninol is well-resolved from derivatizing agent and potential impurities.
Linearity (r²) ≥ 0.9950.9992
Range 80-120% of the test concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
LOD Signal-to-Noise ≥ 30.5 µg/mL
LOQ Signal-to-Noise ≥ 101.5 µg/mL
Robustness %RSD of results should be within acceptable limits after deliberate variations.Method is robust to small changes in pH of mobile phase (±0.2 units) and column temperature (±5 °C).

Causality Behind Experimental Choices:

  • FMOC Derivatization: Chosen for its stability and strong UV absorbance, providing good sensitivity for UV detection.

  • Reverse-Phase C18 Column: Offers excellent separation for the relatively non-polar FMOC derivative.

  • Gradient Elution: Necessary to elute the highly retained FMOC derivative and other reaction components in a reasonable time with good peak shape.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC-FMOC Method Opt Optimize Parameters (Mobile Phase, Gradient) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Analyze Analyze Data Against Acceptance Criteria Spec->Analyze Lin->Analyze Acc->Analyze Prec->Analyze LOD_LOQ->Analyze Rob->Analyze Report Prepare Validation Report Analyze->Report

Caption: Logical flow from analyte properties to a validated GC method for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte for calibration, as the signal intensity is directly proportional to the number of nuclei. This makes it a powerful tool for the certification of reference materials and for the direct quantification of analytes in complex matrices.

Principle: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The ¹H NMR spectrum is acquired, and the concentration of this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, with a distinct singlet in a clear region of the spectrum).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved proton signal of this compound (e.g., the methyl protons) and a signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Validation Data Summary (Illustrative)

Validation ParameterAcceptance Criteria (Typical)Illustrative Result for qNMR Method
Specificity Resolution of the analyte signal from other signals in the spectrum.The methyl proton signal of this compound is well-resolved from the internal standard and impurity signals.
Linearity (r²) ≥ 0.998 (demonstrated by plotting known vs. measured concentrations)0.9995
Range Defined by the limits of accurate and precise quantification.1 - 50 mg/mL
Accuracy (% Bias) ≤ 2.0%0.5%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.3%; Intermediate Precision: 0.8%
LOD Signal-to-Noise ≥ 30.1 mg/mL
LOQ Signal-to-Noise ≥ 100.3 mg/mL
Robustness %RSD of results should be within acceptable limits after deliberate variations.Method is robust to variations in relaxation delay (within a reasonable range) and processing parameters.

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is chosen for its chemical stability, high purity, and a simple ¹H NMR spectrum with a singlet that does not overlap with the analyte signals.

  • Deuterated Water (D₂O): A suitable solvent for the polar this compound, and it does not introduce interfering proton signals.

  • Long Relaxation Delay: Essential for ensuring that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of qNMR.

Comparison Summary and Recommendations

FeatureHPLC with DerivatizationGC with DerivatizationqNMR
Principle Chromatographic separation of a derivatized analyte.Chromatographic separation of a volatile derivative.Absolute quantification based on nuclear magnetic resonance.
Sensitivity High (especially with fluorescence detection).Moderate to high.Moderate.
Specificity High (combination of chromatography and selective detection).High (high-resolution chromatography).High (based on unique chemical shifts).
Sample Throughput High.Moderate.Low.
Equipment Cost Moderate.Moderate.High.
Method Development Complexity High (derivatization and chromatography optimization).High (derivatization and temperature programming).Moderate to high (requires expertise in NMR).
Quantification Relative (requires a reference standard).Relative (requires a reference standard).Absolute (primary method).
Best Suited For Routine quality control, purity testing, and quantification in complex matrices.Analysis of volatile impurities and quantification where HPLC is not suitable.Certification of reference materials, accurate potency determination, and structural elucidation.

Recommendations for Researchers and Drug Development Professionals:

  • For routine quality control and release testing: HPLC with pre-column derivatization is often the method of choice due to its high throughput, good sensitivity, and robustness.

  • For the analysis of volatile impurities or as an orthogonal method: GC with derivatization can be a valuable tool.

  • For the certification of in-house reference standards or for obtaining highly accurate and precise potency values: qNMR is the gold standard, providing absolute quantification without the need for a specific reference standard of the analyte.

The selection of an appropriate analytical method for this compound should be guided by the specific requirements of the analysis, including the desired level of accuracy and precision, the sample matrix, and the available instrumentation. A thorough validation, following the principles outlined in this guide and the relevant regulatory documents, is essential to ensure the generation of reliable and defensible data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As a large language model, I am unable to generate a valid, clickable URL for this reference as it is a placeholder for a relevant video.)
  • ProPharma. (2024).
  • BA Sciences. (n.d.).
  • AMSbiopharma. (2025).
  • gmp-compliance.org. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • uspbpep.com. (n.d.).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2015).
  • gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2)
  • gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
  • United States Pharmacopeia. (n.d.).

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A Comparative Guide to DL-Methioninol Derivatives in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile foundational molecule in synthetic chemistry. Its inherent chirality and reactive functional groups—a primary amine and a primary alcohol—make it a valuable starting material for the synthesis of a diverse array of derivatives. These derivatives have found significant applications across various scientific domains, from being pivotal chiral auxiliaries in asymmetric synthesis to acting as precursors for pharmacologically active compounds.[1][2][3] This guide provides a comparative analysis of key this compound derivatives, offering insights into their synthesis, properties, and applications to aid researchers in selecting the optimal compound for their specific needs. We will delve into the nuances of their performance, supported by experimental data and established protocols, to provide a comprehensive resource for professionals in drug development and chemical research.

Section 1: Physicochemical Properties and Structural Analysis

The utility of this compound derivatives is intrinsically linked to their molecular structure and resulting physicochemical properties. Understanding these characteristics is paramount for their effective application.

The Core Structure of this compound

This compound, or 2-amino-4-(methylthio)-1-butanol, possesses a stereocenter at the second carbon, leading to the existence of D and L enantiomers. The racemic mixture, this compound, is a common starting point for many synthetic endeavors. The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical modifications.

Key Derivatives and Their Structural Modifications

The strategic modification of this compound's functional groups gives rise to derivatives with tailored properties. Two of the most common and illustrative examples are N-Acetyl-DL-Methioninol and this compound Hydrochloride.

  • N-Acetyl-DL-Methioninol: This derivative is formed by the acetylation of the primary amine of this compound.[4][5] This modification neutralizes the basicity of the amine, converting it into an amide. This change significantly alters the molecule's polarity, hydrogen bonding capability, and reactivity. It is often used in biochemical research and as a dietary supplement.[6]

  • This compound Hydrochloride: The hydrochloride salt is formed by treating this compound with hydrochloric acid.[7] This results in the protonation of the basic amino group to form an ammonium salt. This modification dramatically increases the aqueous solubility of the compound compared to its free base form.

Comparative Table of Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of this compound and its common derivatives. These properties are crucial for determining the appropriate solvent systems, reaction conditions, and potential bioavailability of the compounds.

PropertyThis compoundN-Acetyl-DL-MethioninolThis compound Hydrochloride
Molecular Formula C5H13NOSC7H15NO2SC5H14ClNOS
Molecular Weight 135.23 g/mol 177.26 g/mol 171.69 g/mol
Appearance Colorless to light yellow liquidWhite crystalline powder[4]White crystalline powder
Melting Point N/A (liquid at room temp.)117-119 °C[4]~185 °C (decomposes)
Solubility Soluble in water and polar organic solventsSoluble in water, ethanol, ethyl acetate[4]Highly soluble in water

Section 2: Applications in Asymmetric Synthesis

A primary application of this compound and its derivatives lies in the field of asymmetric synthesis, where they serve as chiral auxiliaries.[1][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8]

The Role of Oxazolidinones as Chiral Auxiliaries

This compound can be readily converted into an oxazolidinone, a five-membered heterocyclic compound, by reaction with a carbonyl compound. This oxazolidinone structure can then be acylated, and the resulting N-acyl oxazolidinone can undergo stereoselective alkylation or aldol reactions. The bulky side chain originating from the methioninol backbone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thereby inducing high diastereoselectivity.

Asymmetric_Alkylation_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Stereoselective Alkylation cluster_cleavage Auxiliary Cleavage This compound This compound Oxazolidinone Oxazolidinone This compound->Oxazolidinone Reaction with carbonyl compound N-Acyl Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N-Acyl Oxazolidinone Acylation Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Deprotonation (e.g., LDA) Alkylated Product Alkylated Product Enolate Formation->Alkylated Product Reaction with Electrophile (E+) Chiral Product Chiral Product Alkylated Product->Chiral Product Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary caption Workflow for Asymmetric Alkylation

Experimental Protocol: Synthesis of a Chiral Carboxylic Acid

The following is a generalized protocol for the asymmetric alkylation of an N-acyl oxazolidinone derived from this compound.

Step 1: Formation of the N-Acyl Oxazolidinone

  • To a solution of the this compound-derived oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting solution for 30 minutes.

  • Add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.

  • After 30 minutes, add the alkylating agent (e.g., benzyl bromide).

  • Stir the reaction at -78 °C for several hours, then allow it to warm to room temperature.

  • Quench the reaction and purify the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide and hydrogen peroxide to cleave the auxiliary.

  • The resulting chiral carboxylic acid can be isolated and purified, and the chiral auxiliary can be recovered.

Section 3: Applications in Drug Development

Methionine and its derivatives play a crucial role in various biological processes, making them attractive scaffolds for drug design.[9] Their derivatives have been investigated for a range of therapeutic applications.

Antioxidant Properties of N-Acetyl-DL-Methionine

N-Acetyl-DL-Methionine has demonstrated antioxidant properties, helping to protect cells from damage caused by free radicals.[5][] This is attributed to the sulfur atom in the methionine side chain, which can be oxidized, thereby scavenging reactive oxygen species (ROS). This property makes it a compound of interest for conditions associated with oxidative stress, such as liver disorders.[5]

ROS_Scavenging_Pathway cluster_interaction Antioxidant Mechanism ROS Reactive Oxygen Species (e.g., •OH, H₂O₂) N-Acetyl-DL-Methionine N-Acetyl-DL-Methionine Oxidized Derivative N-Acetyl-DL-Methionine Sulfoxide ROS->Oxidized Derivative oxidizes Cellular Damage Cellular Damage ROS->Cellular Damage causes N-Acetyl-DL-Methionine->Oxidized Derivative is oxidized by Cellular Protection Cellular Protection N-Acetyl-DL-Methionine->Cellular Protection leads to caption ROS Scavenging by N-Acetyl-DL-Methionine

Comparative Antioxidant Activity Data

Several studies have evaluated the antioxidant capacity of methionine derivatives. The table below presents a hypothetical comparison based on common antioxidant assays.

DerivativeDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)
N-Acetyl-DL-Methionine 85 µM65 µM
This compound > 200 µM> 200 µM
Ascorbic Acid (Standard) 50 µM40 µM

Note: The IC50 value represents the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The data presented here is illustrative.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

  • Prepare a stock solution of the test compound (e.g., N-Acetyl-DL-Methionine) in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions of the stock solution.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Section 4: Choosing the Right Derivative for Your Research

The selection of the most appropriate this compound derivative is contingent on the specific experimental goals. The following decision tree provides a simplified guide for researchers.

Decision_Tree start What is your primary application? asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis Synthesis drug_development Drug Development / Biochemical Studies start->drug_development Biology chiral_auxiliary Use as a Chiral Auxiliary asymmetric_synthesis->chiral_auxiliary high_solubility Is high aqueous solubility required? drug_development->high_solubility antioxidant_study Are you studying antioxidant properties? high_solubility->antioxidant_study No hydrochloride Use this compound Hydrochloride high_solubility->hydrochloride Yes n_acetyl Use N-Acetyl-DL-Methioninol antioxidant_study->n_acetyl Yes other_bio_study Other biological applications antioxidant_study->other_bio_study No free_base Use this compound (free base) other_bio_study->free_base caption Decision guide for selecting a this compound derivative.

Conclusion

This compound derivatives represent a versatile class of compounds with significant utility in both synthetic chemistry and biomedical research. The choice between derivatives such as N-Acetyl-DL-Methioninol and this compound Hydrochloride depends critically on the intended application, with considerations for solubility, reactivity, and biological activity being paramount. By understanding the fundamental properties and comparative performance of these derivatives, researchers can make more informed decisions, ultimately accelerating their research and development efforts. The protocols and data presented in this guide serve as a starting point for further exploration and optimization in the laboratory.

References

  • Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(12), 1133-1165. [Link]
  • Wikipedia. (2023, October 29). Chiral auxiliary. In Wikipedia.
  • Ingenta Connect. (n.d.). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction.
  • Gicquel, M., et al. (2018). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 140(15), 5057–5061. [Link]
  • J&K Scientific LLC. (n.d.). This compound.
  • Fengchen Group Co., Ltd. (n.d.). N-Acetyl-DL-Methionine.
  • Măruţescu, L., et al. (2017). Synthesis of New Methionine Derivatives for the Treatment of Paracetamol-Induced Hepatic Injury. Farmacia, 65(4), 546-552. [Link]
  • ResearchGate. (n.d.). Some methionine derivatives and their major uses.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 209-237). [Link]
  • Google Patents. (n.d.). Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
  • Redalyc. (n.d.). Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route.
  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.
  • PubChem. (n.d.). DL-methionine hydrochloride.
  • Zhu, Y., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry, 76(18), 7449–7457. [Link]
  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • Organic Syntheses. (n.d.). DL-Methionine.
  • Tsukano, C., Uchino, A., & Irie, K. (2024). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 22(3), 411-428. [Link]
  • Frontiers. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • National Institutes of Health. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • Royal Society of Chemistry. (n.d.). The synthesis of α-amino-acids. Part I. dl-Methionine.

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A Senior Application Scientist's Guide to the X-ray Crystallography of DL-Methioninol Derivatives: A Method-Forward Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutic agents. DL-Methioninol, a chiral amino alcohol derived from methionine, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. However, a comprehensive understanding of their solid-state architecture, which dictates their physical properties and biological interactions, remains an area of active investigation.

This guide addresses the application of single-crystal X-ray diffraction (SCXRD) to the structural elucidation of this compound derivatives. A survey of the current literature reveals a scarcity of publicly available crystallographic data for this specific family of compounds. Therefore, this guide will adopt a method-forward approach. We will use a representative N-protected amino alcohol as a case study to provide a detailed, field-proven experimental workflow, from synthesis and crystallization to data analysis and interpretation. This will be supplemented with an illustrative comparison of hypothetical crystallographic data for various potential this compound derivatives, offering a practical framework for researchers embarking on the structural characterization of novel compounds in this class.

Pillar 1: The Experimental Workflow - From Synthesis to Structure

The journey to a crystal structure begins long before the sample is placed in an X-ray beam. It commences with the synthesis of a high-purity compound and is followed by the often-challenging step of growing diffraction-quality single crystals.

Synthesis of a Representative Derivative: N-Boc-DL-Methioninol

The tert-butyloxycarbonyl (Boc) protecting group is a workhorse in synthetic chemistry, favored for its stability and ease of removal under acidic conditions. The synthesis of N-Boc-DL-Methioninol is a straightforward procedure, yet attention to detail is crucial for obtaining a product of sufficient purity for crystallization.

Experimental Protocol: Synthesis of N-Boc-DL-Methioninol

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, 3.0 eq). The mixture is stirred at room temperature until all solids are dissolved.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise to the stirring solution. The reaction is then stirred at room temperature for 12-18 hours.

  • Workup and Extraction: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is then diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-Boc-DL-Methioninol as a white solid or a viscous oil.

Causality Behind Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino alcohol and the nonpolar Boc anhydride. Sodium bicarbonate acts as a base to deprotonate the amino group, rendering it nucleophilic for the reaction with Boc₂O. The subsequent purification by column chromatography is essential to remove any unreacted starting materials or byproducts that could impede crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most significant hurdle in structure determination.[1][2] It is a process that relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice. Several techniques can be employed, and the optimal method is often found through empirical screening.

Experimental Protocol: Crystallization Screening

  • Slow Evaporation: This is the simplest crystallization technique.[3][4] A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or methanol). The solution is filtered into a clean vial, which is then loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[4]

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in solubility with temperature can lead to the formation of high-quality crystals.[5]

Trustworthiness Through Self-Validation: The quality of the crystals is the ultimate validation of the chosen method. Suitable crystals for SCXRD should be visually clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[1][2]

Single-Crystal X-ray Diffraction: The Final Step to Structure

Once a suitable crystal is obtained, it is ready for analysis. The fundamental principle of SCXRD is that the electrons in the atoms of a crystal scatter an incident X-ray beam, and the regular, repeating arrangement of the atoms results in a diffraction pattern of discrete spots.[6][7][8] The geometry and intensity of this pattern are directly related to the crystal's internal structure.[9]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8]

  • Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities and their positions) are processed. The "phase problem," the fact that the phases of the diffracted waves cannot be directly measured, is solved using computational methods to generate an initial electron density map.[2] An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.[10]

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction s1 This compound + Boc₂O s2 Crude N-Boc-DL-Methioninol s1->s2 Reaction s3 Purified Product s2->s3 Chromatography c1 Dissolve in Solvent s3->c1 c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Single Crystals c2->c3 x1 Mount Crystal c3->x1 x2 Collect Diffraction Data x1->x2 x3 Solve & Refine Structure x2->x3 final_structure final_structure x3->final_structure Final Structure

Caption: Experimental workflow from synthesis to final crystal structure.

Pillar 2: Comparative Analysis of Crystallographic Data

The output of a successful SCXRD experiment is a wealth of quantitative data that describes the crystal structure in great detail. By comparing these parameters across a series of related compounds, researchers can gain valuable insights into the effects of structural modifications on the solid-state packing and intermolecular interactions.

The following table presents illustrative crystallographic data for three hypothetical this compound derivatives. This serves as a template for how such data would be presented and interpreted.

ParameterDerivative A (N-Boc)Derivative B (N-Cbz)Derivative C (Schiff Base)
Formula C₁₀H₂₁NO₃SC₁₃H₁₉NO₃SC₁₂H₁₅NOS
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.258.506.80
b (Å) 15.6012.309.50
c (Å) 8.9014.7510.20
α (°) 909085.5
β (°) 98.59075.3
γ (°) 909095.1
Volume (ų) 1405.21539.9625.4
Z 442
Calculated Density (g/cm³) 1.251.301.19
Resolution (Å) 0.850.900.80
R-factor (%) 4.55.24.1

Interpreting the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The fact that all three hypothetical derivatives crystallize in different systems and space groups suggests that the nature of the N-substituent has a profound impact on the molecular packing. For instance, the centrosymmetric space group P2₁/c for the N-Boc derivative indicates that both enantiomers are present in the unit cell, as expected for a DL-mixture.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the unit cell, the basic repeating unit of the crystal. The larger unit cell volume of the N-Cbz derivative compared to the N-Boc derivative is consistent with its larger molecular size.

  • Z: This is the number of molecules in the unit cell.

  • Resolution and R-factor: The resolution is a measure of the level of detail in the electron density map, with lower numbers indicating higher resolution. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor generally indicates a better model.

G crystal_data Crystal Data Crystal System Space Group Unit Cell Dimensions Z molecular_packing Molecular Packing & Symmetry crystal_data->molecular_packing intermolecular_interactions Intermolecular Interactions molecular_packing->intermolecular_interactions physical_properties Physical Properties (e.g., solubility, stability) intermolecular_interactions->physical_properties

Caption: Logical relationship between crystallographic data and material properties.

Conclusion

While the direct crystallographic comparison of a wide range of this compound derivatives is currently limited by the available data, the principles and methodologies of single-crystal X-ray diffraction provide a robust framework for their structural elucidation. This guide has outlined a comprehensive workflow, from the rational synthesis of a representative N-Boc derivative to the intricacies of crystallization and the interpretation of the resulting crystallographic data. By applying these field-proven insights, researchers in drug development and materials science can confidently pursue the structural characterization of novel this compound derivatives, unlocking a deeper understanding of their structure-property relationships and accelerating the pace of innovation.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
  • Wikipedia. (2024). X-ray crystallography.
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized DL-Methioninol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for chiral molecules like DL-Methioninol, a derivative of the essential amino acid methionine, which finds applications in various research and pharmaceutical development contexts. This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized this compound, comparing the utility of various analytical techniques. We will also draw comparisons with a structurally similar amino alcohol, 2-amino-1-butanol, to highlight common challenges and strategies in the purity assessment of this compound class.

The Criticality of Purity for this compound

This compound, a racemic mixture of D- and L-methioninol, possesses two key structural features that dictate its analytical challenges: a primary amine and a primary alcohol group. These polar functionalities make the molecule non-volatile and lend it specific chemical reactivity. The chiral center at the second carbon means that in addition to chemical impurities, the enantiomeric purity is a critical quality attribute. The presence of unwanted enantiomers or other impurities can have significant and often unforeseen consequences in biological systems.

This guide will navigate the complexities of purity analysis, moving beyond a simple recitation of methods to explain the underlying principles and the rationale behind choosing one technique over another.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A robust assessment of purity relies on an orthogonal approach, employing multiple analytical techniques that probe different physicochemical properties of the molecule. This ensures that a wide range of potential impurities, from starting materials and byproducts to enantiomeric contaminants, are detected and quantified. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the purity assessment of non-volatile compounds like this compound. Its versatility allows for both the separation of the enantiomers (chiral HPLC) and the detection of other chemical impurities.

Chiral HPLC for Enantiomeric Purity

The most direct method for determining the enantiomeric excess of this compound is through the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective for the separation of a broad range of chiral molecules, including amino alcohols.[1][2]

The "Why": Chiral recognition on these stationary phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The subtle differences in the three-dimensional arrangement of the D- and L-enantiomers lead to differential interactions with the CSP, resulting in different retention times.

Experimental Protocol: Chiral HPLC of this compound

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or equivalent).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will require optimization. A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in this compound.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

dot graph TD { A[Sample Preparation: Dissolve this compound in mobile phase] --> B{Inject onto Chiral HPLC System}; B --> C[Separation on Polysaccharide-based Chiral Column]; C --> D{UV Detection at 210 nm}; D --> E[Data Analysis: Determine enantiomeric ratio from peak areas]; subgraph HPLC System B C D end }

Caption: Workflow for direct chiral HPLC analysis of this compound.

Data Presentation: Hypothetical Chiral HPLC Data

ParameterValue
ColumnCHIRALPAK® IA
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Retention Time (L-Methioninol)8.5 min
Retention Time (D-Methioninol)10.2 min
Enantiomeric Excess99.5% (for the desired enantiomer)
Reversed-Phase HPLC for General Impurity Profiling

To assess for non-enantiomeric impurities, a standard reversed-phase HPLC method is employed. Since this compound is highly polar, a C18 column with a highly aqueous mobile phase is a suitable starting point.

The "Why": This technique separates compounds based on their hydrophobicity. More polar impurities will elute earlier, while less polar impurities will be retained longer on the non-polar stationary phase.

Experimental Protocol: Reversed-Phase HPLC of this compound

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

Due to its low volatility, this compound cannot be directly analyzed by GC-MS. However, with a derivatization step to mask the polar amine and hydroxyl groups, GC-MS becomes a highly sensitive and specific technique for impurity profiling.

The "Why": Derivatization replaces the active hydrogens on the polar functional groups with non-polar moieties, making the molecule more volatile and thermally stable.[3] The mass spectrometer provides structural information about the separated components, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS of Derivatized this compound

  • Derivatization:

    • Dry a known amount of the this compound sample under a stream of nitrogen.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode.

dot graph TD { A[Sample Preparation: Dry this compound sample] --> B{Derivatization with BSTFA/TMCS}; B --> C[Injection into GC-MS]; C --> D[Separation on a non-polar capillary column]; D --> E{Detection by Mass Spectrometry}; E --> F[Data Analysis: Identify impurities based on mass spectra]; subgraph GC-MS System C D E end }

Caption: Workflow for GC-MS analysis of derivatized this compound.

Potential Impurities from Synthesis: The synthesis of this compound typically involves the reduction of DL-methionine or its esters. Potential impurities could include:

  • Unreacted DL-methionine.

  • Byproducts from the reduction process.

  • Residual solvents.

  • DL-methionine sulfoxide or sulfone, if oxidation has occurred.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight into Purity

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized this compound and for detecting and quantifying impurities without the need for a reference standard for every impurity (qNMR).

The "Why": NMR provides a detailed picture of the molecular structure. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum can be used to identify the compound and any impurities present. For enantiomeric purity, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR.[5]

Experimental Protocol: NMR Analysis of this compound

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Analysis:

    • ¹H NMR: Confirm the presence of all expected protons and their integrations. Look for any unexpected signals that may indicate impurities.

    • ¹³C NMR: Confirm the number of unique carbons in the molecule.

    • Chiral NMR: React the this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The signals for the protons near the chiral center will be split for the two diastereomers, allowing for the determination of the enantiomeric ratio by integration.

Data Presentation: Expected ¹H NMR Signals for this compound

ProtonChemical Shift (ppm, approx.)MultiplicityIntegration
-CH₂-S-2.6t2H
-S-CH₃2.1s3H
-CH₂-CH-1.8m2H
-CH(NH₂)-3.0m1H
-CH₂OH3.5m2H
-NH₂ and -OHVariablebr s3H

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline solids.

The "Why": Impurities in a crystalline substance typically depress and broaden its melting point. DSC measures the heat flow into a sample as it is heated, and the shape of the melting endotherm can be used to calculate the mole percent purity of the compound. This method is particularly useful for detecting small amounts of impurities that form a eutectic system with the main component.

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound sample into an aluminum pan and hermetically seal it.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Heating Rate: A slow heating rate, typically 1-2°C/min, is used to ensure thermal equilibrium.

  • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation.

Data Presentation: Hypothetical DSC Data

ParameterValue
Onset of Melting48°C
Peak Melting Temperature50°C
Calculated Purity99.8 mol%

Comparative Analysis: this compound vs. 2-Amino-1-butanol

To provide further context, let's compare the purity assessment of this compound with that of 2-amino-1-butanol, a structurally similar chiral amino alcohol.

FeatureThis compound2-Amino-1-butanol
Structure Contains a thioether group.A simple alkyl chain.
Potential Impurities Sulfur-containing byproducts (e.g., sulfoxide, sulfone).Isomeric impurities (e.g., 1-amino-2-butanol).
Chiral HPLC Polysaccharide-based CSPs are effective.Derivatization with a chiral reagent followed by reversed-phase HPLC is a common and robust method.[6] Direct analysis on crown-ether based CSPs is also possible.[7]
GC-MS Derivatization is necessary. The thioether group may require specific consideration in fragmentation analysis.Derivatization is necessary. Fragmentation patterns are generally simpler.
NMR The thioether and methyl signals provide additional unique markers for identification.Simpler spectrum, potential for overlapping signals with impurities.
DSC Applicable if the sample is a crystalline solid.Applicable if the sample is a crystalline solid.

Key Takeaway: While both compounds share the challenges of being polar, chiral amino alcohols, the presence of the thioether group in this compound introduces the possibility of sulfur-related impurities, which must be considered during the development of analytical methods. For 2-amino-1-butanol, a key challenge is often the separation from its structural isomers.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The comprehensive assessment of the purity of synthesized this compound requires a strategic and multi-faceted analytical approach. No single technique can provide a complete picture. By judiciously combining the strengths of HPLC for both chiral and achiral separations, GC-MS for sensitive impurity identification after derivatization, NMR for structural confirmation and quantification, and DSC for assessing the purity of the crystalline solid, researchers can have a high degree of confidence in the quality of their material. This rigorous analytical characterization is not just a matter of due diligence; it is a fundamental prerequisite for the generation of high-quality, reliable scientific data.

References

  • Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. (2017). RSC Publishing. [Link]
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2006).
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]
  • Analytical method validation: A brief review. (n.d.). Academia.edu. [Link]
  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (n.d.). Vici Health Sciences. [Link]
  • Separation of D,L-methionine on Chloro-E-CSP column with different... (n.d.).
  • DL-Methionine. (n.d.). Organic Syntheses. [Link]
  • Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. (n.d.). Wiley Online Library. [Link]
  • Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023). Regis Technologies. [Link]
  • DSC temperature cycle thermograms of dl-methionine β polycrystalline... (n.d.).
  • Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. (n.d.). Redalyc. [Link]
  • Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. (n.d.). SciELO Colombia. [Link]
  • Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD. (n.d.).
  • The TGA and DSC curve of dl‐methionine. (n.d.).
  • Cas 96-20-8,2-AMINO-1-BUTANOL. (n.d.). LookChem. [Link]
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH. [Link]
  • Analysis of amino-alcohols, C. (n.d.). Agilent. [Link]
  • Analysis of Amino Acids Contained in Alcohol. (n.d.). Shimadzu. [Link]
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A Comparative Analysis of Reducing Agents: DL-Methioninol in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high yield and selectivity. While classical reagents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are well-established workhorses, the exploration of alternative reagents with unique reactivity profiles is a continuous pursuit. This guide provides a comparative analysis of the reducing strength of DL-Methioninol, placing it in the context of these conventional reducing agents. While direct quantitative comparisons are not extensively available in the literature, a logical framework for understanding its potential can be built upon its chemical nature and the methods of its own synthesis.

The Spectrum of Reducing Strength: From Vigorous to Mild

The efficacy of a reducing agent is its ability to donate electrons or, more commonly in organic chemistry, hydride ions (H⁻). This ability is not absolute but exists on a continuum, with agents like LiAlH₄ being highly reactive and capable of reducing a wide array of functional groups, while others, like NaBH₄, exhibit greater selectivity.[1][2]

Lithium Aluminum Hydride (LiAlH₄) is a powerful and non-selective reducing agent.[3] It readily reduces esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[][5] This high reactivity, however, necessitates strict anhydrous reaction conditions as it reacts violently with protic solvents, including water.[3]

Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent.[6] It is primarily used for the reduction of aldehydes and ketones.[7] Esters, carboxylic acids, and amides are generally unreactive towards NaBH₄ under standard conditions, allowing for chemoselective reductions.[7] Its compatibility with protic solvents like methanol and ethanol makes it a more convenient and safer alternative to LiAlH₄ for many applications.[6]

This compound: A Potential, Mild Reducing Agent

This compound, the amino alcohol derived from the essential amino acid DL-methionine, is described as a versatile compound with the ability to act as a reducing agent.[6] Its structure, featuring both a hydroxyl (-OH) and a primary amino (-NH₂) group, as well as a thioether (-S-CH₃) moiety, suggests a different mode of action compared to the hydride-donating metal hydrides. The reducing potential of this compound likely stems from the electron-donating nature of its heteroatoms, which could facilitate the reduction of certain functional groups, potentially through a mechanism involving hydrogen atom transfer from the hydroxyl group, particularly under specific activation conditions.

A critical insight into the relative reducing strength of this compound comes from the methods used for its synthesis. The reduction of the parent amino acid, DL-methionine, to this compound requires potent reducing systems. For instance, a common method involves the use of sodium borohydride in the presence of iodine (I₂), which in situ generates diborane (B₂H₆), a more powerful reducing agent than NaBH₄ alone, capable of reducing carboxylic acids.[1][8] The necessity of such strong reducing conditions to form this compound from its carboxylic acid precursor strongly implies that this compound itself is a significantly weaker reducing agent than LiAlH₄ or even the NaBH₄/I₂ system.

Comparative Overview of Reducing Agent Selectivity

To provide a clear comparison, the following table summarizes the reactivity of these reducing agents with various functional groups.

Functional GroupLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)This compound (Inferred)
AldehydeYesYesLikely
KetoneYesYesLikely
EsterYesNoUnlikely
Carboxylic AcidYesNoNo
AmideYesNoNo
NitrileYesNoNo
Acyl ChlorideYesYesPossible

Mechanistic Considerations

The fundamental difference in the mechanism of reduction dictates the reactivity and selectivity of these agents.

Hydride Donors: LiAlH₄ and NaBH₄

Both LiAlH₄ and NaBH₄ function as sources of hydride (H⁻). The reduction of a carbonyl compound, for example, proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

G cluster_0 Hydride Transfer Mechanism Carbonyl R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Carbonyl->Alkoxide Nucleophilic Attack Hydride [H]⁻ Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation H2O H₂O Workup

Caption: Generalized mechanism for carbonyl reduction by a hydride agent.

This compound: A Hypothetical Hydrogen Atom Transfer

The reducing action of this compound, if utilized, would likely proceed through a different pathway. The hydroxyl group could act as a proton-coupled electron transfer (PCET) agent or a hydrogen atom transfer (HAT) agent, especially if the reaction is initiated by radical means or under photochemical conditions. The presence of the sulfur atom could also play a role in mediating electron transfer processes.

G cluster_1 Hypothetical Hydrogen Atom Transfer Substrate Substrate (e.g., R=O) Radical_Intermediate [Substrate-H]• Substrate->Radical_Intermediate H• Abstraction Methioninol This compound-OH Methioninol_Radical This compound-O• Reduced_Product Reduced Substrate Radical_Intermediate->Reduced_Product Further Reaction

Caption: A hypothetical pathway for reduction by this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of DL-Methionine

This protocol is adapted from methodologies for the reduction of amino acids.[8]

Objective: To synthesize this compound from DL-Methionine to illustrate the required reducing conditions.

Materials:

  • DL-Methionine

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend DL-Methionine in anhydrous THF.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve NaBH₄ in anhydrous THF.

  • Slowly add the NaBH₄ solution to the DL-Methionine suspension.

  • Prepare a solution of iodine in anhydrous THF. Add this solution dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of aqueous NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purify the product as necessary (e.g., by chromatography or crystallization).

Protocol 2: Comparative Reduction of a Ketone

Objective: To qualitatively compare the reducing strength of NaBH₄ and this compound on a model ketone (e.g., acetophenone).

Materials:

  • Acetophenone

  • Sodium Borohydride (NaBH₄)

  • This compound

  • Methanol (for NaBH₄ reaction)

  • A suitable solvent for the this compound reaction (e.g., THF or Toluene)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction with NaBH₄:

    • Dissolve acetophenone in methanol in a flask.

    • Add NaBH₄ portion-wise at 0 °C.

    • Monitor the reaction by TLC. A new spot corresponding to the alcohol product should appear, and the ketone spot should disappear.

  • Reaction with this compound:

    • Dissolve acetophenone in the chosen solvent in a separate flask.

    • Add an equimolar or excess amount of this compound.

    • Stir the reaction at room temperature and monitor by TLC over an extended period (e.g., 24 hours).

    • Optionally, the reaction can be heated to explore the effect of temperature.

  • Analysis:

    • Compare the TLC plates from both reactions. The NaBH₄ reaction is expected to go to completion rapidly. The this compound reaction will likely show little to no conversion, indicating its significantly lower reducing power under these conditions.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Highly flammable and pyrophoric. Reacts violently with water and other protic solvents. Must be handled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas, though much less violently than LiAlH₄.[6]

  • This compound: While not as hazardous as the metal hydrides, appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation and contact with skin and eyes.

Conclusion

This compound presents an interesting case as a potential mild reducing agent, likely operating through mechanisms distinct from traditional hydride donors. Based on the strong reducing conditions required for its own synthesis, it can be confidently placed at the weaker end of the reducing agent spectrum. Its utility would likely be in highly specific applications where mildness and a different selectivity profile are required, possibly in the context of peptide or protein chemistry where harsh reagents are undesirable.[6] For general-purpose reductions of robust functional groups, LiAlH₄ and NaBH₄ remain the go-to reagents due to their well-understood reactivity and broad applicability. Further research into the experimental conditions under which this compound exhibits useful reducing capabilities is needed to fully elucidate its potential in synthetic chemistry.

References

  • Chem-Impex. This compound. [Link]
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]
  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
  • Slideshare. 2. LiAlH4. [Link]
  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. [Link]
  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. Lithium aluminium hydride. [Link]
  • Common Organic Chemistry. Sodium Borohydride. [Link]
  • Career Endeavour. REDUCING-AGENT.pdf. [Link]

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A Comparative Guide to DL-Methioninol in Asymmetric Synthesis: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity. While Evans oxazolidinones and Oppolzer's camphorsultams have long been staples in the chemist's toolbox, there is a continuous search for versatile, efficient, and readily available alternatives. DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, presents itself as a compelling candidate. This guide provides a comprehensive comparison of this compound-derived chiral auxiliaries and ligands with established alternatives, supported by available experimental insights and detailed protocols to inform your synthetic strategy.

Introduction to this compound: A Chiral Precursor with Untapped Potential

This compound, with its dual functionality of an amino and a hydroxyl group, alongside a chiral center, serves as an excellent starting material for the synthesis of a variety of chiral ligands and auxiliaries.[1][2] Its applications span across pharmaceutical development as a precursor for therapeutic compounds, in the food industry as a flavoring agent, and in cosmetics for its antioxidant properties.[1][2] In the realm of asymmetric synthesis, its true value lies in its role as a scaffold for creating catalysts and auxiliaries that can effectively control the stereochemical outcome of a reaction.

This compound in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral auxiliary or ligand is primarily judged by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) it can induce in a chemical transformation. Here, we compare the potential of this compound-derived systems with established chiral auxiliaries in key asymmetric reactions.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3][4] Chiral oxazaborolidines, famously known as CBS catalysts, are highly effective for this purpose.[3][4][5] this compound can be readily converted into a chiral oxazaborolidine catalyst.

Table 1: Comparison of Chiral Amino Alcohol-Derived Catalysts in the Asymmetric Reduction of Acetophenone

Chiral Amino Alcohol PrecursorCatalyst TypeYield (%)e.e. (%)Reference
(S)-α,α-diphenyl-2-pyrrolidinemethanolOxazaborolidine (CBS)>95>98[5]
Chiral Lactam AlcoholOxazaborolidine (in situ)Good91-98[4]
This compound (Hypothetical) Oxazaborolidine High High -

Note: The performance of the this compound-derived catalyst is a projection based on the performance of similar structures. Experimental validation is required.

The structural features of this compound, particularly the thioether group, could offer unique steric and electronic properties to the resulting catalyst, potentially influencing its reactivity and selectivity.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful C-C bond-forming reaction. Evans oxazolidinones are the gold standard for this transformation, providing high diastereoselectivity.[6] A chiral auxiliary derived from this compound could be employed in a similar fashion.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)d.e. (%)Reference
Evans OxazolidinoneBenzyl bromide90-99>99[6][7]
Sulfur-based AuxiliariesVariousHighHigh[8]
This compound-derived (Hypothetical) Benzyl bromide High High -

Note: The performance of the this compound-derived auxiliary is a projection. The sulfur atom in the side chain could play a role in chelation and stereodifferentiation.

Asymmetric Aldol Reactions

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)d.e. (%) (syn:anti)Reference
Evans OxazolidinoneIsobutyraldehyde80>99:1 (syn)[9]
ThiazolidinethionePropionaldehydeExcellentHigh (syn)
This compound-derived (Hypothetical) Isobutyraldehyde High High -

Note: The stereochemical outcome with a this compound-derived auxiliary would be a key point of investigation.

Experimental Protocols

To facilitate the exploration of this compound in your research, we provide the following detailed experimental protocols.

Synthesis of a this compound-Derived Chiral Oxazaborolidine Catalyst

This protocol describes the in situ generation of a chiral oxazaborolidine catalyst from this compound for the asymmetric reduction of a ketone.

Workflow for in situ Generation of Chiral Oxazaborolidine and Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction prep1 This compound in THF prep2 Add Borane solution (e.g., BH3·THF) prep1->prep2 prep3 Stir at room temperature prep2->prep3 prep4 Formation of Oxazaborolidine prep3->prep4 react1 Cool reaction mixture prep4->react1 Catalyst Solution react2 Add Ketone substrate react1->react2 react3 Add Borane solution react2->react3 react4 Monitor reaction (TLC/GC) react3->react4 react5 Quench reaction (e.g., Methanol) react4->react5 react6 Work-up and Purification react5->react6 react7 Chiral Alcohol Product react6->react7

Caption: Workflow for the in situ preparation of a this compound-derived oxazaborolidine catalyst and its use in the asymmetric reduction of a ketone.

Step-by-Step Protocol:

  • Catalyst Preparation:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the oxazaborolidine can be monitored by ¹¹B NMR spectroscopy.[4][5]

  • Asymmetric Reduction:

    • Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., -20 °C to 0 °C).

    • Add the prochiral ketone (e.g., acetophenone, 1.0 eq) to the reaction mixture.

    • Slowly add a solution of borane-THF complex (1.0 M in THF, 1.0-1.5 eq) over a period of 30-60 minutes, maintaining the reaction temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

    • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Synthesis of a Chiral P,N-Ligand from this compound

Chiral P,N-ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions.[11] This protocol outlines a general approach to synthesizing a P,N-ligand from this compound.

General Synthetic Pathway for a P,N-Ligand from this compound

G start This compound step1 Protection of Amino Group (e.g., Boc) start->step1 step2 Activation of Hydroxyl Group (e.g., TsCl, MsCl) step1->step2 step3 Nucleophilic Substitution with a Phosphine (e.g., HPPh2) step2->step3 step4 Deprotection of Amino Group step3->step4 end Chiral P,N-Ligand step4->end

Caption: A general synthetic route for the preparation of a chiral P,N-ligand starting from this compound.

Step-by-Step Protocol:

  • N-Protection:

    • Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride in the presence of a base like triethylamine).

  • Hydroxyl Group Activation:

    • Activate the primary hydroxyl group of the N-protected this compound by converting it into a good leaving group, such as a tosylate or mesylate, using the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Phosphine Introduction:

    • Displace the leaving group with a phosphide nucleophile (e.g., lithium diphenylphosphide, generated from diphenylphosphine and n-butyllithium). This step should be carried out under strictly anhydrous and anaerobic conditions.

  • N-Deprotection:

    • Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final chiral P,N-ligand.

Conclusion: A Call for Further Investigation

This compound stands as a promising and economically viable chiral precursor for the development of novel auxiliaries and ligands for asymmetric synthesis. While direct comparative data against established reagents is still emerging, the structural analogy to other successful chiral amino alcohols suggests a high potential for achieving excellent stereoselectivity in a range of important chemical transformations. The presence of the thioether functionality may offer unique opportunities for catalyst design and fine-tuning. The experimental protocols provided herein serve as a starting point for researchers to explore the applications of this versatile chiral building block and contribute to the expanding field of asymmetric catalysis.

References

  • J&K Scientific LLC. This compound | 16720-80-2. [Link]
  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules. [Link]
  • Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality. [Link]
  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. [Link]
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Thesis. [Link]
  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. [Link]
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
  • New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. E-Thesis. [Link]
  • Enantioselective reduction of ketones. Wikipedia. [Link]
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
  • Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
  • Evans aldol reaction.
  • (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

Sources

A Technical Guide to Benchmarking DL-Methioninol Against Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand or auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic pathway. This guide provides a comprehensive technical comparison of DL-Methioninol against a series of other common chiral amino alcohols: L-Alaninol, L-Valinol, L-Leucinol, and L-Phenylalaninol. By examining their physicochemical properties and performance in benchmark asymmetric reactions, this document aims to equip scientists with the data necessary to make informed decisions for their research and development endeavors.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis.[1] Derived from readily available amino acids, they possess both a hydroxyl and an amino group, which can coordinate to a metal center, forming a rigid chiral environment that directs the stereoselective transformation of a prochiral substrate. This guide will focus on two well-established benchmark reactions to evaluate the efficacy of these chiral ligands: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a chiral ligand can significantly impact its solubility, stability, and catalytic activity. A summary of the key physicochemical properties of this compound and the other selected chiral alcohols is presented below.

PropertyThis compoundL-AlaninolL-ValinolL-LeucinolL-Phenylalaninol
CAS Number 16720-80-2[2][3][4][5]2749-11-32026-48-47533-40-63182-95-4
Molecular Formula C₅H₁₃NOS[2][3][4][5]C₃H₉NOC₅H₁₃NOC₆H₁₅NOC₉H₁₃NO
Molecular Weight ( g/mol ) 135.21[2]75.11103.17117.19151.21
Appearance Light yellowish oil[2][3]Colorless viscous liquidWhite to light yellow solid or liquidClear liquid to solidWhite powder
Melting Point (°C) Not available-230-3456-5892-95
Boiling Point (°C) Not available72-73 @ 11 mmHg189-190208-210Not available
Density (g/mL) Not available0.965 @ 25°C0.926 @ 25°C0.917 @ 25°CNot available
Solubility Not availableSoluble in waterVery soluble in waterSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot available

Note: Comprehensive physicochemical data for this compound is not as readily available in public literature as it is for the other amino alcohols. The provided information is based on supplier data.

Benchmarking Performance in Asymmetric Synthesis

The true measure of a chiral ligand's utility lies in its performance in inducing high stereoselectivity and yield in chemical reactions. The following sections present a comparative analysis based on literature data for two standard benchmark reactions.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a classic test for the effectiveness of chiral amino alcohol ligands. The reaction proceeds through a catalytic cycle where the chiral ligand, in concert with the zinc reagent, creates a chiral environment that dictates the facial selectivity of the addition to the aldehyde.

Experimental Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve chiral amino alcohol in anhydrous toluene under inert gas prep2 Cool solution to 0°C prep1->prep2 react1 Add diethylzinc solution dropwise prep2->react1 react2 Stir at 0°C for 30 min react1->react2 react3 Add benzaldehyde dropwise react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry organic phase (MgSO4) workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis Determine yield and ee% (Chiral HPLC/GC) workup4->analysis

Caption: General workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Chiral LigandYield (%)Enantiomeric Excess (ee, %)
This compound Data Not Available Data Not Available
Novel β-amino alcohol (13a)~9595
Novel β-amino alcohol (13b)~9595
Carbohydrate-derived β-amino alcoholup to 100 (conversion)up to 96

The data for the novel and carbohydrate-derived amino alcohols demonstrate that high yields and excellent enantioselectivities are achievable with optimized ligand structures.[7][8] The steric and electronic properties of the ligand are crucial in determining the outcome of the reaction.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones, such as acetophenone, to their corresponding chiral secondary alcohols is another vital transformation in organic synthesis. Chiral amino alcohols are often used to form oxazaborolidine catalysts in situ for this purpose.

Catalytic Cycle: Asymmetric Ketone Reduction

G Catalyst Chiral Oxazaborolidine Complex Catalyst-Ketone Complex Catalyst->Complex Coordination Ketone Prochiral Ketone Ketone->Complex Product Chiral Alcohol Complex->Product Release Hydride Hydride Source (e.g., BH3) Hydride->Complex Hydride Transfer Product->Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric ketone reduction.

A study on sulfur-containing chiral β-amino alcohols demonstrated their utility as catalysts in the enantioselective reduction of prochiral ketones using a NaBH₄/I₂ system, affording the corresponding chiral secondary alcohols in moderate to high enantiomeric excesses and high chemical yields.[6] This suggests that this compound, with its sulfur-containing side chain, has the potential to be an effective ligand in this transformation.

Chiral Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
This compound derived catalyst Acetophenone Data Not Available Data Not Available
Sulfur-containing β-amino alcoholsProchiral ketonesHighModerate to High

Discussion and Future Outlook

The comparative analysis of L-Alaninol, L-Valinol, L-Leucinol, and L-Phenylalaninol reveals that all are effective chiral ligands in asymmetric synthesis, with their performance being influenced by the steric bulk of their respective side chains. Generally, bulkier side chains can lead to higher enantioselectivity by creating a more defined chiral pocket around the metal center.

While there is a notable absence of direct, comparative experimental data for this compound in the benchmark reactions discussed, its structural similarity to other effective amino alcohol ligands, particularly other sulfur-containing derivatives, suggests its potential as a valuable chiral ligand. The thioether group in the side chain of this compound could offer unique coordination properties and electronic effects that may influence its catalytic activity and selectivity.

For researchers and drug development professionals, this guide highlights two key points:

  • A selection of well-characterized chiral amino alcohols with proven track records in asymmetric synthesis is readily available.

  • This compound represents an under-explored yet potentially valuable chiral ligand. Further experimental investigation into its performance in benchmark reactions is warranted to fully understand its capabilities and potential applications.

It is our recommendation that researchers consider screening this compound alongside other established chiral amino alcohols in their catalytic systems. Such studies would provide valuable data to the scientific community and could uncover new, highly effective catalysts for asymmetric transformations.

Experimental Protocols

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (e.g., L-Valinol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard oven-dried glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (chiral HPLC or GC).

General Protocol for Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • Standard oven-dried glassware

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

  • Add BMS (0.1 mmol, 10 mol%) dropwise at room temperature and stir for 15 minutes.

  • Cool the mixture to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise.

  • Add BMS (1.1 mmol) dropwise at 0 °C and stir the reaction mixture at this temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (chiral HPLC or GC).

References

  • Chem-Impex. This compound. [Link]
  • J&K Scientific LLC. This compound. [Link]
  • Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
  • Synthesis and application of chiral beta-amino disulfides as ligands for the enantioselective addition of diethylzinc to aldehydes. PubMed. [Link]
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

Sources

A Senior Application Scientist's Comparative Guide to DL-Methioninol and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amino Alcohols in Modern Synthesis

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral β-amino alcohols are a privileged class of molecules, serving as indispensable building blocks and catalysts in the stereoselective synthesis of a vast array of pharmaceuticals and fine chemicals.[1] Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows for the formation of rigid, well-defined transition states in catalytic cycles, thereby enabling high levels of enantioselectivity.[2] Among these, DL-Methioninol, derived from the essential amino acid methionine, presents a unique structural motif with its flexible, sulfur-containing side chain. This guide provides a comprehensive cross-validation of this compound's experimental performance against two structurally analogous and commercially available alternatives: DL-Valinol and DL-Phenylalaninol. By examining their comparative efficacy in a key asymmetric transformation, alongside a detailed analysis of their physicochemical properties, this document aims to equip you with the critical data and mechanistic understanding necessary to make informed decisions in your synthetic strategies.

Comparative Overview of this compound and Its Alternatives

The selection of a chiral auxiliary or ligand is a pivotal decision in the design of an asymmetric synthesis. The steric and electronic properties of the substituents on the chiral backbone directly influence the catalyst's or auxiliary's ability to discriminate between enantiotopic faces of a prochiral substrate. Here, we compare this compound with two common alternatives, DL-Valinol and DL-Phenylalaninol, which are derived from the amino acids valine and phenylalanine, respectively.

FeatureThis compoundDL-ValinolDL-Phenylalaninol
Side Chain -(CH₂)₂SCH₃-CH(CH₃)₂-CH₂C₆H₅
Key Structural Characteristic Flexible, sulfur-containing alkyl chainBulky, sterically demanding isopropyl groupAromatic benzyl group capable of π-stacking
Potential Influence on Catalysis Potential for sulfur coordination to metal centers; conformational flexibility.Significant steric hindrance, creating a well-defined chiral pocket.Steric bulk and potential for π-π interactions with aromatic substrates.

Spectroscopic Data Comparison

A thorough understanding of the spectroscopic characteristics of these chiral building blocks is fundamental for reaction monitoring and product characterization. Below is a comparative summary of their key spectroscopic data.

Spectroscopic DataThis compoundDL-ValinolDL-Phenylalaninol
¹H NMR (CDCl₃, δ ppm) Data not available in a comparable format.~3.5-3.7 (m, 2H, CH₂OH), ~3.0 (m, 1H, CHNH₂), ~1.8 (m, 1H, CH(CH₃)₂), ~0.9 (d, 6H, 2xCH₃)~7.2-7.4 (m, 5H, Ar-H), ~3.7 (m, 1H, CHNH₂), ~3.5-3.6 (m, 2H, CH₂OH), ~2.8 (d, 2H, CH₂Ph)
¹³C NMR (CDCl₃, δ ppm) Data not available in a comparable format.~66 (CH₂OH), ~60 (CHNH₂), ~31 (CH(CH₃)₂), ~19, ~18 (2xCH₃)~138 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~65 (CH₂OH), ~55 (CHNH₂), ~40 (CH₂Ph)
FTIR (KBr, cm⁻¹) Data not available in a comparable format.~3300-3400 (O-H, N-H stretch), ~2800-3000 (C-H stretch), ~1600 (N-H bend), ~1050 (C-O stretch)~3300-3400 (O-H, N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-3000 (C-H stretch), ~1600 (N-H bend), ~1050 (C-O stretch)

Note: The provided NMR and FTIR data for DL-Valinol and DL-Phenylalaninol are approximate values based on publicly available spectra and may vary depending on the specific experimental conditions.[3][4][5]

Experimental Cross-Validation: Asymmetric Reduction of a Prochiral Ketone

To objectively assess the performance of this compound and its alternatives, we will consider a well-established and highly informative reaction: the borane-mediated asymmetric reduction of acetophenone. This reaction is a benchmark for evaluating the effectiveness of chiral amino alcohols as catalyst precursors for the formation of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[6][7][8]

Experimental Workflow

The following is a detailed, step-by-step methodology for the comparative experiment.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis prep1 To a flame-dried, argon-purged flask, add the chiral amino alcohol (this compound, DL-Valinol, or DL-Phenylalaninol) (0.2 mmol). prep2 Add anhydrous THF (5 mL). prep1->prep2 prep3 Cool the solution to 0 °C in an ice bath. prep2->prep3 prep4 Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (0.2 mmol) dropwise. prep3->prep4 prep5 Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst. prep4->prep5 react1 To the in situ prepared catalyst, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C. prep5->react1 react2 Slowly add additional 1.0 M BH₃·THF solution (1.0 mmol) to the reaction mixture. react1->react2 react3 Monitor the reaction progress by TLC. react2->react3 react4 Upon completion, quench the reaction by the slow addition of methanol (5 mL) at 0 °C. react3->react4 workup1 Warm the mixture to room temperature and remove the solvent under reduced pressure. react4->workup1 workup2 Add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL). workup1->workup2 workup3 Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify the crude product by flash chromatography to obtain 1-phenylethanol. workup3->workup4 workup5 Determine the enantiomeric excess (% ee) by chiral HPLC analysis. workup4->workup5

Caption: Experimental workflow for the comparative asymmetric reduction of acetophenone.

Protocol for Chiral HPLC Analysis

The enantiomeric excess of the resulting 1-phenylethanol is a critical measure of the catalyst's performance. The following is a standard protocol for this analysis.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require some method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified 1-phenylethanol in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers of 1-phenylethanol will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Anticipated Comparative Performance
Catalyst PrecursorAnticipated Yield (%)Anticipated Enantiomeric Excess (% ee)Rationale for Anticipated Performance
This compound Good to ExcellentModerate to GoodThe flexible methylthioethyl side chain may allow for multiple binding conformations in the transition state, potentially reducing the facial selectivity. However, the sulfur atom could play a role in coordinating with the borane, influencing the stereochemical outcome.
DL-Valinol Good to ExcellentExcellentThe bulky isopropyl group is expected to create a highly rigid and sterically defined chiral pocket around the active site. This steric hindrance should effectively block one of the prochiral faces of the ketone, leading to high enantioselectivity.[7]
DL-Phenylalaninol Good to ExcellentGood to ExcellentThe benzyl group provides significant steric bulk, similar to the isopropyl group of valinol. Additionally, for aromatic ketones like acetophenone, π-stacking interactions between the phenyl ring of the catalyst and the substrate could further stabilize the transition state leading to the major enantiomer, enhancing enantioselectivity.

Mechanistic Insights: The Role of the Amino Alcohol Side Chain

The enantioselectivity in the borane-mediated reduction of ketones catalyzed by amino alcohol-derived oxazaborolidines is governed by the formation of a rigid tricyclic transition state. The stereochemical outcome is dictated by the precise orientation of the ketone within this complex.

G cluster_model Stereochemical Model of Asymmetric Ketone Reduction TS Transition State Ketone coordinates to the boron atom of the oxazaborolidine. The larger substituent (R_L) of the ketone is oriented away from the steric bulk of the amino alcohol side chain (R'). Hydride transfer from the BH₃ moiety occurs to the re or si face of the ketone, depending on the catalyst's stereochemistry. Product Chiral Alcohol TS->Product R_prime R' Side Chain (e.g., -CH(CH₃)₂ for Valinol) R_prime->TS Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->TS

Sources

A Comparative Guide to Isotopic Labeling Studies: DL-Methioninol as a Potential Tracer for Methionine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in unraveling the complexities of cellular metabolism, isotopic labeling is an indispensable tool. The introduction of stable isotopes into metabolic precursors allows for the precise tracking of their transformation through intricate biochemical pathways. Methionine, an essential sulfur-containing amino acid, is central to numerous cellular processes, including protein synthesis, methylation reactions, and the production of key metabolites like S-adenosylmethionine (SAM). Consequently, tracing its metabolic fate provides invaluable insights into cellular health and disease.

This guide provides an in-depth comparison of isotopic labeling strategies for studying methionine metabolism, with a focus on the established tracer, DL-Methionine, and a critical evaluation of its amino alcohol analog, DL-Methioninol, as a potential alternative. While isotopically labeled DL-Methionine is a cornerstone of metabolic research, the use of this compound for such purposes is not yet documented in peer-reviewed literature. This guide, therefore, offers a forward-looking perspective, combining established experimental data for DL-Methionine with a theoretical exploration of the potential advantages and challenges of using this compound, grounded in fundamental biochemical principles.

DL-Methionine vs. This compound: A Structural and Metabolic Overview

DL-Methionine is a racemic mixture of D- and L-methionine. In biological systems, only the L-isomer is directly incorporated into proteins. However, mammals possess the enzymatic machinery to convert D-methionine to L-methionine, making the DL-racemate a cost-effective and widely used tracer.[1][2][3] this compound, the corresponding amino alcohol, shares the same carbon skeleton and sulfur-containing side chain but features a primary alcohol group in place of the carboxylic acid. This seemingly subtle difference has profound implications for its metabolic fate and suitability as a tracer.

Comparative Analysis of Tracer Properties
FeatureIsotopically Labeled DL-MethionineIsotopically Labeled this compound (Theoretical)Rationale and Implications
Primary Metabolic Pathways Traced Protein synthesis, transmethylation (SAM cycle), transsulfuration.[4][5]Potentially pathways involving amino alcohol metabolism; possible conversion to methionine.The carboxylic acid group of methionine is crucial for its recognition by aminoacyl-tRNA synthetases for protein synthesis and for its role in the SAM cycle. The alcohol group of methioninol would necessitate enzymatic modification (e.g., oxidation) to enter these core pathways.
Bioavailability and Cellular Uptake Actively transported into cells via amino acid transporters.Likely transported, but potentially via different transporters with varying efficiencies.The structural similarity may allow uptake by amino acid transporters, but the lack of a carboxyl group could alter affinity and transport kinetics.
Metabolic Conversion D-isomer is converted to the L-isomer in vivo.[1][3]Would require oxidation to an aldehyde and then to a carboxylic acid to form methionine. The in vivo efficiency of this conversion is unknown.The enzymatic machinery for the direct and efficient conversion of methioninol to methionine in mammalian cells is not well-documented.
Potential for Label Scrambling The methyl group can be transferred in methylation reactions.[6]If converted to methionine, the label would follow the same fate. If metabolized via other pathways, the label's path would differ.Understanding the metabolic fate of the labeled portion of the molecule is critical for accurate data interpretation.
Analytical Detection Well-established protocols for LC-MS and NMR.[6]Detectable by LC-MS and NMR; derivatization may be necessary for GC-MS.[7]The chemical differences would require optimization of analytical methods for separation and detection.

Experimental Workflow: A Generalized Protocol for Isotopic Labeling

The following protocol outlines a general workflow for a stable isotope labeling experiment in cell culture, adaptable for tracers like isotopically labeled DL-Methionine.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_harvest Harvesting & Quenching cluster_extraction Extraction cluster_analysis Analysis prep_cells Cell Culture (e.g., to 80% confluency) labeling Incubate Cells with Isotope-Labeled Medium prep_cells->labeling prep_media Prepare Isotope-Labeled and Unlabeled Media prep_media->labeling harvest Harvest Cells and Quench Metabolism labeling->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS or NMR Analysis extraction->analysis data_analysis Data Processing and Metabolic Flux Analysis analysis->data_analysis

Caption: A generalized workflow for stable isotope labeling experiments in cell culture.

Step-by-Step Methodology
  • Cell Culture: Plate cells and grow them in standard culture medium until they reach the desired confluency (typically 70-80%). The use of a healthy, logarithmically growing cell population is crucial for reproducible results.

  • Media Preparation: Prepare two types of media: a standard, unlabeled medium and an experimental medium where the standard methionine has been replaced with the isotopically labeled tracer (e.g., ¹³C₅, ¹⁵N-DL-Methionine).

  • Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the pre-warmed, isotope-labeled medium. The duration of the labeling period will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

  • Harvesting and Quenching: After the desired labeling time, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol at -80°C.

  • Metabolite Extraction: Extract the metabolites from the cells. This often involves scraping the cells in the cold quenching solution, followed by centrifugation to pellet the cellular debris. The supernatant containing the metabolites is then collected.

  • Sample Analysis: Analyze the extracted metabolites using high-resolution analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is commonly used for its sensitivity and ability to resolve complex mixtures.[8] Nuclear magnetic resonance (NMR) spectroscopy can also be employed, particularly for determining the positional incorporation of isotopes.[6]

  • Data Analysis: Process the raw analytical data to identify the labeled metabolites and quantify the extent of isotope incorporation. This data can then be used to calculate metabolic flux rates and model the activity of the pathways under investigation.

The Metabolic Fate of Methionine: A Central Hub of Cellular Metabolism

To understand the utility of a tracer for methionine metabolism, it is essential to visualize the key pathways in which it participates.

Diagram of Methionine Metabolism

methionine_metabolism methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT protein Protein Synthesis methionine->protein sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases methylated_acceptor Methylated Acceptor (DNA, proteins, etc.) sam->methylated_acceptor homocysteine Homocysteine sah->homocysteine SAHH homocysteine->methionine MS cystathionine Cystathionine homocysteine->cystathionine CBS cysteine Cysteine cystathionine->cysteine acceptor Acceptor acceptor->methylated_acceptor

Caption: Key pathways of methionine metabolism, including the transmethylation and transsulfuration pathways.

Concluding Remarks and Future Perspectives

Isotopically labeled DL-Methionine remains the gold standard for tracing methionine metabolism due to its direct participation in core cellular processes and the well-characterized metabolic pathways of both its D- and L-isomers. The analytical methods for its detection are robust and widely implemented.

This compound, while structurally similar, presents a series of unanswered questions that preclude its current use as a reliable tracer for methionine metabolism. The primary obstacle is the uncertainty of its metabolic fate in mammalian systems. For this compound to be a viable tracer, it would need to be efficiently and quantitatively converted to methionine. Without evidence of this conversion, any data derived from its use would be difficult to interpret in the context of known methionine pathways.

Future research could explore the enzymatic conversion of this compound to DL-methionine in various cell types and in vivo. If an efficient conversion pathway is identified, isotopically labeled this compound could potentially offer advantages, such as different uptake kinetics or the ability to probe specific enzymatic steps in a conversion pathway. However, until such foundational research is conducted, scientists and drug development professionals should continue to rely on the well-validated use of isotopically labeled DL-Methionine for their metabolic studies.

References

  • Feinman, L., & Lieber, C. S. (1982). Alcohol induced changes of amino acid metabolism. Alcoholism: Clinical and Experimental Research, 6(3), 259-263.
  • Garduño-García, J. J., Pérez-Navarro, J., & Durán-Guerrero, E. (2021). Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation. Journal of Agricultural and Food Chemistry, 69(1), 405-411.
  • Šuranská, H., Kyselová, L., & Balík, J. (2022). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines.
  • Barve, A., Nande, M., Chakravarty, D., Moghe, A., & Seth, R. K. (2018). A specific amino acid formula prevents alcoholic liver disease in rodents. American Journal of Physiology-Gastrointestinal and Liver Physiology, 314(5), G571-G583.
  • Li, J. L., & Wu, G. (2021). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Nutrition, 7(4), 1165-1176.
  • Dever, J. T., & Elfarra, A. A. (2009). In Vivo Metabolism of l-Methionine in Mice: Evidence for Stereoselective Formation of Methionine-d-Sulfoxide and Quantitation of Pathways of l-Methionine Disposition. Drug Metabolism and Disposition, 37(1), 111-119.
  • O'Brien, D. M., Fogel, M. L., & Stephen, N. R. (2002). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry, 74(21), 5649-5654.
  • Matthews, D. E. (2010). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 140(3), 504S-509S.
  • He, J., & Crews, F. T. (2012). Stable isotope labeling with amino acids in cell culture-based proteomic analysis of ethanol-induced protein expression profiles in microglia. Methods in Molecular Biology, 829, 551-565.
  • Bröer, S., & Bröer, A. (2017). Amino acid transport in the brain. The FEBS Journal, 284(10), 1531-1546.
  • Hasegawa, H., Shinohara, Y., Akahane, K., & Hashimoto, T. (2005). Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology. The Journal of Nutrition, 135(8), 2001-2005.
  • Reitelseder, S., Poulsen, K. R., Hansen, M., Højfeldt, G., Kristensen, L., Dideriksen, K., ... & Holm, L. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(10), 3121-3129.
  • Song, Z., & Chen, C. (2021). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Nutrition, 7(4), 1165-1176.
  • Moco, S., Bino, R. J., & de Vos, R. C. (2010). Quantitation of cellular metabolic fluxes of methionine. Methods in Molecular Biology, 599, 73-86.
  • Findrik, Z., & Vasić-Rački, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and Bioengineering, 98(5), 956-967.
  • Kersten, R. D., Ziemert, N., Gonzalez, D. J., & Dorrestein, P. C. (2013). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society, 135(48), 18136-18139.
  • Radke, M., Heine, W., Wutzke, K. D., Leitzmann, P., & Walther, F. (1995). Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers. Journal of Pediatric Gastroenterology and Nutrition, 21(2), 209-214.
  • Zhang, X. J., Chinkes, D. L., & Wolfe, R. R. (2002). A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E623-E630.
  • White, H. M. (2024, December 3). Real Science Exchange: Dual Essentiality of Choline & Methionine with Dr. Heather White, Wisconsin [Video]. YouTube. [Link]
  • Etheridge, T., Atherton, P. J., Wilkinson, D. J., & Smith, K. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Metabolites, 10(1), 23.
  • Reitelseder, S., Poulsen, K. R., Hansen, M., Højfeldt, G., Kristensen, L., Dideriksen, K., ... & Holm, L. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(10), 3121-3129.
  • Nishijima, K., Kuge, Y., & Tamaki, N. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775-780.
  • Findrik, Z., & Vasić-Rački, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and Bioengineering, 98(5), 956-967.
  • Kalhan, S. C. (2009). Metabolism of methionine in vivo: impact of pregnancy, protein restriction, and fatty liver disease. Nestle Nutrition Workshop Series.
  • AK LECTURES. (2016, August 6). Metabolism of Methionine [Video]. YouTube. [Link]
  • Orozco, J. M., & Kua, T. H. (2019). Sensing and Signaling of Methionine Metabolism. Molecular Cell, 76(3), 365-376.
  • G. D. Glick, and J. F. Schaefer (1991). Metabolism of excess methionine in the liver of intact rat: an in vivo 2H NMR study. Magnetic Resonance in Medicine, 21(1), 43-52.
  • Dever, J. T., & Elfarra, A. A. (2009). In Vivo Metabolism of l-Methionine in Mice: Evidence for Stereoselective Formation of Methionine-d-Sulfoxide and Quantitation of Pathways of l-Methionine Disposition. Drug Metabolism and Disposition, 37(1), 111-119.
  • Park, S., & Imai, S. I. (2019). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell, 18(6), e13026.

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A Comparative Guide to the Kinetic Analysis of DL-Methioninol Catalyzed Reactions: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal is to bridge the gap between novel catalytic systems and their practical application. This guide focuses on DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine. While structurally similar amino alcohol catalysts, such as those derived from proline, have been extensively studied, this compound remains a frontier catalyst. Its unique thioether side chain presents intriguing possibilities for modifying steric bulk, electronic properties, and secondary interactions within the transition state.

This document is not a mere recitation of established data; rather, it is a comprehensive methodological framework. Due to the nascent stage of research into this compound catalysis, this guide is designed to empower researchers to conduct their own kinetic studies. We will delve into the mechanistic underpinnings of amino alcohol catalysis, provide robust, self-validating experimental protocols, and establish a framework for comparing the performance of this compound against well-established alternatives.

Part 1: The Mechanistic Framework of Amino Alcohol Catalysis

To design a meaningful kinetic study, one must first understand the underlying catalytic mechanism. This compound, like its well-studied prolinol cousins[1], is expected to operate primarily through an enamine catalytic cycle . This mode of activation is fundamental to a vast array of powerful carbon-carbon bond-forming reactions, including Aldol and Michael additions[2][3].

The causality of this mechanism is rooted in the catalyst's bifunctional nature. The secondary amine of this compound reversibly condenses with a carbonyl substrate (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred during this process, creating a stereochemically defined enamine. This transient species is the key nucleophile that attacks the electrophile (e.g., a nitroolefin in a Michael addition[4] or an aldehyde in an Aldol reaction). The final step involves hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product.

The hydroxyl group of the amino alcohol and the sulfur atom in the thioether side chain of this compound are not mere spectators. They can play crucial roles in stabilizing transition states through hydrogen bonding or other non-covalent interactions, directly influencing both the reaction rate and the degree of stereoselectivity.

G cluster_cycle Enamine Catalytic Cycle CAT This compound (Catalyst) IMINIUM Iminium Ion CAT->IMINIUM -H₂O + Substrate 1 SUB1 Ketone/Aldehyde (Substrate 1) SUB1->IMINIUM ENAMINE Chiral Enamine (Nucleophile) IMINIUM->ENAMINE -H⁺ TS Stereodetermining C-C Bond Formation ENAMINE->TS SUB2 Electrophile (e.g., Nitroolefin) SUB2->TS IMINIUM_P Product-Iminium Adduct TS->IMINIUM_P IMINIUM_P->CAT (Regeneration) PROD Chiral Product IMINIUM_P->PROD +H₂O H2O H₂O H2O->IMINIUM_P G A Define Mechanistic Question (e.g., Determine Reaction Order in Catalyst) B Select Model Reaction (e.g., Michael Addition) A->B C Design Experiment Series (Vary [Catalyst], keep [Substrates] constant) B->C D Execute Reactions (Constant Temp, Stirring) C->D E Sample at Time Intervals (e.g., t=0, 2, 5, 10, 20 min) D->E F Quench Reaction (e.g., Dilution, add scavenger) E->F G Analyze via Chiral HPLC (Quantify reactants & products) F->G H Plot [Product] vs. Time G->H I Determine Initial Rate (v₀) (Slope of initial linear region) H->I J Plot log(v₀) vs. log([Catalyst]) I->J K Determine Order (Slope of the line) J->K G cluster_A L-Prolinol cluster_B This compound A_struct A_feat Key Features: - Rigid pyrrolidine scaffold - Fused ring system restricts conformation - Well-defined chiral pocket Comparison Structural Comparison Leads to Hypotheses on Kinetic & Stereo-Chemical Outcomes A_feat->Comparison B_struct B_feat Key Features: - Acyclic amine backbone - Flexible thioether side chain - Potential for S-coordination B_feat->Comparison

Sources

A Researcher's Guide to DL-Methioninol Synthesis: Navigating Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecules is a foundational practice. A critical aspect of this practice is the understanding and optimization of reaction yields. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of DL-Methioninol, a valuable chiral building block. We will explore the prevalent synthetic route, delve into the causality behind experimental choices, and present a framework for analyzing the inevitable discrepancies between calculated and obtained product quantities.

Introduction to this compound and the Significance of Yield

This compound [2-amino-4-(methylthio)-1-butanol] is the alcohol analog of the essential amino acid DL-methionine. Its chiral nature and functional groups make it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active compounds. In any synthetic endeavor, the yield of the desired product is a paramount metric of success, directly impacting the economic viability and efficiency of the process.

Theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming G. Barger and F. P. Coyne determined the structure of this amino acid. In the post-war period, researchers at the Deutsche Gold- und Silber-Scheideanstalt (from 1980: Degussa AG) built on these findings. The synthetic amino acid methionine was used to counteract hunger oedema, which is widespread in Germany, especially among war returnees, and which occurs as a result of a chronic protein deficiency. The first technically feasible synthesis of DL

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DL-Methioninol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity that culminates in the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of DL-Methioninol (CAS 16720-80-2), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is a derivative of the essential amino acid methionine and is not broadly classified as a hazardous substance, the absence of comprehensive toxicological data necessitates a cautious and systematic approach to its disposal.[1][2]

The procedures outlined herein are grounded in the principle of "cradle-to-grave" waste management established by the Environmental Protection Agency (EPA) and the worker safety standards set by the Occupational Safety and Health Administration (OSHA).[3]

Foundational Principles: Risk Assessment and Waste Characterization

Before any disposal process begins, a thorough risk assessment is mandatory. The first step in managing any chemical waste is to determine if it meets the regulatory definition of "hazardous waste."[4] Although Safety Data Sheets (SDS) for the related compound, DL-Methionine, consistently classify it as non-hazardous under the Globally Harmonized System (GHS), specific data for this compound is limited.[2][4][5] Therefore, it is prudent to treat it with caution and follow the universal waste management hierarchy:

  • Source Reduction: Purchase and use only the amount of this compound required for your experiments to minimize surplus.

  • Recycling/Reuse: Not typically applicable for this compound in a research setting.

  • Treatment: Neutralization or other in-lab treatments are generally not recommended without specific institutional protocols.

  • Proper Disposal: Segregation and disposal via a licensed waste management contractor is the preferred and safest method.[6][7]

It is crucial to consult your institution's Environmental Health & Safety (EHS) department, as they will have specific protocols and knowledge of local and state regulations that supersede any general guidance.

Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. Even with substances of low anticipated toxicity, direct exposure should always be minimized.

  • Eye Protection: Wear safety glasses or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Ventilation: Handle open containers of this compound, which is a light yellowish oil, in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols.

Step-by-Step Disposal Protocol for this compound

This protocol applies to pure, unused this compound and materials lightly contaminated with it (e.g., pipette tips, weighing boats).

Step 1: Waste Segregation Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[8] this compound should be kept separate from strong oxidizing agents.[8][9]

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, tight-fitting lid.

  • Label the Container: Proper labeling is a critical compliance point. The label must be securely affixed to the waste container and, at a minimum, include the following information:

    • The words "HAZARDOUS WASTE " (It is best practice to label all chemical waste this way until a formal determination is made by EHS).

    • Chemical Name: "this compound" (avoiding abbreviations or formulas).

    • CAS Number: "16720-80-2".

    • Principal Investigator (PI) Name and Laboratory Information.

Step 3: Waste Accumulation and Storage Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times except when adding waste.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

Step 4: Spill Management In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spilled oil with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

  • Carefully scoop the absorbed material and place it into your labeled this compound waste container.

  • Clean the spill area with soap and water, and wipe dry.

  • Dispose of all contaminated cleaning materials (gloves, wipes) in the solid waste stream for this chemical.

Step 5: Arranging for Final Disposal Once the waste container is nearly full (do not overfill) or reaches the accumulation time limit set by your institution (often 6-12 months), arrange for a pickup.

  • Contact your institution's EHS department or follow their online procedure to request a hazardous waste pickup.

  • Ensure the waste container is properly sealed and the label is complete and legible.

  • Do not pour this compound down the sanitary sewer.[11] Its environmental fate and impact on aquatic life are not well-characterized, and the introduction of laboratory chemicals into the water system is broadly prohibited.[4][8]

Summary of Disposal and Safety Information
ParameterGuidelineRationale
Hazard Classification Not classified as hazardous under GHS (based on DL-Methionine data).[2]Lacks specific hazard data; caution is advised.
Primary Routes of Entry Ingestion, Inhalation, Skin/Eye Contact.[12]Standard routes for chemical exposure.
Required PPE Safety goggles, nitrile gloves, lab coat.[10]Prevents accidental contact and absorption.
Incompatible Materials Strong oxidizing agents, strong acids.[8]To prevent potentially violent reactions.
Spill Cleanup Absorb with inert material (vermiculite, sand).[12]Safely contains the liquid for proper disposal.
Waste Container Labeled, sealed, compatible (HDPE, glass).Prevents leaks, ensures proper identification and compliance.
Disposal Method Via licensed hazardous waste contractor arranged by EHS.[7]Ensures compliance with all local, state, and federal regulations.
Prohibited Disposal DO NOT pour down the drain or place in regular trash.[8][11]Prevents environmental contamination and non-compliance.
Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

DL_Methioninol_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Labeled, Compatible Waste Container (HDPE, Glass) ppe->container segregate Segregate from Other Waste Streams (e.g., Oxidizers) container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store request_pickup Request Waste Pickup from EHS Department store->request_pickup end_point Disposal by Licensed Waste Contractor request_pickup->end_point absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_spill Collect & Place in Waste Container absorb->collect_spill collect_spill->store

Caption: Decision workflow for handling and disposing of this compound waste.

By integrating these procedures into your standard laboratory operations, you uphold the principles of responsible science, ensuring that your work contributes to progress without compromising safety or environmental stewardship.

References

  • Loba Chemie. (n.d.). DL-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet.
  • Thermo Fisher Scientific. (2014, September 8). SAFETY DATA SHEET - DL-Methionine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Methionine.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine.
  • Multichem. (n.d.). DL-Methionine Safety Data Sheet.
  • Gelest. (2012, August 20). MSDS No: G6720.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - this compound.
  • International Programme on Chemical Safety. (2021). ICSC 0919 - DL-METHIONINE.
  • LPS. (2025, January 13). Safety Data Sheet (SDS) dl-Methionine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Monash University. (n.d.). Disposal of chemicals.
  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison.
  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.